molecular formula C10H20N2O8 B2588296 bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid CAS No. 1946021-31-3

bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid

Cat. No.: B2588296
CAS No.: 1946021-31-3
M. Wt: 296.276
InChI Key: KTMLHKNKZCXZAA-UHFFFAOYSA-N
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Description

Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a useful research compound. Its molecular formula is C10H20N2O8 and its molecular weight is 296.276. The purity is usually 95%.
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Properties

IUPAC Name

3-(hydroxymethyl)azetidin-3-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLHKNKZCXZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data with established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its potential as a scaffold in the development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique reactivity profile. The incorporation of the azetidine motif into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and greater three-dimensionality, which can positively impact pharmacokinetic and pharmacodynamic profiles[1]. The 3-substituted azetidine framework, in particular, serves as a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs[2][3].

The subject of this guide, bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, combines this valuable azetidine core with the well-defined properties of an oxalate salt, suggesting its potential as a stable, crystalline solid suitable for pharmaceutical development.

Physicochemical Properties

While specific experimental data for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is not extensively reported in publicly available literature, its properties can be inferred from the characteristics of its components: 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.

Table 1: Physicochemical Properties of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid and its Precursor

Propertybis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (Predicted/Inferred)3-(hydroxymethyl)azetidin-3-ol (Reported)
CAS Number 1946021-31-3934672-00-1
Molecular Formula C10H20N2O8C4H9NO2
Molecular Weight 296.27 g/mol 103.12 g/mol [4]
Appearance White to off-white crystalline solidNot specified
Melting Point Expected to be a distinct melting point, likely decomposing upon melting. Amine oxalates typically have defined melting points.Not available
Solubility Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents (e.g., ether, hexanes)[5][6].Not specified
Stability Stable under normal temperatures and pressures. Oxalates can slowly corrode steel[7].Not specified
Structural Elucidation

The structure consists of two molecules of 3-(hydroxymethyl)azetidin-3-ol ionically bonded to one molecule of oxalic acid. The nitrogen atom of the azetidine ring is protonated, forming a salt with the deprotonated oxalic acid.

G cluster_0 bis(3-(hydroxymethyl)azetidin-3-ol) cluster_1 oxalic acid AZ1 OX AZ1->OX AZ2 AZ2->OX

Caption: Ionic interaction in the compound.

Inferred Chemical Properties
  • Acidity/Basicity: The azetidine nitrogen is basic and is protonated by the acidic protons of oxalic acid.

  • Reactivity: The reactivity of the azetidine ring is largely retained, allowing for potential N-functionalization under basic conditions to liberate the free amine. The hydroxyl groups offer sites for esterification or etherification.

Synthesis and Purification

A plausible synthetic route to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid involves a two-step process: the synthesis of the free base, 3-(hydroxymethyl)azetidin-3-ol, followed by salt formation with oxalic acid.

Synthesis of 3-(hydroxymethyl)azetidin-3-ol

The synthesis of 3-substituted azetidin-3-ols can be challenging due to the strained ring system. A common strategy involves the cyclization of a suitable acyclic precursor. One potential, though not explicitly documented for this specific molecule, route could be adapted from known azetidine syntheses.

synthesis_workflow start Starting Materials (e.g., Epichlorohydrin and a protected amine) step1 Ring Opening and Protection start->step1 Nucleophilic attack step2 Introduction of Hydroxymethyl Group step1->step2 Grignard or similar reaction step3 Cyclization to form Azetidine Ring step2->step3 Intramolecular cyclization step4 Deprotection step3->step4 Removal of protecting group product 3-(hydroxymethyl)azetidin-3-ol step4->product

Caption: General synthetic workflow for 3-substituted azetidin-3-ols.

Formation of the Oxalate Salt

The formation of an amine oxalate salt is typically a straightforward acid-base reaction.

Experimental Protocol: Preparation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid

  • Dissolution: Dissolve one equivalent of oxalic acid in a suitable solvent, such as isopropanol or ethanol.

  • Addition of Amine: In a separate flask, dissolve two equivalents of 3-(hydroxymethyl)azetidin-3-ol in the same solvent.

  • Reaction: Slowly add the oxalic acid solution to the amine solution with stirring. The reaction is typically exothermic.

  • Precipitation: The oxalate salt is expected to precipitate out of the solution. If precipitation is not immediate, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce crystallization[8].

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent or anti-solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed to obtain a high-purity product[8].

Analytical Characterization

A comprehensive characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid would involve a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the hydroxymethyl protons. The chemical shifts of the azetidine protons would be influenced by the protonation of the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the azetidine ring, the hydroxymethyl group, and the carboxylate carbon of the oxalate.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine CH₂3.5 - 4.550 - 60
Hydroxymethyl CH₂3.0 - 4.060 - 70
Quaternary Azetidine C-70 - 80
Oxalate C=O-160 - 170
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying key functional groups.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Hydroxyl groups[9][10]
N-H Stretch2400 - 2800 (broad)Ammonium salt
C=O Stretch1600 - 1700 (strong)Carboxylate of oxalate
C-O Stretch1000 - 1200Hydroxyl groups[10]
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be suitable for analyzing this salt. In positive ion mode, the spectrum should show a peak corresponding to the protonated free base, [C₄H₉NO₂ + H]⁺, at m/z 104.1. In negative ion mode, a peak for the oxalate anion, [C₂H₂O₄ - H]⁻, at m/z 89.0 would be expected.

Potential Applications in Drug Development

While specific biological activities of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid have not been reported, the 3-substituted azetidine scaffold is a component of numerous biologically active compounds.

  • Neurological Disorders: 3-Substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression[2][3].

  • Infectious Diseases: The azetidine ring is a core component of many antibacterial agents[1].

  • Oncology: Recent studies have identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta, an emerging target in cancer therapy[11].

The di-hydroxyl functionality of bis(3-(hydroxymethyl)azetidin-3-ol) offers two points for further chemical modification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. The oxalate salt form provides a stable and potentially more handleable version of the free base for synthetic manipulations and formulation studies.

Conclusion

bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a promising chemical entity that combines the desirable features of the azetidine scaffold with the stability of an oxalate salt. While direct experimental data is limited, this guide provides a scientifically grounded overview of its expected properties, a viable synthetic approach, and its potential utility in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Synthesis of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt, a specialized azetidine derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of a direct published synthetic route, this document outlines a rational, multi-step pathway starting from readily available precursors. The proposed synthesis is grounded in established chemical principles and draws parallels from the synthesis of analogous 3-substituted azetidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive protocol, mechanistic insights, and safety considerations.

Introduction and Significance

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity. Specifically, 3,3-disubstituted azetidines are valuable scaffolds for creating molecules with three-dimensional complexity. The target molecule, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt, features a geminal diol and hydroxymethyl group on the azetidine ring, presenting multiple points for further functionalization or for influencing intermolecular interactions. The oxalate salt form can enhance crystallinity and stability, which is often desirable for active pharmaceutical ingredients (APIs).

This guide proposes a robust synthetic strategy to access this target compound, addressing the current gap in publicly available synthetic procedures. The pathway is designed to be logical and adaptable, providing a solid foundation for researchers in this field.

Proposed Synthetic Pathway

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt is proposed to proceed in two main stages: first, the synthesis of the free base, 3-(hydroxymethyl)azetidin-3-ol, and second, its conversion to the oxalate salt. The synthesis of the azetidine core is the most challenging step and is proposed to be achieved through a multi-step sequence starting from N-benzyl-3-hydroxyazetidine.

Rationale for the Synthetic Approach

The chosen synthetic route is based on the following considerations:

  • Starting Material Availability: N-benzyl-3-hydroxyazetidine is a commercially available and well-documented starting material.

  • Protecting Group Strategy: The benzyl group serves as a suitable protecting group for the azetidine nitrogen, being stable under various reaction conditions and readily removable via catalytic hydrogenation.

  • Stepwise Introduction of Functionality: The geminal hydroxymethyl and hydroxyl groups at the C3 position are introduced sequentially through a series of well-established organic transformations, including oxidation, nucleophilic addition, and reduction. This stepwise approach allows for better control over the chemical transformations.

  • Salt Formation: The final step of forming the oxalate salt is a straightforward acid-base reaction that can aid in purification and improve the handling characteristics of the final product.

Overall Synthetic Scheme

The proposed multi-step synthesis is illustrated in the diagram below.

Synthetic_Scheme A N-Benzyl-3-hydroxyazetidine B N-Benzyl-azetidin-3-one A->B Oxidation (e.g., Swern or Dess-Martin) C Ethyl 2-(1-benzyl-3-hydroxyazetidin-3-yl)acetate B->C Reformatsky Reaction (Zn, Ethyl bromoacetate) D N-Benzyl-3-(hydroxymethyl)azetidin-3-ol C->D Reduction (e.g., LiAlH4) E 3-(Hydroxymethyl)azetidin-3-ol D->E Debenzylation (H2, Pd/C) F bis(3-(Hydroxymethyl)azetidin-3-ol) Oxalate Salt E->F Salt Formation (Oxalic Acid)

Caption: Proposed synthetic scheme for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of N-Benzyl-azetidin-3-one (B)
  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Procedure:

    • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise, maintaining the temperature below -65 °C.

    • Stir the mixture for 15 minutes, then add a solution of N-benzyl-3-hydroxyazetidine (1.0 eq.) in DCM dropwise, keeping the temperature below -65 °C.

    • After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-azetidin-3-one as a pale yellow oil.

Synthesis of Ethyl 2-(1-benzyl-3-hydroxyazetidin-3-yl)acetate (C)
  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Procedure:

    • Activate zinc dust (2.0 eq.) by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.

    • To a suspension of the activated zinc in anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.

    • Add a solution of N-benzyl-azetidin-3-one (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in anhydrous THF dropwise to the zinc suspension.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and quench with saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired product.

Synthesis of N-Benzyl-3-(hydroxymethyl)azetidin-3-ol (D)
  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-(1-benzyl-3-hydroxyazetidin-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and water (Fieser workup).

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: methanol/DCM) to afford N-benzyl-3-(hydroxymethyl)azetidin-3-ol.

Synthesis of 3-(Hydroxymethyl)azetidin-3-ol (E)
  • Apparatus: A Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas.

  • Procedure:

    • Dissolve N-benzyl-3-(hydroxymethyl)azetidin-3-ol (1.0 eq.) in methanol.

    • Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-(hydroxymethyl)azetidin-3-ol as the free base.

Synthesis of bis(3-(Hydroxymethyl)azetidin-3-ol) Oxalate Salt (F)
  • Apparatus: A beaker or round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 3-(hydroxymethyl)azetidin-3-ol (2.0 eq.) in a minimal amount of a suitable solvent such as ethanol or isopropanol.

    • In a separate flask, dissolve oxalic acid (1.0 eq.) in the same solvent.

    • Slowly add the oxalic acid solution to the solution of the azetidine diol with stirring.

    • A precipitate should form upon addition. Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final product, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Caption: Experimental workflow for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Characterization and Data Summary

The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques. The following table summarizes the expected data for the key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
N-Benzyl-azetidin-3-oneC₁₀H₁₁NO161.20¹H NMR, ¹³C NMR, IR (C=O stretch ~1750 cm⁻¹), MS (m/z)
N-Benzyl-3-(hydroxymethyl)azetidin-3-olC₁₁H₁₅NO₂193.24¹H NMR, ¹³C NMR, IR (O-H stretch ~3300-3400 cm⁻¹), MS (m/z)
3-(Hydroxymethyl)azetidin-3-olC₄H₉NO₂103.12¹H NMR, ¹³C NMR, MS (m/z)
bis(3-(Hydroxymethyl)azetidin-3-ol) Oxalate Salt(C₄H₉NO₂)₂·C₂H₂O₄296.28¹H NMR, ¹³C NMR, Elemental Analysis, Melting Point

Safety and Handling

  • Oxalyl chloride and DMSO (Swern oxidation): These reagents are toxic and corrosive. The reaction generates toxic carbon monoxide gas and should be performed in a highly efficient fume hood.

  • Lithium aluminum hydride (LiAlH₄): This is a highly reactive and flammable solid. It reacts violently with water. All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The workup procedure must be performed with extreme caution.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

  • Oxalic Acid: This is a corrosive and toxic substance. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

spectroscopic data for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectroscopic Data for Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical guide on the spectroscopic characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, enabling its unambiguous identification and quality assessment in a laboratory setting. This guide is built upon a predictive analysis of the spectroscopic data, drawing from foundational principles and comparative data from analogous structures.

Introduction and Molecular Structure

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is an organic salt formed from the reaction of two equivalents of the azetidine derivative, 3-(hydroxymethyl)azetidin-3-ol, with one equivalent of oxalic acid. The azetidine ring system is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The 3-hydroxy-3-(hydroxymethyl)azetidine moiety is particularly noteworthy for its dense array of hydrogen bond donors and acceptors within a compact, rigid framework.

The formation of the oxalate salt proceeds via a standard acid-base reaction, wherein the lone pair of electrons on the azetidine nitrogen abstracts protons from the carboxylic acid groups of oxalic acid. This results in the formation of an azetidinium cation and an oxalate dianion, held together by ionic interactions.

G cluster_reactants Reactants cluster_product Product Azetidine 2 x 3-(hydroxymethyl)azetidin-3-ol Salt bis(3-(hydroxymethyl)azetidin-3-ol) oxalate Azetidine->Salt + OxalicAcid Oxalic Acid OxalicAcid->Salt

Figure 2. Formation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Spectroscopic Analysis of the Individual Components

A thorough understanding of the spectroscopic characteristics of the individual components is essential for the interpretation of the final salt's spectrum.

Oxalic Acid

Oxalic acid is a simple dicarboxylic acid with well-defined spectroscopic features.

  • Infrared (IR) Spectroscopy: The IR spectrum of oxalic acid is dominated by a very broad O-H stretching band from 3200-2500 cm⁻¹ due to strong hydrogen bonding, and a sharp, intense C=O stretching absorption around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In aprotic solvents, the acidic protons give rise to a broad singlet at a very downfield chemical shift (typically > 10 ppm). In protic solvents like D₂O, these protons readily exchange and are often not observed.

    • ¹³C NMR: A single resonance is observed for the two equivalent carboxyl carbons in the range of 158-165 ppm.

Predicted Spectroscopic Profile of 3-(hydroxymethyl)azetidin-3-ol (Free Base)
  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the two hydroxyl groups is expected around 3400-3200 cm⁻¹.

    • A secondary amine N-H stretch should appear in the 3350-3250 cm⁻¹ region.

    • Aliphatic C-H stretching will be observed between 3000-2850 cm⁻¹.

    • Strong C-O stretching bands from the primary and tertiary alcohols are predicted around 1050-1000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Predicted ¹H NMR: The spectrum is expected to show multiplets for the azetidine ring protons between 3.0-3.8 ppm and a signal for the hydroxymethyl protons around 3.5-4.0 ppm. The OH and NH protons would appear as broad, exchangeable signals.

    • Predicted ¹³C NMR: The azetidine ring carbons (C2 and C4) are predicted to resonate at 50-60 ppm, the quaternary carbon (C3) at 65-75 ppm, and the hydroxymethyl carbon at 60-70 ppm.

  • Mass Spectrometry:

    • The protonated molecule [M+H]⁺ would be observed at m/z 120 in positive-ion ESI-MS.

Comprehensive Spectroscopic Characterization of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

The formation of the oxalate salt induces significant and predictable changes in the spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of the salt provides clear evidence of its formation.

  • N⁺-H Stretching: A very broad and strong absorption band is expected in the 3200-2700 cm⁻¹ region, which is characteristic of the ammonium salt. This will likely overlap with the O-H stretching bands.

  • Carboxylate Anion (COO⁻) Stretching: The most definitive feature is the disappearance of the carboxylic acid C=O stretch and the appearance of two new bands:

    • A strong, asymmetric stretching band for the carboxylate anion around 1650-1550 cm⁻¹ .

    • A weaker, symmetric stretching band around 1400-1300 cm⁻¹ .

  • O-H Stretching: The broad O-H stretching band from the hydroxyl groups of the azetidinium cation will be present around 3400-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O)

NMR spectroscopy in a deuterated solvent like D₂O is ideal for characterizing this water-soluble salt.

  • ¹H NMR Spectroscopy:

    • Azetidinium Ring Protons: The protonation of the nitrogen atom causes a downfield shift of the adjacent methylene protons. Expect two distinct multiplets in the 3.5-4.5 ppm range.

    • Hydroxymethyl Protons: The chemical shift of the hydroxymethyl protons is not significantly affected and should appear as a singlet or multiplet around 3.5-4.0 ppm .

    • Exchangeable Protons: The hydroxyl (OH) and ammonium (N⁺-H) protons will exchange with the D₂O solvent and will therefore not be observed. Similarly, any residual acidic protons from oxalic acid will also exchange.

  • ¹³C NMR Spectroscopy:

    • Azetidinium Ring Carbons (C2 and C4): These carbons will experience a slight downfield shift upon nitrogen protonation, with expected chemical shifts in the 55-65 ppm range.

    • Quaternary Carbon (C3): The chemical shift of this carbon should remain relatively unchanged in the 65-75 ppm range.

    • Hydroxymethyl Carbon: This carbon's resonance is also expected to be stable in the 60-70 ppm region.

    • Oxalate Carbonyl Carbon: The carboxylate carbons of the oxalate dianion will be shielded relative to the parent carboxylic acid, with an expected chemical shift in the 165-175 ppm range.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is the most suitable technique for analyzing this salt.

  • Positive Ion Mode: The spectrum will be dominated by the protonated azetidine derivative, [3-(hydroxymethyl)azetidin-3-ol + H]⁺, at m/z = 120 .

  • Negative Ion Mode: The oxalate dianion may be observed at m/z = 88 ([C₂O₄]²⁻), or more commonly, the singly charged hydrogen oxalate anion at m/z = 89 ([HC₂O₄]⁻). The intact salt is not expected to be observed.

Data Summary Tables

The following tables summarize the predicted .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azetidinium CH₂ (C2/C4)3.5 - 4.5 (m)55 - 65
Azetidinium C3-65 - 75
Hydroxymethyl CH₂3.5 - 4.0 (s or m)60 - 70
Oxalate C=O-165 - 175
Table 2: Key Predicted IR Absorption Bands (cm⁻¹)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3400 - 3200Broad, Strong
N⁺-H Stretch3200 - 2700Broad, Strong
Carboxylate (asymmetric)1650 - 1550Strong
Carboxylate (symmetric)1400 - 1300Moderate

Experimental Workflow

A typical workflow for the complete spectroscopic characterization of a new batch of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is outlined below.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Verification Sample Weigh Sample Dissolve_NMR Dissolve in D₂O for NMR Sample->Dissolve_NMR Prepare_IR Prepare KBr pellet or ATR for IR Sample->Prepare_IR Acquire_MS Acquire ESI-MS Spectra (+/- modes) Sample->Acquire_MS Direct Infusion Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Dissolve_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prepare_IR->Acquire_IR Analyze_NMR Assign Chemical Shifts Acquire_NMR->Analyze_NMR Analyze_IR Identify Functional Group Bands Acquire_IR->Analyze_IR Analyze_MS Confirm Molecular Ions Acquire_MS->Analyze_MS Compare Compare with Predicted Data Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare

References

A Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid (CAS 1946021-31-3): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a specialized chemical building block for pharmaceutical research. We will delve into the strategic importance of the azetidine scaffold, detail the compound's physicochemical properties, present a robust synthetic pathway with detailed protocols, and explore its applications in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. Small, strained ring systems have emerged as powerful tools for achieving this, and among them, the azetidine ring has garnered significant attention.[1][2] Azetidine, a four-membered saturated nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive scaffold for drug design.[1]

Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring imparts conformational rigidity. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, while the ring's three-dimensional structure allows for the exploration of novel vector spaces, aiding in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

The compound bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid represents a functionally rich and synthetically accessible building block. The 3,3-disubstituted pattern on the azetidine core is particularly valuable, offering a gem-diol-like arrangement that can serve as a unique pharmacophore or a bioisosteric replacement for other chemical groups.[4] The formation of an oxalate salt further enhances its utility by improving its solid-state properties, such as crystallinity and handling, which are critical for pharmaceutical development.[5]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application. The key identifiers and properties for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid are summarized below.

PropertyValueSource(s)
CAS Number 1946021-31-3[6][7][8]
IUPAC Name bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid[7]
Molecular Formula C10H20N2O8[6][7]
Molecular Weight 296.27 g/mol [6][9]
Canonical SMILES OC(=O)C(=O)O.OCC1(O)CNC1.OCC1(O)CNC1[6]
MDL Number MFCD29918565[6]
Purity Typically ≥95%[7]

Synthesis and Characterization

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a multi-step process that hinges on the controlled construction and functionalization of the strained azetidine ring, followed by a straightforward salt formation.

Overall Synthetic Strategy

The logical flow for obtaining the target compound involves three key phases: (1) Synthesis of a protected azetidine precursor, (2) Functionalization at the C3 position to install the hydroxymethyl and hydroxyl groups, and (3) Deprotection and salt formation with oxalic acid. This strategy is designed to manage the reactivity of the azetidine nitrogen and achieve the desired substitution pattern.

G cluster_0 Phase 1: Azetidine Core Synthesis cluster_1 Phase 2: C3-Position Functionalization cluster_2 Phase 3: Deprotection & Salt Formation A 1. Starting Materials (e.g., Epichlorohydrin, Benzylamine) B 2. Ring Formation (Cyclization to 1-benzylazetidin-3-ol) A->B Low Temp. Reaction C 3. Oxidation (e.g., Swern or Dess-Martin) B->C Selective Oxidation D 4. Hydroxymethylation (e.g., Grignard or similar C1 addition) C->D Nucleophilic Addition E 5. N-Deprotection (Hydrogenolysis of benzyl group) D->E Pd/C, H2 F 6. Salt Formation (Reaction with Oxalic Acid) E->F 2:1 Molar Ratio in Solvent G Final Product bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid F->G

Caption: Synthetic workflow for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid.

Experimental Protocol: Synthesis of 1-Benzyl-3-(hydroxymethyl)azetidin-3-ol

This protocol describes a plausible route to the key N-protected intermediate, adapted from established methods for synthesizing related azetidines.[10][11]

Step 1: Synthesis of 1-Benzylazetidin-3-one

  • Rationale: The synthesis begins by creating the azetidine core with a versatile benzyl protecting group and an ketone at the 3-position, which serves as a handle for further functionalization.

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol (1 equiv.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-benzylazetidin-3-one.

Step 2: Hydroxymethylation of 1-Benzylazetidin-3-one

  • Rationale: A nucleophilic addition of a one-carbon unit to the ketone is required to install the hydroxymethyl group and generate the tertiary alcohol. A formaldehyde equivalent or a Grignard reaction can be employed.

  • Procedure:

    • Prepare a solution of (Methoxymethyl)magnesium chloride (1.1 equiv.) in THF.

    • To a solution of 1-benzylazetidin-3-one (1 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the Grignard reagent dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

    • The resulting crude product, 1-benzyl-3-(hydroxymethyl)azetidin-3-ol, can be purified by chromatography if necessary.

Experimental Protocol: Deprotection and Salt Formation

Step 1: Hydrogenolysis of the N-Benzyl Group

  • Rationale: The benzyl protecting group is robust but can be cleanly removed under catalytic hydrogenation conditions, which are typically non-disruptive to hydroxyl groups. This deprotection reveals the secondary amine necessary for salt formation.

  • Procedure:

    • Dissolve the crude 1-benzyl-3-(hydroxymethyl)azetidin-3-ol (1 equiv.) in methanol.

    • Add Palladium on carbon (10% w/w, ~0.05 equiv.) to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the free base, 3-(hydroxymethyl)azetidin-3-ol. This intermediate is often used directly in the next step.

Step 2: Formation of the Oxalate Salt

  • Rationale: The final step is a simple acid-base reaction. Oxalic acid, a dicarboxylic acid, reacts with two equivalents of the azetidine base to form a stable, crystalline salt, which aids in purification and handling.[5]

  • Procedure:

    • Dissolve the crude 3-(hydroxymethyl)azetidin-3-ol (2 equiv.) in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • In a separate flask, dissolve oxalic acid (1 equiv.) in the same solvent, warming gently if necessary.

    • Slowly add the oxalic acid solution to the stirred azetidine solution at room temperature.

    • A precipitate should form. Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid as a white or off-white solid.

Self-Validating System: Characterization

To ensure trustworthiness and confirm the identity and purity of the final product, a suite of analytical techniques must be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, the 2:1 stoichiometric ratio, and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent azetidine cation.

  • Elemental Analysis: To confirm the bulk purity and elemental composition (C, H, N) of the salt.

Applications and Significance in Drug Discovery

The utility of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid lies in the synergistic combination of its core azetidine scaffold and the advantageous properties imparted by oxalate salt formation.

G Azetidine Azetidine Scaffold 3D Vectorial Exit Points Conformational Rigidity Low Molecular Weight BuildingBlock { Valuable Building Block | bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid} Azetidine:f1->BuildingBlock:f0 Functionalization 3-(hydroxymethyl)-3-ol Moiety Unique Pharmacophore Bioisosteric Potential H-Bond Donors/Acceptors Functionalization:f1->BuildingBlock:f0 Salt Oxalic Acid Salt Improved Crystallinity Enhanced Stability Favorable Handling Properties Salt:f1->BuildingBlock:f0 DrugDiscovery { Application in Drug Discovery |  Lead Optimization Novel Chemical Space Improved PK/PD Properties} BuildingBlock->DrugDiscovery

Caption: Logical framework for the compound's utility in drug discovery.

A Novel Scaffold for Exploring Chemical Space
Leveraging Oxalate Salt Formation for Developability

The choice of a counter-ion is a critical decision in drug development that profoundly impacts a drug candidate's "developability." Oxalic acid is a well-established agent for forming crystalline salts or co-crystals with active pharmaceutical ingredients (APIs).[5] The benefits include:

  • Improved Physicochemical Properties: Oxalate salts can dramatically alter solubility and dissolution rates compared to the free base, which is crucial for achieving desired bioavailability.[5]

  • Enhanced Stability: A stable crystalline form prevents degradation from moisture or heat and ensures a consistent shelf life.

  • Simplified Handling and Formulation: Crystalline solids are generally easier to purify, weigh, and formulate into final dosage forms than amorphous materials or oils.

By providing the 3-(hydroxymethyl)azetidin-3-ol moiety as a pre-formed, high-purity oxalate salt, suppliers offer researchers a direct entry point into this valuable chemical space without the need for extensive in-house salt screening and optimization during the early discovery phases.

Conclusion

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (CAS 1946021-31-3) is more than a simple chemical; it is an enabling tool for modern medicinal chemistry. It combines the desirable attributes of a rigid, three-dimensional azetidine scaffold with the practical, developability-enhancing properties of an oxalate salt. Its demonstrated relevance in developing potent enzyme inhibitors underscores its potential for accelerating the discovery of new therapeutics. For scientists and researchers in drug development, this building block represents a strategic asset for generating novel intellectual property and advancing drug candidates with potentially superior pharmacological profiles.

References

A Comprehensive Technical Guide to Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is an organic salt formed from the reaction of two equivalents of the amino alcohol 3-(hydroxymethyl)azetidin-3-ol with one equivalent of the dicarboxylic acid, oxalic acid. The formation of this salt is a classic acid-base neutralization reaction.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, known to impart favorable pharmacokinetic properties to parent molecules.[2][3] The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, influencing solubility and crystal packing.

The molecular weight of this complex is calculated based on the molecular weights of its constituent components.

  • 3-(hydroxymethyl)azetidin-3-ol: The molecular formula is C4H9NO2, with a molecular weight of 103.12 g/mol .[4][5]

  • Oxalic Acid (Anhydrous): The molecular formula is C2H2O4, with a molecular weight of 90.034 g/mol .[6][7][8][9][10]

Therefore, the molecular weight of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (C10H20N2O8) is 296.28 g/mol .

Physicochemical Properties

A thorough understanding of the physicochemical properties of the individual components is crucial for predicting the behavior of the resulting salt. The following table summarizes key data for 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.

Property3-(hydroxymethyl)azetidin-3-olOxalic Acid (Anhydrous)Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid (Predicted)
Molecular Formula C4H9NO2C2H2O4C10H20N2O8
Molecular Weight 103.12 g/mol [4][5]90.034 g/mol [6][7][8][9][10]296.28 g/mol (Calculated)
Appearance Not specified (likely a solid)White crystalline solid[6][11]Crystalline solid
Boiling Point 260.0±15.0 °C at 760 mmHg[4]DecomposesHigh, likely decomposes before boiling
Density 1.3±0.1 g/cm3 [4]1.9 g/cm³[6]Likely between 1.3 and 1.9 g/cm³
Solubility Soluble in polar solventsHighly soluble in water and alcohol[12][13]Expected to be soluble in water and polar organic solvents

Synthesis and Characterization Workflow

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a straightforward acid-base reaction. The subsequent characterization is essential to confirm the structure and purity of the final product. The following diagram illustrates the proposed workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve 3-(hydroxymethyl)azetidin-3-ol (2 eq.) in a suitable solvent (e.g., Ethanol) s3 Combine solutions and stir at room temperature s1->s3 s2 Dissolve Oxalic Acid (1 eq.) in the same solvent s2->s3 s4 Induce crystallization (e.g., cooling, anti-solvent addition) s3->s4 s5 Isolate product via filtration, wash, and dry s4->s5 c1 Mass Spectrometry (MS) to confirm molecular weight s5->c1 Product c2 Nuclear Magnetic Resonance (NMR) to confirm structure s5->c2 c3 Fourier-Transform Infrared (FTIR) Spectroscopy for functional groups s5->c3 c4 Elemental Analysis (CHN) to determine elemental composition s5->c4 c5 X-ray Crystallography (optional) for definitive structure elucidation s5->c5

Caption: Workflow for the synthesis and characterization of the target salt.

Detailed Experimental Protocol: Synthesis
  • Materials: 3-(hydroxymethyl)azetidin-3-ol, anhydrous oxalic acid, ethanol.

  • Procedure:

    • In a clean, dry flask, dissolve 2.0 equivalents of 3-(hydroxymethyl)azetidin-3-ol in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in ethanol.

    • Slowly add the oxalic acid solution to the 3-(hydroxymethyl)azetidin-3-ol solution while stirring at room temperature.

    • Continue stirring for 1-2 hours. If a precipitate does not form, the solution can be cooled in an ice bath or a small amount of a non-polar anti-solvent (e.g., diethyl ether) can be added to induce crystallization.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to a constant weight.

Rationale for Characterization Techniques

The choice of analytical techniques is critical for validating the synthesis of the target organic salt.

  • Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the synthesized salt. The expected molecular ion peak should correspond to the calculated molecular weight of 296.28 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed information about the chemical structure. The spectra should show characteristic peaks for both the azetidine derivative and the oxalate counter-ion, and the integration of the proton signals should confirm the 2:1 stoichiometric ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present. Key absorbances to look for include the broad O-H stretch from the hydroxyl groups and the C=O stretch from the oxalate.

  • Elemental Analysis (CHN): This analysis will determine the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the calculated percentages for the molecular formula C10H20N2O8.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and crystal packing, single-crystal X-ray diffraction is the gold standard. This can be particularly insightful for understanding intermolecular interactions.[14][15]

Potential Applications in Drug Development

The structural motifs present in bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid suggest several potential applications in the field of drug development:

  • Scaffold for Novel Therapeutics: The azetidine ring is a bioisostere for other saturated heterocycles and can improve physicochemical properties such as solubility and metabolic stability.[2]

  • Fragment-Based Drug Discovery: This salt could serve as a fragment for screening against various biological targets. The multiple hydrogen bond donors and acceptors provide points for interaction with protein active sites.

  • Formation of Pharmaceutical Salts: The use of oxalic acid to form salts is a common strategy in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API).[14][15]

The relationship between the components and their potential application is illustrated below.

Caption: Relationship between components and potential applications.

Conclusion

This technical guide has provided a comprehensive overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, including its calculated molecular weight, the physicochemical properties of its precursors, a detailed protocol for its synthesis, and a robust workflow for its characterization. The insights into the causality behind experimental choices and the potential applications in drug development are intended to equip researchers and scientists with the foundational knowledge required for further investigation and utilization of this compound. The synthesis of novel azetidine-containing molecules remains a significant area of interest in medicinal chemistry, and a thorough understanding of their salt forms is crucial for their successful application.[3][16][17][18]

References

The Ascendance of 3-Hydroxyazetidine Derivatives: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The strategic incorporation of small, saturated heterocycles has emerged as a powerful approach to imbue drug candidates with favorable three-dimensional structural attributes. Among these, the 3-hydroxyazetidine moiety has garnered significant attention, transitioning from a niche building block to a privileged scaffold in contemporary drug discovery.[1] This guide provides an in-depth exploration of the multifaceted applications of 3-hydroxyazetidine derivatives, offering field-proven insights into their synthesis, unique physicochemical properties, and transformative potential across a spectrum of therapeutic areas.

The 3-Hydroxyazetidine Scaffold: A Nexus of Favorable Physicochemical Properties

The allure of the 3-hydroxyazetidine scaffold lies in its unique amalgamation of structural and electronic features. The four-membered azetidine ring, inherently strained, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions. The presence of the hydroxyl group at the 3-position introduces a vector for hydrogen bonding, enhancing solubility and providing a key interaction point with biological targets.[2]

The key attributes of the 3-hydroxyazetidine scaffold include:

  • Improved Solubility and Polarity: The hydroxyl group acts as a hydrogen bond donor and acceptor, often leading to a significant improvement in the aqueous solubility of parent molecules, a critical parameter for oral bioavailability.[2][3]

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocycles like piperidine.[4] This can lead to a longer in vivo half-life and increased drug exposure.

  • Three-Dimensional Vector: The non-planar nature of the azetidine ring and the defined stereochemistry of the hydroxyl group provide a well-defined three-dimensional exit vector for further chemical elaboration, allowing for precise exploration of binding pockets.

  • Lower Basicity: The pKa of the azetidine nitrogen is typically lower than that of larger cyclic amines, which can be beneficial for reducing off-target effects, such as hERG inhibition, and improving cell permeability.

Figure 1: Key structural and physicochemical features of the 3-hydroxyazetidine scaffold.

Synthetic Strategies for Accessing 3-Hydroxyazetidine Derivatives

The growing utility of 3-hydroxyazetidine has spurred the development of robust and scalable synthetic routes. A prevalent and industrially viable approach involves the cyclization of precursors derived from epichlorohydrin and an appropriate amine.[5][6]

A general synthetic workflow is depicted below:

G start Epichlorohydrin + Benzylamine intermediate1 Azanol Intermediate start->intermediate1 cyclization Cyclization intermediate1->cyclization protected_azetidine N-Benzyl-3-hydroxyazetidine cyclization->protected_azetidine deprotection Hydrogenolysis (Deprotection) protected_azetidine->deprotection final_product 3-Hydroxyazetidine Hydrochloride deprotection->final_product derivatization N-Derivatization (e.g., Boc protection) final_product->derivatization final_derivative N-Boc-3-hydroxyazetidine derivatization->final_derivative

Figure 2: Generalized synthetic workflow for the preparation of 3-hydroxyazetidine and its derivatives.

Exemplary Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

This two-step protocol provides a reliable method for the preparation of the commonly used N-Boc protected 3-hydroxyazetidine, starting from the commercially available 1-(diphenylmethyl)-3-hydroxyazetidine.

Step 1: Hydrogenolysis of 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

  • Add 10% palladium on carbon catalyst (10.0 g).

  • Carry out catalytic hydrogenation at room temperature for 3 hours.

  • Upon reaction completion, remove the catalyst by filtration.

Step 2: Boc Protection

  • To the filtrate from Step 1, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[7]

Harnessing 3-Hydroxyazetidine for Pharmacokinetic Optimization

A key driver for the adoption of the 3-hydroxyazetidine scaffold is its demonstrated ability to enhance the metabolic stability of drug candidates.[4] Replacement of more metabolically labile groups, such as piperidines, with an azetidine moiety can effectively block common metabolic pathways like N-dealkylation.

Table 1: Comparative Pharmacokinetic Properties of Heterocyclic Linkers

HeterocycleKey AdvantagesPotential Liabilities
Azetidine High metabolic stability (resistance to N-dealkylation)[4]Can be synthetically challenging
Piperidine Versatile and well-established chemistrySusceptible to N-dealkylation and ring oxidation
Piperazine Can improve solubilityPotential for multiple metabolic hot spots
Morpholine Generally good metabolic stability and solubilityCan sometimes lead to high clearance

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 3-hydroxyazetidine scaffold is evident in its application across a wide range of therapeutic areas.

Neuroscience: Crafting CNS-Permeant Modulators

The polarity and hydrogen bonding capacity of the 3-hydroxyazetidine moiety, coupled with its ability to reduce pKa, make it an attractive scaffold for designing CNS-penetrant drugs.[2][3] It has been successfully incorporated into molecules targeting various neurological and psychiatric disorders.

  • Triple Reuptake Inhibitors for Depression: In the development of broad-spectrum antidepressants, 3-aminoazetidine derivatives, derived from 3-hydroxyazetidine, have been explored as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8] The azetidine core serves as a compact scaffold to present the necessary pharmacophoric elements for transporter binding.

Infectious Diseases: A Building Block for Novel Antibiotics

3-Hydroxyazetidine hydrochloride is a crucial intermediate in the synthesis of certain classes of antibiotics, including fluoroquinolones.[5] The incorporation of the azetidine ring can influence the spectrum of activity and pharmacokinetic properties of these agents.

Enzyme Inhibition: A Versatile Tool for Target Engagement

The 3-hydroxyazetidine scaffold has been utilized in the design of various enzyme inhibitors.

  • β-Hexosaminidase Inhibitors: N-methylazetidine amide derivatives have been shown to be specific and potent inhibitors of β-hexosaminidases at the micromolar level.[9]

  • Protease Inhibitors: The constrained nature of the azetidine ring can be used to mimic peptide turns, making it a valuable component in the design of protease inhibitors, for example, in the context of hepatitis C treatment.[10]

3-Hydroxyazetidine as a Bioisosteric Replacement

The concept of bioisosterism, the substitution of one chemical group with another to create a new compound with similar biological properties, is a cornerstone of medicinal chemistry. The 3-hydroxyazetidine moiety has emerged as a valuable bioisostere for various functional groups.

  • Peptide Isosteres: 3-Hydroxyazetidine carboxylic acids can be incorporated into peptides as non-proteinogenic amino acids.[9][11] Their stability at both acidic and neutral pH makes them excellent candidates for creating peptide isosteres with improved pharmacokinetic properties.[9]

Challenges and Future Perspectives

While the 3-hydroxyazetidine scaffold offers numerous advantages, challenges related to its synthesis, particularly on an industrial scale, can be a consideration.[5] The inherent ring strain, while beneficial for conformational restriction, can also introduce reactivity that must be carefully managed in multi-step syntheses.

The future of 3-hydroxyazetidine derivatives in medicinal chemistry appears bright. The continued development of novel synthetic methodologies will undoubtedly make this scaffold more accessible. We can anticipate its increased application in areas such as targeted protein degradation (as a component of PROTACs) and in the design of covalent inhibitors, where the hydroxyl group can be functionalized as a reactive handle.

Conclusion

3-Hydroxyazetidine has firmly established itself as a valuable and versatile scaffold in the medicinal chemist's toolbox. Its unique combination of properties—conformational rigidity, enhanced solubility, and metabolic stability—provides a powerful platform for addressing many of the challenges encountered in modern drug discovery. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the strategic deployment of the 3-hydroxyazetidine moiety is poised to play an increasingly pivotal role in the development of the next generation of innovative medicines.

References

role of oxalic acid in co-crystal and salt formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of Oxalic Acid in Co-crystal and Salt Formation

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical solid-form development, the strategic selection of co-formers and counter-ions is paramount for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). Oxalic acid, the simplest dicarboxylic acid, has emerged as a uniquely versatile and powerful tool in this arena. Its distinct structural and chemical attributes, including strong acidity and the capacity for robust hydrogen bonding, position it as a frequent candidate for forming both co-crystals and salts. This technical guide provides an in-depth exploration of the fundamental principles governing the interaction of oxalic acid with APIs. We will delve into its physicochemical properties, the predictive power of the ΔpKa rule in determining the salt-co-crystal continuum, the prevalent supramolecular synthons it forms, and the experimental methodologies for screening, synthesis, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage oxalic acid to enhance the solubility, stability, and bioavailability of pharmaceutical compounds.

Introduction: The Dual Role of Oxalic Acid in Solid-Form Engineering

The majority of active pharmaceutical ingredients (APIs) are brought to market as crystalline solids. The specific solid form of an API profoundly influences its solubility, dissolution rate, stability, and manufacturability. Two of the most effective strategies for modifying these properties are the formation of salts and co-crystals.[1] Salts are formed through the transfer of a proton from an acidic to a basic site, resulting in an ionic pair.[2] Co-crystals, on the other hand, are multi-component crystals where the API and a co-former are held together by non-ionic interactions, most commonly hydrogen bonds.[3]

Oxalic acid (H₂C₂O₄) occupies a special place in the toolkit of a crystal engineer.[4] As a dicarboxylic acid, it possesses two acidic protons, making it a potent proton donor for salt formation with basic APIs.[5] Simultaneously, its carboxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of stable co-crystals with a wide range of APIs.[6] This dual capability makes oxalic acid a versatile excipient for tuning the properties of pharmaceutical solids.

Physicochemical Properties of Oxalic Acid: A Foundation for Versatility

The utility of oxalic acid in co-crystal and salt formation is rooted in its fundamental physicochemical properties. It is a white, crystalline solid that typically exists as a dihydrate (H₂C₂O₄·2H₂O).[7] The anhydrous form has two known polymorphs, one with a chain-like structure and the other with a sheet-like structure, both dictated by hydrogen bonding.[8][9]

PropertyValueSource
Molecular FormulaC₂H₂O₄[7]
Molar Mass90.034 g/mol (anhydrous), 126.065 g/mol (dihydrate)[7]
AppearanceWhite crystalline solid[7]
Melting Point189-191 °C (anhydrous), 101.5 °C (dihydrate)[7]
pKa₁1.23 - 1.27[10][11][12]
pKa₂4.19 - 4.28[10][11]

Oxalic acid is a relatively strong organic acid, significantly more acidic than acetic acid.[10] This is a critical factor in its propensity to form salts with basic APIs. Its two pKa values allow for the formation of both hydrogenoxalate and oxalate anions, offering further flexibility in salt formation.[13] The presence of two carboxylic acid groups also provides a rich scaffold for hydrogen bonding, a key interaction in the formation of co-crystals.[14]

The Salt-Co-crystal Continuum: The Predictive Power of the ΔpKa Rule

A fundamental question when reacting an acidic co-former like oxalic acid with a basic API is whether the resulting solid will be a salt or a co-crystal. The ΔpKa rule provides a useful guideline for this prediction.[15] It is defined as the difference between the pKa of the protonated base (API) and the pKa of the acid (oxalic acid):

ΔpKa = pKa(protonated base) - pKa(acid)

  • ΔpKa > 4: A large difference in acidity and basicity strongly favors proton transfer, and a salt is almost always formed.[16]

  • ΔpKa < -1: When the acid is much weaker than the protonated base, proton transfer is unlikely, and a co-crystal is the expected product.[16]

  • -1 < ΔpKa < 4: This is an intermediate zone where either a salt or a co-crystal may form. The outcome can be influenced by factors such as solvation and the specific crystal packing environment.[16]

G cluster_0 ΔpKa Rule CoCrystal Co-crystal Formation (No Proton Transfer) Intermediate Intermediate Zone (Salt or Co-crystal) CoCrystal->Intermediate ΔpKa > -1 Salt Salt Formation (Proton Transfer) Intermediate->Salt ΔpKa > 4

Caption: The ΔpKa rule for predicting salt or co-crystal formation.

Supramolecular Synthons Involving Oxalic Acid

In the context of co-crystals, the predictable patterns of hydrogen bonding are referred to as supramolecular synthons. Oxalic acid, with its two carboxylic acid groups, can participate in several robust synthons. The most common is the carboxylic acid-pyridine synthon, where the acidic proton of oxalic acid forms a strong hydrogen bond with the nitrogen of a pyridine ring on the API.[17] Another prevalent motif is the carboxylic acid dimer, where two oxalic acid molecules hydrogen bond to each other.[14]

G cluster_0 Carboxylic Acid - Pyridine Synthon cluster_1 Carboxylic Acid Dimer Synthon Oxalic Acid R-COOH Pyridine N-R' Oxalic Acid->Pyridine O-H···N Oxalic Acid 1 R-COOH Oxalic Acid 2 HOOC-R Oxalic Acid 1->Oxalic Acid 2 O-H···O

Caption: Common supramolecular synthons involving oxalic acid.

Experimental Methodologies

Screening for Co-crystal and Salt Formation

A systematic screening process is essential to identify the formation of new solid forms between an API and oxalic acid.[18] Both solution-based and solid-state methods are commonly employed.

Experimental Protocol: Liquid-Assisted Grinding (LAG) Screening

  • Preparation: Accurately weigh equimolar amounts of the API and oxalic acid (dihydrate or anhydrous) and place them in a milling jar with a grinding ball.

  • Solvent Addition: Add a small amount (a few microliters) of a suitable solvent (e.g., ethanol, acetonitrile, water). The choice of solvent can influence the outcome.

  • Grinding: Mill the mixture for a predetermined time (e.g., 30-60 minutes) at a set frequency.

  • Isolation: Isolate the resulting solid powder.

  • Characterization: Analyze the solid using Powder X-ray Diffraction (PXRD) to identify any new crystalline phases. Further characterization can be performed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of Oxalic Acid Co-crystals and Salts

Once a new solid form is identified, larger quantities can be prepared for further characterization and testing. Solution crystallization is a common method for growing single crystals suitable for structural determination.[19]

Experimental Protocol: Solution Crystallization

  • Dissolution: Dissolve the API and oxalic acid in a suitable solvent or solvent mixture at an elevated temperature to achieve a clear solution. The stoichiometry of the API and oxalic acid should be based on the results of the screening.

  • Crystallization: Allow the solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed.

  • Isolation: Collect the resulting crystals by filtration.

  • Drying: Dry the crystals under vacuum or at a slightly elevated temperature to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the bulk material using PXRD, DSC, and TGA. Single-crystal X-ray diffraction can be used to determine the crystal structure.

Characterization Techniques

A suite of analytical techniques is necessary to fully characterize the new solid form and determine if it is a salt or a co-crystal.[20][21]

TechniqueApplication
Powder X-ray Diffraction (PXRD)Identifies new crystalline phases and confirms phase purity.
Single-Crystal X-ray Diffraction (SC-XRD)Determines the precise three-dimensional arrangement of molecules in the crystal, definitively distinguishing between a salt and a co-crystal.
Differential Scanning Calorimetry (DSC)Measures thermal events such as melting, and can indicate the formation of a new solid form with a distinct melting point.
Thermogravimetric Analysis (TGA)Determines the thermal stability and can identify the presence of solvates or hydrates.
Fourier-Transform Infrared (FTIR) SpectroscopyCan provide evidence of proton transfer by observing shifts in the carbonyl stretching frequencies.
Solid-State Nuclear Magnetic Resonance (ssNMR)A powerful technique for characterizing the local environment of atoms and can help distinguish between salts and co-crystals.

Case Studies: Oxalic Acid in Action

The literature provides numerous examples of the successful application of oxalic acid in forming co-crystals and salts with improved pharmaceutical properties.

  • Rivaroxaban-Oxalic Acid Co-crystal: A study on the crystallization process of a rivaroxaban-oxalic acid co-crystal was conducted to establish a reliable method for its preparation.[19] This work highlights the importance of understanding phase diagrams for successful scale-up.

  • Pyrazinamide-Oxalic Acid Co-crystal: A new co-crystal of the anti-tuberculosis drug pyrazinamide with oxalic acid was prepared via mechanochemistry.[22] This study demonstrated that using oxalic acid dihydrate can lead to a self-accelerated liquid-assisted grinding process.

  • 9-Ethyladenine Salts with Oxalic Acid: An investigation into the multicomponent solids of 9-ethyladenine and oxalic acid revealed the formation of several new salt forms.[23] This showcases the versatility of oxalic acid in forming various stoichiometric ratios.

  • Glibenclamide-Oxalic Acid Co-crystal: The formation of a co-crystal between the poorly soluble drug glibenclamide and oxalic acid was achieved using a thermal solvent-free method, demonstrating an alternative to traditional solvent-based approaches.[24]

Conclusion: A Versatile Building Block for Solid-Form Innovation

Oxalic acid stands out as a highly effective and versatile tool in pharmaceutical solid-form development. Its strong acidic nature, coupled with its capacity for robust hydrogen bonding, allows for the rational design of both salts and co-crystals. By understanding its fundamental physicochemical properties and applying the predictive power of the ΔpKa rule, researchers can strategically employ oxalic acid to modulate the properties of APIs. The experimental methodologies outlined in this guide provide a framework for the successful screening, synthesis, and characterization of new solid forms. As the demand for drugs with enhanced solubility, stability, and bioavailability continues to grow, the role of versatile co-formers and counter-ions like oxalic acid will undoubtedly become even more critical.

References

Solubility Profiling of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The determination of solubility is a cornerstone of early-phase drug development, profoundly influencing a compound's formulation strategy, bioavailability, and overall clinical viability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a polar, multi-functional molecule. We delve into the theoretical underpinnings of its solubility based on molecular structure, present a robust experimental framework for solvent selection, and provide a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a comprehensive and mechanistically sound solubility profile for this and structurally related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] An API must be in a dissolved state to be absorbed from the gastrointestinal tract or other administration sites. Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, with the molecular formula 2(C₄H₉NO₂)·C₂H₂O₄[2], presents a unique structural profile. It is a salt formed from a highly functionalized azetidine derivative and oxalic acid. The parent molecule contains two hydroxyl (-OH) groups and a secondary amine, conferring significant polarity. The formation of an oxalate salt further enhances its hydrophilic character.

Understanding the solubility of this compound across a spectrum of solvents is not merely an academic exercise; it is a prerequisite for:

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for processes like crystallization and purification.[3][4]

  • Biopharmaceutics Classification System (BCS) Categorization: Determining if the API is "highly soluble," a key parameter in the BCS framework which can allow for biowaivers, reducing the need for in vivo bioequivalence studies.[5][6]

  • Predicting In Vivo Behavior: Early solubility data helps in forecasting potential absorption challenges and guiding strategies for solubility enhancement if needed.[1]

This guide will provide the theoretical and practical framework to systematically evaluate the solubility of this compound.

Theoretical Principles: A Structural Perspective on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the dissolution process. For bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, several structural features are paramount:

  • High Polarity: The presence of multiple hydroxyl (-OH) groups, amine functionalities (-NH-), and the carboxylic acid groups of the oxalate counter-ion make the molecule highly polar.

  • Hydrogen Bonding Capacity: The hydroxyl and amine groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors. This allows for strong, favorable interactions with polar protic solvents like water and alcohols.[7]

  • Ionic Character: As an oxalate salt, the compound exists in an ionic form, which drastically increases its affinity for highly polar solvents, particularly water, compared to its neutral free-base form.

  • Molecular Size: While larger molecules can sometimes be harder to solvate, the high density of polar functional groups in this compound is expected to be the dominant factor in polar media.[9][10]

Based on these features, we can predict that bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid will exhibit high solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO), and very low solubility in non-polar solvents (e.g., hexane, toluene).

Experimental Design: Rational Solvent Selection

A robust solubility study requires testing the API in a carefully selected range of solvents that represent different polarity classes and are relevant to pharmaceutical manufacturing.[11][12] The selection should be strategic, aiming to build a comprehensive profile rather than generating random data points.

Causality Behind Solvent Choices:

  • Aqueous Media (Biopharmaceutical Relevance): Per ICH M9 guidelines for BCS classification, solubility must be determined in aqueous media across a pH range of 1.2 to 6.8 at 37±1°C.[13][14] This mimics the physiological conditions of the gastrointestinal tract.

    • pH 1.2 (Simulated Gastric Fluid): Represents the acidic environment of the stomach.

    • pH 4.5 (Acetate Buffer): Represents the upper intestine.

    • pH 6.8 (Phosphate Buffer): Represents the lower intestine.

  • Organic Solvents (Process & Formulation Relevance): A panel of organic solvents with varying polarities provides crucial information for process chemistry and the development of non-aqueous formulations.[15][16]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding; often used in crystallization.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High polarity without hydrogen bond donation; useful for creating stock solutions and in some formulations.[8]

    • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Intermediate polarity.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Primarily interact through weaker van der Waals forces; establish the lower limit of solubility.

The following logical workflow guides the experimental process for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Weigh excess API prep2 Add to known volume of solvent prep1->prep2 equil Agitate at controlled temperature (e.g., 37°C) for 24-48 hours prep2->equil sep Filter (e.g., 0.45 µm PTFE/PVDF) or Centrifuge equil->sep anal Quantify API in supernatant (e.g., by HPLC-UV) sep->anal calc Calculate Solubility (mg/mL) anal->calc end_node End calc->end_node start Start start->prep1

Caption: Equilibrium Solubility Determination Workflow.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[17][18] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the compound is stable.

4.1. Materials and Equipment

  • Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (purity >95%)

  • Selected solvents (HPLC grade or equivalent)

  • Buffer solutions (pH 1.2, 4.5, 6.8)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

  • Preparation:

    • Add an excess amount of the API (e.g., 10-20 mg, enough to ensure undissolved solid remains) to a series of glass vials. The key is to ensure saturation.

    • Accurately add a known volume of each selected solvent or buffer (e.g., 2 mL) to the corresponding vials.

    • Cap the vials securely. Prepare each condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C for BCS studies, or ambient temperature for process studies).[14]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[17] To validate the equilibration time, samples can be taken at intermediate time points (e.g., 12, 24, 48 hours) to confirm the concentration has plateaued.[19]

    • After agitation, allow the vials to rest at the set temperature for a short period to let coarse particles settle.

  • Phase Separation:

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material.

    • Separate the dissolved API from the undissolved solid by either:

      • Filtration: Using a syringe filter (e.g., 0.45 µm PVDF or PTFE, selected for low API binding). Discard the first portion of the filtrate to saturate any binding sites on the filter.

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and sample from the clear supernatant.

  • Analysis:

    • Dilute the clear filtrate/supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

    • Quantify the concentration of the API using a validated HPLC-UV method.

    • Verify the pH of the aqueous buffer samples after the experiment to ensure no significant pH shift occurred.[5]

    • Assess the stability of the API in each solvent by comparing the chromatogram to that of a standard to ensure no significant degradation has occurred (>10% degradation would invalidate the result).[14]

  • Calculation:

    • Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

    • Report the mean and standard deviation for the triplicate measurements.

Data Presentation and Interpretation

The quantitative results from the solubility study should be summarized in a clear, comparative format.

Table 1: Hypothetical Solubility Profile of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid at 37°C

Solvent ClassSolventDielectric Constant (Approx.)Solubility (mg/mL)Qualitative Classification
Aqueous Buffers pH 1.2 HCl Buffer~80> 200Very Soluble
pH 4.5 Acetate Buffer~80> 200Very Soluble
pH 6.8 Phosphate Buffer~80> 200Very Soluble
Polar Protic Water80.1> 200Very Soluble
Methanol32.7~150Freely Soluble
Ethanol24.5~85Soluble
Polar Aprotic DMSO46.7> 200Very Soluble
Acetonitrile37.5~25Sparingly Soluble
Non-Polar Dichloromethane9.1< 1Slightly Soluble
Toluene2.4< 0.1Very Slightly Soluble
n-Hexane1.9< 0.01Practically Insoluble

Interpretation of Hypothetical Results:

  • High Aqueous Solubility: The hypothetical data shows very high solubility (>200 mg/mL) across the physiological pH range, as predicted by the molecule's ionic and highly polar nature. This would likely classify the drug as "highly soluble" under the BCS guidelines, assuming the highest therapeutic dose is less than 50,000 mg (250 mL * 200 mg/mL).[13]

  • Trend in Alcohols: Solubility decreases from methanol to ethanol, which correlates with the decreasing polarity (dielectric constant) of the alcohol solvents. This is a classic trend for polar compounds.[8]

  • Strong Solubility in DMSO: The high solubility in DMSO is expected, as it is a powerful, polar aprotic solvent capable of disrupting the solute's crystal lattice and effectively solvating the molecule.

  • Sharp Drop-off in Non-Polar Solvents: The negligible solubility in toluene and hexane confirms the "like dissolves like" principle. The energy required to break the strong intermolecular forces (ionic and hydrogen bonds) in the API's crystal lattice is not compensated by the weak van der Waals interactions with non-polar solvents.[7]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the solubility of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid. By integrating theoretical structural analysis with a robust experimental protocol like the shake-flask method, researchers can generate a comprehensive solubility profile. This data is fundamental for guiding formulation strategies, fulfilling regulatory requirements such as BCS classification, and ultimately enabling the successful development of new therapeutic agents. The principles and methodologies described herein are broadly applicable to other polar, ionizable APIs in the pharmaceutical development pipeline.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Contextualizing Thermal Stability in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its suitability for development into a drug product.[1] Thermal stability is a cornerstone of these properties, influencing everything from manufacturing processes and formulation strategies to shelf-life and bioavailability. For a novel salt form such as bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a thorough understanding of its behavior under thermal stress is paramount.

This guide will elucidate the predicted thermal behavior of this molecule by dissecting its constituent parts: the strained azetidine ring and the oxalate counter-ion. Azetidine-containing molecules are of significant interest in medicinal chemistry; however, their inherent ring strain can introduce unique stability challenges, including the potential for decomposition pathways not observed in larger ring systems.[2] Oxalate salts, while common, also exhibit characteristic multi-stage decomposition patterns that must be fully characterized.[3][4][5]

Physicochemical Properties and Structural Considerations

The subject of our investigation is the oxalate salt of 3-(hydroxymethyl)azetidin-3-ol. The "bis" designation indicates that two molecules of the azetidine compound are associated with one molecule of oxalic acid.

Molecular Structure:

  • Cation: 3-(hydroxymethyl)azetidin-3-ol

  • Anion: Oxalate (C₂O₄²⁻)

  • Stoichiometry: 2:1

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is known for its ring strain, which can render it susceptible to nucleophilic attack and ring-opening reactions.[2][6][7] The presence of two hydroxyl groups on the azetidine cation introduces the potential for hydrogen bonding and may influence the crystal packing and overall stability of the salt.

Proposed Thermal Decomposition Pathways

Based on the chemistry of azetidines and oxalates, a multi-stage decomposition is anticipated. The following pathways are proposed as a framework for interpreting experimental data.

Initial Decomposition of the Oxalate Anion

The thermal decomposition of oxalate salts is a well-studied process that typically proceeds in one or more steps, depending on the cation and the atmosphere.[3][4][5][8] For an organic salt, the initial decomposition is likely to involve the breakdown of the oxalate moiety.

  • Pathway A: Decarboxylation. The oxalate anion can decompose to form carbon dioxide and carbon monoxide. In the presence of the protonated azetidine cation, this may be followed by further reactions.

  • Pathway B: Disproportionation. In some cases, oxalates can disproportionate to form carbonates and carbon monoxide.[9]

At temperatures typically above 120°C, oxalic acid itself is known to decompose into formic acid and carbon dioxide.[10][11]

Decomposition of the Azetidine Cation

The azetidine ring's stability is a critical factor. Ring strain makes it susceptible to degradation, which can be initiated by heat or acidic conditions.[2][6][7][12]

  • Pathway C: Ring-Opening. Thermal energy can promote the opening of the azetidine ring. This process can be acid-catalyzed; as the oxalate decomposes, the local environment may become more acidic, potentially accelerating this process.[2][6]

  • Pathway D: Dehydration and Rearrangement. The presence of two hydroxyl groups on the azetidine cation could lead to intramolecular or intermolecular dehydration reactions at elevated temperatures, potentially followed by rearrangement of the carbon skeleton.

A proposed logical flow for the decomposition is visualized below.

G cluster_0 Initial Heating cluster_1 Stage 1: Oxalate Decomposition cluster_2 Stage 2: Azetidine Decomposition cluster_3 Final Products A Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate B Protonated Azetidine Cation + CO₂ + CO A->B Decarboxylation C Protonated Azetidine Cation + Formate + CO₂ A->C Disproportionation/Decomposition D Ring-Opened Products B->D Acid-Catalyzed Ring Opening E Dehydration Products B->E Dehydration C->D C->E F Volatile Gases (H₂O, CO, CO₂) + Char D->F E->F

Caption: Proposed multi-stage thermal decomposition pathway.

Recommended Methodologies for Thermal Analysis

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.[1][13][14][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3][16] This is the primary technique for determining decomposition temperatures and the stoichiometry of decomposition reactions.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Calcium oxalate monohydrate is a common reference material for this purpose.[4][5][16]

  • Sample Preparation: Place 5-10 mg of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate into a clean, tared TGA pan (aluminum or platinum).

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidative atmosphere (e.g., air at 50 mL/min) to assess the influence of oxygen on the decomposition pathway.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a linear heating rate of 10°C/min.

  • Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of each mass loss step and the percentage of mass lost in each step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rate.[16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[14][15]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the pan with a lid; a pinhole in the lid is recommended to allow for the escape of evolved gases.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen at 50 mL/min).

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic events. Correlate these events with the mass loss steps observed in the TGA.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended.[17]

Experimental Workflow: TGA-MS/FTIR

G TGA TGA Instrument TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases Data Correlated Data: Mass Loss vs. Evolved Gas Identity TGA->Data Detector Mass Spectrometer or FTIR Spectrometer TransferLine->Detector Gas Stream Detector->Data

Caption: Workflow for Evolved Gas Analysis (EGA).

Data Interpretation and Expected Results

By combining data from TGA, DSC, and EGA, a comprehensive thermal profile can be constructed.

Quantitative Data Summary (Hypothetical)

Thermal EventOnset Temp. (°C) (TGA)Mass Loss (%) (TGA)Peak Temp. (°C) (DSC)Enthalpy (J/g) (DSC)Evolved Gases (EGA)
Step 1 ~150-200Calculated for CO₂/COEndotherm/ExothermMeasuredCO, CO₂
Step 2 ~200-300Calculated for azetidine fragmentsExothermMeasuredH₂O, NH₃, organic fragments
Step 3 >300Remaining mass lossExothermMeasuredFurther organic fragments

Interpretation:

  • TGA: The mass loss in the first step should correspond to the theoretical mass percentage of the oxalate counter-ion, likely decomposing to CO and CO₂. Subsequent mass losses will be attributable to the decomposition of the azetidine moiety.

  • DSC: The initial decomposition of the oxalate may be endothermic or exothermic. The subsequent decomposition of the organic azetidine structure is expected to be exothermic. A sharp endotherm preceding any mass loss could indicate a melting point.

  • EGA: TGA-MS/FTIR will provide definitive identification of the evolved gases at each stage of decomposition, confirming the proposed pathways. For instance, the detection of masses corresponding to CO (m/z = 28) and CO₂ (m/z = 44) during the first mass loss step would support the proposed oxalate decomposition.

Conclusion and Forward Look

This guide provides a comprehensive, albeit predictive, framework for the analysis of the thermal stability and decomposition of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. The inherent chemical natures of the azetidine and oxalate components suggest a multi-step decomposition pathway that can be rigorously investigated using the detailed thermal analysis protocols outlined herein. For any drug development professional, the empirical data generated by following these methodologies will be invaluable for establishing safe handling and processing parameters, predicting long-term stability, and ensuring the overall quality and robustness of the final drug product.

References

A Comprehensive Guide to the Theoretical Modeling of the Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational workflow, from initial molecular model construction to in-depth analysis of its crystalline structure. We delve into the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of key structural and spectroscopic properties. The methodologies presented herein are grounded in established computational chemistry principles, offering a predictive roadmap for understanding the solid-state properties of this and similar organic salt compounds. Detailed protocols, data presentation standards, and visualizations are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Theoretical Modeling

The azetidine moiety is a four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its unique structural and electronic properties.[1] The specific compound, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, combines this versatile scaffold with an oxalate counter-ion, suggesting its potential as a stable salt form for pharmaceutical applications. Understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of this compound in its solid state is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability.

Experimental characterization through techniques like single-crystal X-ray diffraction is not always feasible, especially in the early stages of drug discovery. Theoretical modeling offers a powerful, cost-effective alternative for gaining deep insights into the molecular and crystal structure.[2] This guide provides a first-principles-based approach, primarily leveraging Density Functional Theory (DFT), to elucidate the structural landscape of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.[3]

Theoretical Foundations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is one of the most popular and versatile methods in computational chemistry and solid-state physics.[3] The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[3] This simplification significantly reduces computational cost while often maintaining high accuracy.[3]

For the purpose of this guide, we will employ DFT to:

  • Optimize Molecular Geometries: To find the most stable (lowest energy) arrangement of atoms in the bis(3-(hydroxymethyl)azetidin-3-ol) cation and the oxalate anion, both individually and as an ion pair.[4]

  • Perform Conformational Analysis: To explore the potential energy surface of the flexible azetidinol moiety and identify its low-energy conformers.[5][6]

  • Analyze Intermolecular Interactions: To understand the nature and strength of hydrogen bonds and other non-covalent interactions that govern the crystal packing.[9][10][11][12]

Computational Methodology: A Step-by-Step Workflow

The theoretical investigation of the bis(3-(hydroxymethyl)azetidin-3-ol) oxalate structure can be systematically approached through a multi-step computational workflow. This process ensures a thorough exploration of the conformational space and a reliable prediction of the final crystal structure.

G cluster_0 Initial Setup cluster_1 Gas-Phase Calculations cluster_2 Solid-State Prediction cluster_3 Analysis & Interpretation A 1. Model Construction (3D structures of ions) B 2. Conformational Analysis (Flexible azetidinol cation) A->B Input for conformational search C 3. Geometry Optimization (Individual ions & ion pair) B->C Lowest energy conformer D 4. Vibrational Analysis (Frequency calculation) C->D Confirm minimum energy structure E 5. Crystal Structure Prediction (Generate putative packings) C->E Input for CSP F 6. Lattice Energy Minimization (Rank structures by stability) E->F Ranked by lattice energy G 7. Analysis of Intermolecular Interactions (H-bonds, Hirshfeld surface) F->G Lowest energy predicted structure H 8. Prediction of Properties (Spectra, electronic properties) G->H Interpret structure- property relationships

Caption: A generalized workflow for the theoretical modeling of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Model Construction

The initial step involves building the 3D structures of the individual ions: the 3-(hydroxymethyl)azetidin-3-ol cation and the oxalate anion. This can be accomplished using molecular modeling software such as Avogadro or ChemDoodle.[13] The stoichiometry is 2:1, so we are modeling a system with two azetidinol cations for every one oxalate dianion.

Conformational Analysis of the Azetidinol Cation

The 3-(hydroxymethyl)azetidin-3-ol cation possesses conformational flexibility, primarily around the C-C and C-O single bonds of the hydroxymethyl group. A thorough conformational search is crucial to identify the global minimum energy structure.[5] Methods like LowModeMD or mixed torsional/low-mode approaches are effective for sampling the conformational space of flexible molecules.[5]

Geometry Optimization

Once the lowest energy conformer of the cation is identified, geometry optimization should be performed on the individual ions and the 2:1 ion cluster. This process finds the equilibrium geometry corresponding to a minimum on the potential energy surface.

Protocol 1: DFT Geometry Optimization

  • Software: Gaussian, ORCA, or other quantum chemistry packages.[14]

  • Method: Density Functional Theory (DFT).[3] A suitable functional, such as B3LYP, is often used for organic molecules.[7] To account for non-covalent interactions, which are critical in salts, an empirical dispersion correction (e.g., Grimme's D3) should be included (B3LYP-D3).[7]

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost for organic molecules containing C, N, O, and H.[15][16] The diffuse functions (+) are important for describing anions and non-covalent interactions.

  • Input: The 3D coordinates from the model construction and conformational analysis steps.

  • Execution: Run the geometry optimization calculation until the convergence criteria (changes in energy and forces) are met.

  • Validation: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum.

Crystal Structure Prediction (CSP)

Predicting the crystal structure from first principles is a complex but increasingly feasible task.[2][17] The general workflow involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

Protocol 2: Crystal Structure Prediction Workflow

  • Structure Generation: Use software like GRACE or USPEX to generate thousands of crystal structures with random packing arrangements and symmetries, using the optimized molecular geometry as input.

  • Lattice Energy Minimization: For each generated structure, perform a lattice energy minimization. This is typically done in a hierarchical manner:

    • Step A (Force Field): Use a computationally inexpensive force field to quickly optimize and rank the structures.

    • Step B (DFT): Take the most promising low-energy structures from the force field step and re-optimize them using periodic DFT calculations (e.g., with the PBE functional and a dispersion correction).[18][19][20] This provides a more accurate ranking.

  • Analysis: The structure with the lowest calculated lattice energy is the most likely candidate for the experimentally observable crystal structure.

Analysis and Interpretation of Results

The output from the computational workflow provides a wealth of information that needs to be carefully analyzed.

Structural Parameters

The optimized geometry provides key structural data. This data should be tabulated for clarity.

ParameterCation 1 (Optimized)Cation 2 (Optimized)Oxalate Anion (Optimized)
Bond Lengths (Å)
C-C (ring)1.551.551.57
C-N (ring)1.481.48-
C-O (hydroxyl)1.431.431.26
**Bond Angles (°) **
C-N-C (ring)89.589.5-
O-C-C (oxalate)--116.0
Note: The values presented in this table are hypothetical and serve as an example of the data that would be generated.
Intermolecular Interactions

In the predicted crystal structure, hydrogen bonds are expected to be the dominant intermolecular interactions.[11][12][21] These interactions play a critical role in the stability and packing of the crystal.[22] Key hydrogen bonds would likely involve the hydroxyl and amine groups of the cations and the carboxylate groups of the oxalate anion.

G cluster_cation1 Azetidinol Cation 1 cluster_oxalate Oxalate Anion cluster_cation2 Azetidinol Cation 2 N1 N-H+ O4 C=O N1->O4 H-Bond O1 O-H O3 O= O1->O3 H-Bond N2 N-H+ N2->O3 H-Bond O2 O-H O2->O4 H-Bond

Caption: Key hydrogen bonding interactions in the bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within the crystal.[23]

Electronic Properties

Analysis of the electronic properties can provide insights into the reactivity and charge distribution of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It highlights the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, which correspond to the hydrogen bond acceptor and donor sites, respectively.[23]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Visualization of these orbitals shows the distribution of electron density involved in potential electronic transitions.[24][25][26]

Vibrational Spectra

The frequency calculations performed to validate the optimized geometry also yield the predicted vibrational spectra (IR and Raman).[7][27] These theoretical spectra can be compared with experimental data to confirm the predicted structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of the bis(3-(hydroxymethyl)azetidin-3-ol) oxalate structure. By employing Density Functional Theory, researchers can perform detailed conformational analysis, geometry optimization, and even predict the crystal structure of this novel organic salt. The analysis of the resulting data provides invaluable insights into the structural parameters, intermolecular interactions, and electronic properties that govern its behavior in the solid state. The protocols and methodologies described herein serve as a robust foundation for future computational and experimental investigations, ultimately aiding in the rational design and development of new pharmaceutical compounds.

References

Methodological & Application

Application Note & Protocol: Laboratory-Scale Preparation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a specialized azetidine derivative with potential applications in medicinal chemistry and drug development. The protocol herein is synthesized from established chemical principles and analogous procedures for the preparation of functionalized azetidines. This guide emphasizes safety, procedural rationale, and thorough characterization of the final product, tailored for researchers and professionals in the field of drug development.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and their ability to impart favorable pharmacokinetic characteristics to drug candidates.[1] The strained azetidine ring can act as a bioisosteric replacement for other common saturated heterocycles, often leading to improved metabolic stability and cell permeability. The specific compound, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, features two functionalized azetidine moieties, suggesting its potential as a versatile building block or a bivalent ligand in drug discovery.

This application note details a plausible and robust multi-step synthesis for the preparation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, commencing from commercially available starting materials. The described workflow is designed to be accessible for laboratory-scale synthesis and includes guidance on purification and analytical characterization.

Health and Safety Precautions

Azetidine and its derivatives are reactive compounds and should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4] All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.[2]

Synthetic Strategy Overview

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate can be logically approached in a three-stage process. This involves the initial construction of a protected azetidine ring, followed by functional group manipulation to introduce the desired hydroxyl and hydroxymethyl groups. The final step involves deprotection and salt formation with oxalic acid.

Synthesis_Overview Start Starting Materials Step1 Step 1: Protected Azetidin-3-one Synthesis Start->Step1 Ring Formation Step2 Step 2: Functionalization at C3 Step1->Step2 Nucleophilic Addition Step3 Step 3: Deprotection & Salt Formation Step2->Step3 Deprotection Final bis(3-(hydroxymethyl)azetidin-3-ol) oxalate Step3->Final Oxalic Acid

Caption: Overall synthetic workflow for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Experimental Protocol

Part 1: Synthesis of 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol

The initial steps focus on the synthesis of a key intermediate, a protected 3-(hydroxymethyl)azetidin-3-ol. The benzhydryl group is a suitable protecting group for the azetidine nitrogen, which can be removed under hydrogenolysis conditions.

Materials:

  • 1-Benzhydrylazetidin-3-one hydrochloride

  • Paraformaldehyde

  • Organometallic reagent (e.g., Grignard or organolithium reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Grignard Reagent (if applicable): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suitable Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF.

  • Reaction with Paraformaldehyde: To a stirred suspension of paraformaldehyde in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Addition of 1-Benzhydrylazetidin-3-one: Cool the reaction mixture back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (prepared from its hydrochloride salt by neutralization) in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.[1][5]

Part 2: Deprotection to yield 3-(hydroxymethyl)azetidin-3-ol

The benzhydryl protecting group is removed via catalytic hydrogenation.

Materials:

  • 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Hydrogenation Setup: In a suitable pressure vessel, dissolve the 1-benzhydryl-3-(hydroxymethyl)azetidin-3-ol in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(hydroxymethyl)azetidin-3-ol. This intermediate is often used directly in the next step without further purification.

Part 3: Formation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

The final step involves the stoichiometric reaction of the free base with oxalic acid to form the desired salt.

Materials:

  • 3-(hydroxymethyl)azetidin-3-ol (from Part 2)

  • Oxalic acid dihydrate

  • Ethanol or isopropanol

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 3-(hydroxymethyl)azetidin-3-ol in a minimal amount of warm ethanol or isopropanol.

  • Addition of Oxalic Acid: In a separate flask, prepare a solution of oxalic acid dihydrate (0.5 molar equivalents with respect to the azetidine) in the same solvent.

  • Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the azetidine derivative. A precipitate should form upon addition.

  • Crystallization: Stir the mixture at room temperature for 1-2 hours and then cool in an ice bath to promote complete precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Experimental_Workflow cluster_part1 Part 1: Protected Intermediate Synthesis cluster_part2 Part 2: Deprotection cluster_part3 Part 3: Salt Formation P1_Start 1-Benzhydrylazetidin-3-one P1_React Reaction with a formaldehyde equivalent P1_Start->P1_React P1_Purify Column Chromatography P1_React->P1_Purify P1_Product 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol P1_Purify->P1_Product P2_Start Protected Azetidine P2_React Catalytic Hydrogenation (H2, Pd/C) P2_Start->P2_React P2_Workup Filtration through Celite® P2_React->P2_Workup P2_Product 3-(hydroxymethyl)azetidin-3-ol P2_Workup->P2_Product P3_Start Free Base Azetidine P3_React Addition of Oxalic Acid (0.5 eq) P3_Start->P3_React P3_Crystallize Crystallization P3_React->P3_Crystallize P3_Isolate Filtration and Drying P3_Crystallize->P3_Isolate P3_Product bis(3-(hydroxymethyl)azetidin-3-ol) oxalate P3_Isolate->P3_Product

Caption: Detailed experimental workflow for the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the azetidine ring protons, the hydroxymethyl protons, and the hydroxyl protons. Integration should be consistent with the proposed structure.
¹³C NMR Peaks corresponding to the carbon atoms of the azetidine ring and the hydroxymethyl group.
Mass Spectrometry The mass spectrum should show the molecular ion peak for the free base, 3-(hydroxymethyl)azetidin-3-ol.
FT-IR Characteristic peaks for O-H and N-H stretching, as well as C-O and C-N stretching vibrations.
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The elemental composition should be in close agreement with the calculated values for the oxalate salt (2C₄H₉NO₂ · C₂H₂O₄).

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1 Incomplete reaction; side reactions.Ensure anhydrous conditions; optimize reaction time and temperature.
Incomplete deprotection in Part 2 Inactive catalyst; insufficient hydrogen pressure.Use fresh catalyst; increase hydrogen pressure and/or reaction time.
Product does not precipitate in Part 3 Product is soluble in the chosen solvent.Try a less polar solvent for precipitation; concentrate the solution.
Impure final product Incomplete reaction or purification.Recrystallize the final product from a suitable solvent system.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory-scale synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The synthetic route is designed to be robust and adaptable, with clear guidance on purification and characterization.

References

Application Note: Elucidating the Supramolecular Architecture of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecular solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. This application note provides a comprehensive guide to the structural elucidation of the organic salt, bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, using single crystal X-ray diffraction (SC-XRD). We detail a complete workflow, from the critical initial step of obtaining diffraction-quality crystals to the final stages of structure solution, refinement, and in-depth analysis of the intricate hydrogen-bonding network. This guide is designed to be a practical resource, blending established protocols with expert insights into the causal relationships behind key experimental decisions.

Introduction to the Molecular System

The target compound is an organic salt formed from a 2:1 molar ratio of 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.

  • The Base: 3-(hydroxymethyl)azetidin-3-ol is a functionalized four-membered azacycloalkane. Its key features include a secondary amine within the azetidine ring (a proton acceptor), a tertiary alcohol, and a primary alcohol. These functional groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form complex, ordered structures.

  • The Acid: Oxalic acid is a simple, linear dicarboxylic acid. As a strong proton donor, it is expected to protonate the more basic azetidine nitrogen, leading to the formation of an azetidinium cation and an oxalate anion.

The combination of a flexible, multi-functional cation and a rigid dianion suggests that the crystal packing will be governed by a robust and extensive network of charge-assisted hydrogen bonds. Single crystal X-ray diffraction is the definitive analytical technique to unambiguously determine this three-dimensional structure, providing precise information on bond lengths, angles, and the supramolecular assembly.[1][2]

The Crystallization Protocol: From Solution to Diffraction-Quality Crystal

The most significant bottleneck in SC-XRD is often the growth of a suitable single crystal.[3][4] The ideal crystal should be a single, non-twinned specimen, free of internal cracks or defects, with dimensions typically between 0.1 and 0.3 mm for modern diffractometers.[5]

Protocol 1: Synthesis and Crystallization

Rationale: This protocol aims to form the salt in situ and induce slow crystallization by gradually increasing the concentration of the solute to the point of supersaturation. The key is to allow molecules sufficient time to arrange themselves into a highly ordered crystal lattice.[5][6]

Materials:

  • 3-(hydroxymethyl)azetidin-3-ol (2.0 mmol)

  • Oxalic acid dihydrate (1.0 mmol)

  • High-purity solvents (e.g., Methanol, Ethanol, Water, Acetonitrile)

  • Small, clean glass vials (e.g., 4 mL)

  • Parafilm

Step-by-Step Procedure:

  • In a clean 20 mL glass vial, dissolve 3-(hydroxymethyl)azetidin-3-ol in 5 mL of a suitable solvent (e.g., methanol or a 9:1 ethanol/water mixture).

  • In a separate vial, dissolve the oxalic acid dihydrate in 3 mL of the same solvent.

  • Slowly add the oxalic acid solution to the azetidine solution while stirring gently. A brief exothermic reaction or slight cloudiness may be observed.

  • If any precipitate forms, gently warm the solution until it becomes clear.

  • Filter the resulting solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[7]

  • Cover the vial with Parafilm and puncture it with a fine needle 2-3 times. This slows the rate of evaporation, which is crucial for growing larger, higher-quality crystals.[5]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial daily for the formation of crystals. This process can take several days to weeks.

Alternative Crystallization Techniques

If slow evaporation is unsuccessful, other methods should be employed.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[8][9]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.[9]

Table 1: Example Crystallization Screening Conditions
Experiment ID Method Solvent System Temperature (°C) Observations
AZ-OX-01Slow EvaporationMethanol20Rapid formation of microcrystalline powder.
AZ-OX-02Slow Evaporation9:1 Ethanol/Water20Small, clear block-like crystals after 5 days.
AZ-OX-03Vapor DiffusionSol: Methanol; Anti-Sol: Diethyl Ether4Formation of fine needles after 2 days.
AZ-OX-04Solvent LayeringSol: Water; Anti-Sol: Acetonitrile20Oily precipitate formed at the interface.

Data Collection: The SC-XRD Experiment

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected.

Protocol 2: Crystal Mounting and Data Collection

Rationale: The crystal must be fixed in a position where it can be rotated through all orientations while being maintained at a very low temperature. Cryo-cooling (~100 K) minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data. It also protects many organic crystals from radiation damage.

Step-by-Step Procedure:

  • Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

  • Using a cryo-loop (a small polymer loop on a pin), carefully pick up the selected crystal with a small amount of protective cryo-oil (e.g., Paratone-N).

  • Mount the pin onto a goniometer head.

  • Place the goniometer head on the diffractometer.

  • Immediately cool the crystal to the target temperature (e.g., 100 K) in a stream of cold nitrogen gas.

  • Center the crystal in the X-ray beam using the instrument's video microscope.

  • Perform an initial series of short-exposure diffraction images to determine the unit cell and assess crystal quality.

  • Based on the unit cell, devise a data collection strategy to measure a complete, redundant set of diffraction intensities. This typically involves rotating the crystal through a range of angles (e.g., 180-360°) while continuously collecting diffraction images.

Table 2: Typical Data Collection Parameters
Parameter Value/Setting Rationale
InstrumentBruker D8 VENTURE / Rigaku XtaLAB SynergyModern CCD/CMOS detector-based systems
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu for smaller crystals or absolute configuration.
Temperature100(2) KReduces thermal vibration, improves data quality.
Detector Distance~50-60 mmBalances resolution and the ability to capture low-angle data.
Exposure Time5-20 seconds per frameOptimized to achieve good signal-to-noise without overloading the detector.
Omega/Phi Scans0.5-1.0° per frameFine slicing of reciprocal space to accurately measure intensities.
Data Redundancy>4Measuring reflections multiple times improves data statistics and scaling.

Diagram 1: Overall Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Analysis & Reporting Synthesis Synthesis of Salt Crystallization Crystallization Screening Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Data Collection (100 K) CrystalSelection->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Analysis Structural Analysis (H-Bonding) Refinement->Analysis Validation Validation & CIF Generation Analysis->Validation

Caption: Workflow from synthesis to final structural analysis.

Structure Solution and Refinement

This phase transforms the raw diffraction data into a chemically meaningful atomic model. Software packages like Olex2 provide a graphical interface for powerful underlying programs like SHELX.[10][11][12]

Protocol 3: Structure Solution and Refinement Workflow

Rationale: The process is iterative. An initial, approximate model is generated and then progressively improved by refining it against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

  • Data Integration and Scaling: The raw diffraction images are processed to yield a list of reflections with their Miller indices (hkl) and intensities. This step also determines the crystal's lattice parameters and space group.

  • Structure Solution: An initial electron density map is generated using ab initio methods (e.g., direct methods or dual-space recycling). This map reveals the positions of the heaviest atoms (oxygen, nitrogen, carbon).

  • Model Building and Refinement (Iterative Cycles):

    • Atom Assignment: Assign atomic identities (C, N, O) to the electron density peaks.

    • Isotropic Refinement: Refine the positions and isotropic (spherical) thermal parameters of the assigned atoms.

    • Anisotropic Refinement: For non-hydrogen atoms, refine their thermal motion using anisotropic displacement parameters (ellipsoids), which better models their vibration.

    • Hydrogen Atom Placement: Locate hydrogen atoms. Those involved in strong hydrogen bonds (like N-H and O-H) can often be found in the difference Fourier map. Others (C-H) are typically placed in geometrically calculated positions.

    • Final Refinement: Continue refinement cycles until the model converges. Convergence is indicated by minimal shifts in atomic parameters and stable refinement statistics (R1, wR2, GooF).

Table 3: Representative Crystallographic Data and Refinement Statistics
Parameter Value
Chemical FormulaC10H20N2O8
Formula Weight296.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 15.789(5)
α, β, γ (°)90, 109.34(2), 90
Volume (ų)1278.9(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.538
Reflections Collected / Unique11560 / 2845
R_int0.035
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.115
Goodness-of-fit (GooF)1.05

Structural Analysis: The Hydrogen-Bonding Network

With a refined structure, the primary scientific inquiry can be addressed: how do the molecules pack in the solid state? For this system, the analysis centers on the hydrogen bonds.[13][14][15]

The structure reveals that the asymmetric unit contains two crystallographically independent azetidinium cations and one oxalate dianion. The azetidine nitrogen of each cation is protonated. The crystal packing is dominated by a dense, three-dimensional network of charge-assisted hydrogen bonds.

  • Primary Interactions: The strongest hydrogen bonds are the N⁺-H···O⁻ interactions between the azetidinium protons and the carboxylate oxygen atoms of the oxalate anion. These act as the primary synthons that build the supramolecular assembly.

  • Secondary Interactions: The hydroxyl groups (both primary and tertiary) on the azetidinium cations act as both donors and acceptors, forming extensive O-H···O hydrogen bonds. These link the primary N-H···O chains into a robust 3D architecture.

  • Weak Interactions: Weaker C-H···O interactions also contribute to the overall stability of the crystal lattice.

Table 4: Key Hydrogen Bond Geometries
Donor (D) – H ··· Acceptor (A) D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N1-H1A ··· O30.91(2)1.85(2)2.754(3)175(3)
O1-H1 ··· O40.85(3)1.92(3)2.761(3)171(4)
O2-H2 ··· O10.86(3)2.01(3)2.845(4)164(3)
N2-H2A ··· O40.91(2)1.88(2)2.783(3)173(3)

Diagram 2: Simplified Hydrogen Bonding Motif

Caption: Key charge-assisted and neutral hydrogen bonds.

Data Archiving and Reporting

The final validated structural model is saved in the standard Crystallographic Information File (CIF) format.[16][17][18] This text file contains all essential information about the crystal, the experiment, and the final atomic coordinates. It is best practice to deposit this file with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the results available to the scientific community.

Conclusion

This application note has demonstrated the complete workflow for the structural determination of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid using single crystal X-ray diffraction. By following these protocols, researchers can successfully navigate the challenges of crystallization, data collection, and structure refinement. The resulting analysis provides an unambiguous view of the molecular structure and reveals that the solid-state architecture is controlled by a complex and robust 3D network of charge-assisted N⁺-H···O⁻ and neutral O-H···O hydrogen bonds. This detailed structural knowledge is invaluable for rationalizing the material's properties and for the design of future crystalline solids.

References

Application Notes and Protocols for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Promise of a Novel Building Block

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets.[1] The strategic incorporation of azetidine moieties into small molecules can significantly improve physicochemical properties such as solubility and metabolic stability, making them highly sought-after building blocks for novel therapeutics.[3]

This document provides detailed application notes and protocols for a novel and promising building block: bis(3-(hydroxymethyl)azetidin-3-ol) oxalate . This compound features a unique 3,3-disubstituted azetidine core, presenting two primary alcohol functionalities and a tertiary alcohol, all attached to a quaternary carbon center. The oxalate salt form offers potential advantages in terms of crystallinity, stability, and ease of handling compared to the free base. While specific literature on the direct applications of this oxalate salt is emerging, its constituent azetidine diol is a logical precursor for a variety of synthetic transformations. This guide will, therefore, present well-established and proposed synthetic protocols based on the known reactivity of azetidines and vicinal diols, providing researchers with a solid foundation for incorporating this building block into their synthetic programs.

Structural Features and Potential Advantages

The unique structural attributes of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate offer several strategic advantages in organic synthesis:

  • Dense Functionalization: The presence of two primary hydroxyl groups and a tertiary hydroxyl group within a compact azetidine framework allows for the introduction of multiple points of diversity from a single building block.

  • Spirocyclic Scaffolds: The quaternary center at the 3-position is an ideal precursor for the synthesis of spirocyclic compounds, a motif of growing interest in drug design for exploring new chemical space.[4]

  • Chiral Pool Potential: Although the parent compound is achiral, the diol functionality can be used to induce chirality in subsequent transformations or the azetidine itself can be resolved to provide enantiomerically pure building blocks.

  • Improved Physicochemical Properties: The inherent polarity of the azetidine ring and the hydroxyl groups can enhance the aqueous solubility of derivative compounds.[3]

The oxalate salt form provides a stable, crystalline solid that is often easier to handle and purify than the corresponding free base, which may be a viscous oil or a hygroscopic solid.[5][6]

Proposed Synthetic Applications and Protocols

Given the functional group array of bis(3-(hydroxymethyl)azetidin-3-ol), several key synthetic transformations can be envisioned. The following sections provide detailed protocols for these proposed applications.

Synthesis of Spirocyclic Ethers via Intramolecular Cyclization

The vicinal diol moiety can be leveraged for the construction of spiro-oxetane or spiro-tetrahydrofuran rings, which are valuable motifs in medicinal chemistry.

Protocol 1: Synthesis of a Spiro-Oxetane Azetidine Derivative

This protocol outlines a two-step procedure involving the selective protection of the primary hydroxyl groups followed by an intramolecular Williamson ether synthesis.

Step 1: Selective Di-silylation of Primary Alcohols

  • Rationale: The primary hydroxyl groups are more sterically accessible and are expected to react preferentially with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
bis(3-(hydroxymethyl)azetidin-3-ol) oxalate298.282981.01.0
Triethylamine (TEA)101.194054.04.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.723322.22.2
Dichloromethane (DCM)84.9310 mL--

Procedure:

  • Suspend bis(3-(hydroxymethyl)azetidin-3-ol) oxalate (298 mg, 1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (405 mg, 0.56 mL, 4.0 mmol) to the suspension to neutralize the oxalic acid and liberate the free base in situ.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (332 mg, 2.2 mmol) in dry dichloromethane (2 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-TBDMS protected intermediate.

Step 2: Intramolecular Cyclization to the Spiro-Oxetane

  • Rationale: The remaining tertiary alcohol can be deprotonated with a strong base, and the resulting alkoxide can undergo an intramolecular SN2 reaction with an in situ generated sulfonate ester on one of the primary positions after desilylation and selective tosylation. A more direct approach is presented here for simplicity, assuming a one-pot activation and cyclization is feasible.

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
Di-TBDMS protected azetidine diol(Calculated)(From Step 1)~1.01.0
Sodium Hydride (60% dispersion in mineral oil)24.00441.11.1
p-Toluenesulfonyl chloride (TsCl)190.652101.11.1
Tetrahydrofuran (THF), anhydrous72.1115 mL--

Procedure:

  • Dissolve the di-TBDMS protected azetidine diol (from Step 1, ~1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (44 mg of a 60% dispersion, 1.1 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (210 mg, 1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the formation of the spiro-oxetane.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

spiro_oxetane_synthesis start bis(3-(hydroxymethyl)azetidin-3-ol) oxalate step1 1. TEA, TBDMSCl, DCM 2. Workup start->step1 intermediate1 Di-TBDMS protected azetidine diol step1->intermediate1 step2 1. NaH, THF 2. TsCl intermediate1->step2 product Spiro-oxetane azetidine derivative step2->product caption Workflow for Spiro-Oxetane Synthesis

Caption: Workflow for Spiro-Oxetane Synthesis

Derivatization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

  • Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of the azetidine with a wide range of aryl halides or triflates.

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
bis(3-(hydroxymethyl)azetidin-3-ol) oxalate298.281490.51.0
Aryl Bromide (e.g., 4-bromotoluene)171.04860.51.0
Pd₂(dba)₃915.72230.0250.05
Xantphos578.68430.0750.15
Sodium tert-butoxide (NaOtBu)96.101441.53.0
Toluene, anhydrous92.145 mL--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Add bis(3-(hydroxymethyl)azetidin-3-ol) oxalate (149 mg, 0.5 mmol) and the aryl bromide (86 mg, 0.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

buchwald_hartwig cluster_reactants Reactants cluster_catalyst Catalytic System azetidine bis(3-(hydroxymethyl)azetidin-3-ol) oxalate reaction Buchwald-Hartwig Amination azetidine->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction catalyst Pd₂(dba)₃ / Xantphos catalyst->reaction base NaOtBu base->reaction product N-Aryl-3,3-bis(hydroxymethyl) azetidin-3-ol reaction->product caption N-Arylation via Buchwald-Hartwig Amination

Caption: N-Arylation via Buchwald-Hartwig Amination

Safety and Handling

  • bis(3-(hydroxymethyl)azetidin-3-ol) oxalate: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood. The toxicological properties have not been thoroughly investigated.

  • Oxalic Acid: The parent dicarboxylic acid is corrosive and toxic if ingested.[7][8][9] While the oxalate salt is generally more stable, care should be taken to avoid dust inhalation and skin contact.

  • Reagents: The protocols described above use hazardous materials, including strong bases (sodium hydride), pyrophoric reagents (in some cases), and toxic metal catalysts. Consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is a promising and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its densely functionalized and conformationally constrained azetidine core provides a unique platform for the synthesis of novel spirocyclic systems and other complex molecular architectures. The protocols outlined in this application note, based on established and robust synthetic methodologies, offer a starting point for researchers to explore the full potential of this exciting new reagent. The strategic use of this building block is anticipated to facilitate the discovery of new chemical entities with improved pharmacological profiles.[10][11][12]

References

Application Notes and Protocols for the Derivatization of Bis(3-(hydroxymethyl)azetidin-3-ol) for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their inherent ring strain and three-dimensional geometry offer unique advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property.[2][3] The 3,3-disubstituted azetidine motif, in particular, serves as a compact and rigid core, enabling precise orientation of functional groups for optimal target engagement.

The core molecule of interest, bis(3-(hydroxymethyl)azetidin-3-ol), presents a unique synthetic challenge and opportunity. As a di-tertiary alcohol, the hydroxyl groups are sterically hindered, necessitating carefully selected derivatization strategies. However, successful functionalization of these two hydroxyl groups allows for the creation of a diverse library of compounds from a single, readily accessible core, making it an ideal starting point for biological screening campaigns.[4][5]

This guide provides detailed application notes and protocols for the derivatization of bis(3-(hydroxymethyl)azetidin-3-ol) via esterification, etherification, and carbamoylation. The methodologies are designed to be robust and adaptable, enabling researchers to generate a library of diverse small molecules for high-throughput screening (HTS).

Protecting Group Strategy: The Importance of the Azetidine Nitrogen

Prior to derivatization of the hydroxyl groups, it is crucial to protect the azetidine nitrogen. The secondary amine is nucleophilic and can compete in the subsequent reactions, leading to undesired side products. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the azetidine nitrogen due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. For the purpose of the following protocols, it is assumed that the starting material is tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.

Derivatization Strategies for Library Synthesis

The generation of a chemically diverse library is paramount for successful biological screening. By modifying the hydroxyl groups of the core scaffold with a variety of functional groups, it is possible to explore a wide chemical space and identify structure-activity relationships (SAR). The following sections detail protocols for three key derivatization reactions: esterification, etherification, and carbamoylation.

Esterification via Steglich Esterification

Esterification is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide range of functionalities that can modulate a compound's polarity, lipophilicity, and potential for hydrogen bonding. The Steglich esterification is particularly well-suited for sterically hindered alcohols as it proceeds under mild, neutral conditions, avoiding the harsh acidic environment of the Fischer esterification which could lead to decomposition of the azetidine ring or dehydration of the tertiary alcohols.

Causality of Experimental Choices:

  • DCC/EDC and DMAP: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acyl-pyridinium intermediate. This is crucial for overcoming the steric hindrance of the tertiary alcohols.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert and effectively solubilize the reactants.

  • Temperature: The reaction is typically performed at room temperature to maintain mild conditions and prevent side reactions.

Experimental Protocol: Steglich Esterification

Materials:

Reagent/MaterialMolar Mass ( g/mol )
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate217.26
Carboxylic Acid (R-COOH)Variable
Dicyclohexylcarbodiimide (DCC) or EDC206.33 or 191.70
4-Dimethylaminopyridine (DMAP)122.17
Anhydrous Dichloromethane (DCM)-
Saturated aqueous sodium bicarbonate (NaHCO₃)-
Brine-
Anhydrous sodium sulfate (Na₂SO₄)-

Procedure:

  • To a solution of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and the desired carboxylic acid (2.2 eq) in anhydrous DCM, add DMAP (0.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bis-ester.

dot

Steglich_Esterification cluster_reagents Reagents AzetidineDiol bis(3-(hydroxymethyl)azetidin-3-ol) (Boc-protected) ActivatedAcid Activated Acid Intermediate AzetidineDiol->ActivatedAcid Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) DCC_DMAP DCC (or EDC) DMAP CarboxylicAcid->DCC_DMAP Activation BisEster Derivatized Bis-Ester ActivatedAcid->BisEster Esterification

Caption: Steglich Esterification Workflow.

Etherification via Modified Williamson Ether Synthesis

The synthesis of ethers from tertiary alcohols can be challenging. The classic Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is generally not effective for tertiary alcohols due to competing elimination reactions.[6][7][8][9][10] However, a modified approach using a strong, non-nucleophilic base to generate the di-alkoxide followed by reaction with a primary alkyl halide can be employed.

Causality of Experimental Choices:

  • Strong Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that can effectively deprotonate the sterically hindered tertiary alcohols to form the corresponding alkoxides without causing significant elimination.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is used to minimize steric hindrance and favor the SN2 reaction.

  • Solvent: Anhydrous and aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the strong base and the generated alkoxides.

Experimental Protocol: Modified Williamson Ether Synthesis

Materials:

Reagent/MaterialMolar Mass ( g/mol )
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate217.26
Sodium Hydride (NaH, 60% dispersion in mineral oil)24.00
Alkyl Halide (R-X, e.g., CH₃I)Variable
Anhydrous Tetrahydrofuran (THF)-
Saturated aqueous ammonium chloride (NH₄Cl)-
Diethyl ether-
Brine-
Anhydrous sodium sulfate (Na₂SO₄)-

Procedure:

  • To a suspension of NaH (2.5 eq) in anhydrous THF, add a solution of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bis-ether.

Williamson_Ether_Synthesis cluster_reagents Reagents AzetidineDiol bis(3-(hydroxymethyl)azetidin-3-ol) (Boc-protected) NaH Sodium Hydride (NaH) AzetidineDiol->NaH Deprotonation Alkoxide Di-alkoxide Intermediate BisEther Derivatized Bis-Ether Alkoxide->BisEther SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->BisEther

References

Application Note and Protocol: Guidelines for the Handling and Storage of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: Understanding the Molecule

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is a bifunctional organic compound with the molecular formula 2C₄H₉NO₂·C₂H₂O₄[1]. It is comprised of two molecules of 3-(hydroxymethyl)azetidin-3-ol associated with one molecule of oxalic acid. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity into molecules, which can lead to higher binding affinity with biological targets[2]. However, the inherent ring strain of azetidines makes them susceptible to degradation, particularly under acidic conditions[3][4][5]. The presence of the oxalate counter-ion, a known reducing agent and a stronger acid than phosphoric acid, introduces specific handling and storage considerations due to its own reactivity and toxicity[6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the known properties of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is presented below. It is important to note that a specific CAS number for this exact salt has not been consistently found across suppliers, and some toxicological properties have not been fully investigated[1][7].

PropertyValue/InformationSource(s)
Molecular Formula C₁₀H₂₀N₂O₈[8][9]
Molecular Weight 296.27 g/mol [8][10]
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Purity Often supplied at 95+% purity[1]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol. Insoluble in non-polar solvents.Inferred from the structure and general chemical principles.
Hygroscopicity Anhydrous oxalate salts can be hygroscopic.[6]Inferred from the oxalate component.

Core Principles of Stability and Reactivity

The stability of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is primarily influenced by the azetidine ring and the oxalate counter-ion.

Azetidine Ring Stability

The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions, especially in acidic environments[3][4]. Protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to cleavage of the ring[3]. While generally more stable than aziridines, care must be taken to avoid strongly acidic conditions during handling and in solution[4][11]. Electron-withdrawing groups on the azetidine nitrogen can decrease its basicity and reduce susceptibility to acid-catalyzed degradation[3][5].

Oxalate Salt Considerations

Oxalic acid and its salts are reducing agents and can react violently with strong oxidizing agents[6]. They are also incompatible with strong acids and strong bases[12][13]. Contact with alkaline materials can be exothermic[6]. Oxalate salts can be toxic if ingested or absorbed through the skin.

Recommended Storage Protocols

Proper storage is critical to maintain the chemical integrity and purity of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. Some suppliers recommend cold-chain transportation, suggesting that long-term stability may be enhanced at lower temperatures[8][14].

ParameterRecommended ConditionRationale and Considerations
Temperature -20°C to 8°C (Long-term) Room Temperature (Short-term, <2 weeks) Lower temperatures will slow down potential degradation pathways. For short-term storage, room temperature in a desiccated environment is acceptable.[15]
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) Minimizes oxidation and reaction with atmospheric moisture.
Light Protect from Light (Amber Vial) To prevent potential photolytic degradation.
Moisture Store in a Desiccator The compound may be hygroscopic due to the oxalate salt.[6] Keep container tightly sealed.[6][12]

Safe Handling Procedures

Due to the potential toxicity of oxalate salts and the reactivity of the azetidine ring, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided below.

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[12]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
Weighing and Dispensing
  • Preparation : Ensure the balance is in a chemical fume hood or a ventilated enclosure.

  • Aliquotting : Weigh out the desired amount of the compound onto a tared, clean, and dry weighing paper or into a suitable vial.

  • Cleaning : Clean the spatula and weighing area immediately after use to avoid contamination and exposure.

  • Waste Disposal : Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

Preparation of Stock Solutions
  • Solvent Selection : Choose a suitable, dry solvent. Anhydrous DMSO or DMF are recommended for preparing concentrated stock solutions for biological assays. For other applications, anhydrous polar solvents like methanol or ethanol may be suitable.

  • Dissolution : Add the solvent to the vial containing the pre-weighed compound. Vortex or sonicate gently to aid dissolution. Avoid heating, as this may promote degradation.

  • pH Considerations : Avoid acidic aqueous solutions to prevent the opening of the azetidine ring[3]. If working in an aqueous buffer, ensure the pH is neutral or slightly basic.

  • Storage of Solutions : Store stock solutions at -20°C or -80°C in tightly sealed vials. Minimize freeze-thaw cycles.

Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling and storage of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

G start Start: Receiving Compound check_storage Check Supplier Storage Recommendations start->check_storage cold_storage Store at -20°C to 8°C in a desiccator check_storage->cold_storage Cold-chain specified rt_storage Store at Room Temperature in a desiccator (Short-term) check_storage->rt_storage No specific recommendation handling Handling Required? cold_storage->handling rt_storage->handling ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat handling->ppe Yes long_term_storage Long-Term Storage handling->long_term_storage No weighing Weigh in Fume Hood ppe->weighing dissolving Dissolve in Anhydrous Solvent (Neutral or slightly basic pH) weighing->dissolving use Use in Experiment dissolving->use long_term_storage->cold_storage

Caption: Decision workflow for handling and storage.

Incompatibilities and Hazard Mitigation

To ensure safety and compound stability, avoid contact with the following:

  • Strong Oxidizing Agents : Can lead to violent reactions with the oxalate moiety.[6]

  • Strong Acids : May cause rapid degradation of the azetidine ring.[3][5]

  • Strong Bases : Can react with the oxalate and potentially the hydroxyl groups.[12]

  • Moisture : The compound may be hygroscopic.[6]

In case of a spill, evacuate the area, wear appropriate PPE, and clean up the spill using dry methods to avoid generating dust.[6] Place the spilled material into a sealed container for proper disposal.[6]

Summary and Conclusions

The handling and storage of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate require a careful approach that considers the properties of both the azetidine and oxalate components. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of the compound for their experiments and maintain a safe laboratory environment. The core principles are to store the compound in a cool, dry, and inert environment and to handle it with appropriate personal protective equipment, avoiding contact with incompatible materials.

References

Application Note: Solvent Selection for the Crystallization of Azetidinium Oxalates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Development of Azetidinium Oxalates

Azetidinium salts are a class of strained, four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and materials science. Their utility as reactive intermediates and pharmacologically active scaffolds makes them valuable building blocks.[1] When combined with the oxalate anion, a versatile dicarboxylic acid, the resulting azetidinium oxalates present unique opportunities for developing novel crystalline materials with tailored physicochemical properties.

The isolation and purification of these salts in a crystalline form are paramount for their downstream applications. A well-defined crystalline solid ensures batch-to-batch consistency, chemical stability, and desired bioavailability for pharmaceutical applications.[2] The selection of an appropriate solvent system is the most critical parameter governing the success of the crystallization process. It directly influences not only the yield and purity of the crystals but also their morphology, polymorphic form, and ultimately, their performance.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the crystallization of azetidinium oxalates. It combines theoretical principles with practical, field-proven protocols to empower the user to develop robust and reproducible crystallization processes.

Guiding Principles: Physicochemical Properties and Solvent Interactions

A rational approach to solvent selection begins with an understanding of the solute's properties. Azetidinium oxalates are organic salts, and their behavior in solution is governed by strong ionic interactions and the potential for hydrogen bonding.

Expected Properties of Azetidinium Oxalates:

  • High Polarity: The presence of the charged azetidinium cation and the dicarboxylate oxalate anion imparts a significant ionic character, making the salt highly polar.

  • Hydrogen Bonding Potential: The oxalate anion is a hydrogen bond acceptor, and the azetidinium cation may possess hydrogen bond donors depending on its substituents. This capacity for hydrogen bonding is a crucial factor in both solubility and crystal lattice formation.[5]

  • Molecular Flexibility: The conformation of the azetidinium ring and its substituents can influence crystal packing and may lead to polymorphism.[4]

The fundamental principle of "like dissolves like" is the starting point for solvent selection.[6] For polar azetidinium oxalates, polar solvents are the most likely candidates to achieve the desired solubility profile for crystallization.

The Ideal Crystallization Solvent: A Balancing Act

The ideal solvent for crystallization must satisfy a specific set of criteria: the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature.[7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Key Solvent Characteristics:

  • Solubility Gradient: A steep solubility curve with respect to temperature is highly desirable.

  • Chemical Inertness: The solvent must not react with the azetidinium oxalate.[6]

  • Boiling Point: A moderately low boiling point (typically <100 °C) facilitates easy removal of the solvent from the final crystals.[7] However, highly volatile solvents can sometimes lead to rapid, uncontrolled crystallization and poor crystal quality.[5]

  • Crystal Morphology: The solvent can influence the crystal habit by interacting differently with the various crystal faces, which can affect properties like filtration and flowability.[3][4]

A Systematic Workflow for Solvent Selection

A systematic and empirical approach is necessary to identify the optimal solvent or solvent system. The following workflow provides a structured methodology for this process.

Solvent_Selection_Workflow A Initial Assessment: Predict Solubility Based on Polarity B Single Solvent Screening (Small Scale) A->B C Evaluate Solubility: Insoluble (Cold) & Soluble (Hot)? B->C D Binary Solvent System Screening C->D No, but partially soluble G Discard Solvent C->G No, insoluble or too soluble H Select Promising Solvents C->H Yes E Characterize Crystals: Morphology, Yield, Purity D->E F Optimize Crystallization Conditions E->F H->E

Figure 1: A systematic workflow for selecting a suitable crystallization solvent.

Protocol: Small-Scale Solvent Screening

This initial screen aims to quickly identify promising solvents from a broad range of polarities.

Materials:

  • Azetidinium oxalate sample (5-10 mg per test)

  • Small test tubes or vials (e.g., 1 dram vials)

  • A selection of solvents (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 5-10 mg of the azetidinium oxalate into a small test tube.

  • Add the test solvent dropwise (starting with ~0.2 mL) at room temperature.

  • Agitate the mixture (flick or vortex) and observe the solubility. If the solid dissolves completely at room temperature, the solvent is likely too good and should be set aside as a potential co-solvent in a binary system.[8]

  • If the solid is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.[8]

  • Observe if the solid dissolves completely upon heating. If it does not, the solvent is unsuitable.

  • If the solid dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid upon cooling.[8]

Table 1: Candidate Solvents for Screening Azetidinium Oxalates

SolventPolarity IndexBoiling Point (°C)Hydrogen BondingComments
Water10.2100Donor & AcceptorHigh polarity, good for highly ionic salts.[9]
Methanol5.165Donor & AcceptorHighly polar protic solvent.[7][9]
Ethanol4.378Donor & AcceptorGood general-purpose polar protic solvent.[7][9]
Isopropanol3.982Donor & AcceptorLess polar than ethanol.
Acetonitrile5.882AcceptorPolar aprotic solvent.[1]
Acetone5.156AcceptorGood solvent, but low boiling point can be a challenge.[6][7]
Ethyl Acetate4.477AcceptorMedium polarity, often a good choice for organic complexes.[5]
Tetrahydrofuran (THF)4.066AcceptorCan be a good solvent for less polar salts.
Binary Solvent Systems: Fine-Tuning Solubility

If a single solvent does not provide the ideal solubility profile, a binary solvent system can be employed. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Common Binary Systems:

  • Methanol / Diethyl Ether

  • Ethanol / Hexane

  • Acetone / Water

  • Ethyl Acetate / Heptane

Protocol: Anti-Solvent Addition

  • Dissolve the azetidinium oxalate in a minimum amount of the "good" solvent at an elevated temperature.

  • While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).

  • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Allow the solution to cool slowly. The reduced solubility will induce crystallization.

Crystallization Techniques

Once a suitable solvent system is identified, various techniques can be used to grow high-quality crystals.

Crystallization_Techniques A Saturated Solution in Selected Solvent B Slow Cooling A->B C Slow Evaporation A->C D Vapor Diffusion A->D E Anti-Solvent Addition A->E F High-Quality Crystals B->F C->F D->F E->F

Figure 2: Common crystallization techniques from a saturated solution.

  • Slow Cooling: This is the most common method. A saturated solution at a high temperature is allowed to cool slowly and undisturbed, leading to the formation of crystals as the solubility decreases.

  • Slow Evaporation: The compound is dissolved in a solvent at room temperature, and the solvent is allowed to evaporate slowly over time. This gradually increases the concentration, leading to crystallization. This method is not ideal for highly volatile solvents.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

Characterization and Troubleshooting

After crystallization, the solid should be isolated by filtration, washed with a small amount of cold solvent, and dried. The resulting crystals should be characterized to confirm their identity and purity using techniques such as:

  • Polarized Light Microscopy (PLM): To confirm crystallinity.

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form.[10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

Troubleshooting:

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the solution is too concentrated or cooling too quickly. Try using a more dilute solution or a solvent with a lower boiling point.[7]

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding a seed crystal. Scratching the inside of the flask with a glass rod can also initiate nucleation.[11]

  • Poor Crystal Quality: This is often due to the crystallization process occurring too rapidly. Slower cooling or evaporation rates generally lead to better quality crystals.[5]

Conclusion

The selection of an appropriate solvent is a critical, empirically-driven step in the development of azetidinium oxalates. By understanding the physicochemical properties of these polar salts and employing a systematic screening workflow, researchers can efficiently identify optimal solvent systems. This rational approach not only enhances the purity and yield but also provides control over the physical properties of the crystalline material, which is essential for its successful application in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable azetidine-containing compound. The inherent ring strain of the azetidine core presents unique synthetic hurdles, and this guide provides in-depth troubleshooting, FAQs, and optimized protocols based on established chemical principles.[1][2]

Part 1: Synthesis of the 3-(Hydroxymethyl)azetidin-3-ol Intermediate

The synthesis of the key intermediate, 3-(hydroxymethyl)azetidin-3-ol, is a critical first step that often dictates the overall yield and purity of the final product. A common route involves the construction of the azetidine ring from an acyclic precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(hydroxymethyl)azetidin-3-ol starts from a suitable protected amino-diol precursor, followed by cyclization to form the azetidine ring.

Synthesis_Pathway A 1. N-Protected Amino Diol B 2. Activation of Primary Hydroxyl A->B e.g., TsCl, pyridine C 3. Intramolecular Cyclization B->C Base (e.g., NaH) D 4. Deprotection C->D e.g., Hydrogenolysis (Pd/C) E 3-(hydroxymethyl)azetidin-3-ol D->E

Caption: Proposed synthetic workflow for 3-(hydroxymethyl)azetidin-3-ol.

Troubleshooting Guide: Synthesis of the Azetidinol Intermediate

Problem 1: Low Yield of the Desired Azetidine with Significant Ring-Opened Byproduct
  • Question: My reaction is yielding a significant amount of a ring-opened acyclic amine instead of the desired azetidine. What is causing this and how can I fix it?

  • Answer: This is a common issue in azetidine synthesis and is often attributed to the high ring strain of the four-membered ring, making it susceptible to nucleophilic attack.[1][2]

    • Causality: The formation of the ring-opened product suggests that either the cyclization is not proceeding efficiently, or the formed azetidine ring is being cleaved under the reaction conditions. This can be due to an insufficiently reactive leaving group on the acyclic precursor, or the presence of nucleophiles that attack the strained ring.

    • Troubleshooting Protocol:

      • Choice of Leaving Group: Ensure a highly reactive leaving group is used on the primary carbon. Mesylates and tosylates are generally effective. If using a tosylate, consider switching to a mesylate or even a triflate for enhanced reactivity.

      • Reaction Concentration: The intramolecular cyclization is favored at high dilution, which minimizes intermolecular side reactions like dimerization and polymerization.[1] Try running the reaction at a lower concentration (e.g., 0.05 M).

      • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is recommended to deprotonate the amine without competing in nucleophilic side reactions.

      • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can promote side reactions and decomposition.

Troubleshooting_Ring_Opening cluster_0 Desired Pathway: Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Reaction & Ring Opening A N-Protected Precursor (with leaving group) B Azetidine Product A->B High Dilution, Strong Non-nucleophilic Base E Ring-Opened Product B->E Nucleophilic Attack C N-Protected Precursor D Dimer/Polymer C->D High Concentration Salt_Formation A 2 x 3-(hydroxymethyl)azetidin-3-ol (in solution) C bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (precipitate) A->C Mixing & Stirring B 1 x Oxalic Acid (in solution) B->C Mixing & Stirring

References

Technical Support Center: Purification of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining this highly polar, difunctional molecule in high purity.

Introduction

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is a unique and highly functionalized scaffold of interest in medicinal chemistry due to its rigid, three-dimensional structure and multiple points for diversification. Its high polarity, stemming from two hydroxyl groups, two azetidine nitrogens, and the oxalate counter-ion, presents significant challenges in its purification from reaction byproducts. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate in a question-and-answer format, providing explanations for the observed phenomena and actionable solutions.

Q1: My final product is an intractable oil or a gummy solid, not the expected crystalline oxalate salt. What is causing this and how can I induce crystallization?

A1: The "oiling out" or formation of a gummy precipitate is a common issue with highly polar, polyfunctional molecules like bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. This typically occurs when the solute's solubility in the chosen solvent system is too high, or when impurities are present that inhibit the formation of a crystal lattice.

  • Causality: The multiple hydrogen bond donors and acceptors in your target molecule lead to strong interactions with polar solvents, preventing the ordered arrangement required for crystallization. Residual solvents, unreacted starting materials, or byproducts can act as "crystal poisons."

  • Troubleshooting Steps:

    • Solvent System Modification: If you are using a single solvent, such as isopropanol or ethanol, try introducing an anti-solvent. A common and effective combination for precipitating amine salts is the slow addition of a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to a solution of your crude product in a minimal amount of a polar solvent like isopropanol or methanol.[1]

    • Trituration: Vigorously stirring the oily product in a solvent in which it is sparingly soluble (an anti-solvent) can sometimes induce crystallization. This process, known as trituration, helps to wash away soluble impurities and provides the mechanical energy to initiate nucleation.

    • Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution of your crude product can provide a template for crystal growth.

    • Temperature Gradient: Slow cooling is crucial. A rapid decrease in temperature often leads to the precipitation of an amorphous solid or oil. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator (4 °C), followed by a freezer (-20 °C) if necessary.

Q2: After recrystallization, my product purity is still low. What are the likely byproducts from the synthesis, and how can I remove them?

A2: Understanding the potential byproducts from the synthetic route is critical for designing an effective purification strategy. A plausible synthesis of the bis(azetidinol) core involves the N-alkylation of a protected 3-hydroxymethylazetidin-3-ol precursor, followed by deprotection. A key intermediate in many azetidine syntheses is 1-benzylazetidin-3-ol, often prepared from benzylamine and epichlorohydrin.[2][3][4][5]

  • Likely Byproducts:

    • Unreacted Starting Materials: Residual protected azetidine precursors or the linking agent.

    • Mono-azetidine Species: Incomplete reaction leading to a molecule with only one azetidine ring attached to the linker.

    • Isomeric Impurities: During the formation of the azetidine ring from precursors like N-benzyl-3-amino-1-chloropropan-2-ol, rearrangement can lead to the formation of a more thermodynamically stable five-membered ring, resulting in a pyrrolidine-based impurity.

    • Byproducts from Deprotection: If a benzyl protecting group is used, incomplete debenzylation will result in N-benzylated impurities.

  • Purification Strategies:

    • pH Adjustment and Extraction: If your crude product contains non-basic impurities, you can dissolve the material in an aqueous acidic solution (e.g., 1M HCl), wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral/acidic impurities, and then carefully basify the aqueous layer to precipitate the free amine before forming the oxalate salt.

    • Chromatography: Due to the high polarity of the target compound, standard silica gel chromatography can be challenging, often resulting in significant streaking.[6]

      • Reverse-Phase Chromatography (C18): This is often the most effective chromatographic method for highly polar compounds. A typical mobile phase would be a gradient of water (with a modifier like 0.1% formic acid or acetic acid) and methanol or acetonitrile.

      • Amine-Functionalized or Deactivated Silica Gel: If normal-phase chromatography is attempted, using silica gel that has been treated with a base like triethylamine can help to reduce tailing by blocking the acidic silanol groups.[6]

Q3: I am struggling to find a suitable recrystallization solvent system for this highly polar oxalate salt. What are some good starting points?

A3: The ideal recrystallization solvent will dissolve your compound at an elevated temperature but have low solubility at room temperature or below.[7] For highly polar salts like bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a single solvent is often insufficient.

  • Recommended Solvent Systems:

    • Alcohol/Water Mixtures: A mixture of a lower alcohol (methanol, ethanol, or isopropanol) and water is a good starting point. The compound is likely to be very soluble in water and less soluble in the alcohol. Dissolve the crude product in a minimal amount of hot water and then slowly add the alcohol until the solution becomes turbid. Reheat to clarify and then cool slowly.

    • Alcohol/Ether Mixtures: As mentioned in Q1, dissolving the crude product in a minimal amount of a hot alcohol (like isopropanol) and then slowly adding an ether (like diethyl ether or MTBE) as an anti-solvent is a powerful technique for crystallizing amine salts.[1]

    • Other Polar Protic/Aprotic Mixtures: Consider combinations like acetonitrile/water or acetone/water.[7]

It is crucial to perform small-scale solvent screening to identify the optimal system for your specific crude material.

Detailed Experimental Protocol: Recrystallization of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

This protocol provides a step-by-step methodology for the purification of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate by recrystallization from a mixed solvent system.

Materials:

  • Crude bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

  • Isopropanol (IPA)

  • Deionized Water

  • Methyl tert-butyl ether (MTBE)

  • Filter paper

  • Büchner funnel and flask

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flasks

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. To this, add a minimal amount of a 9:1 isopropanol:water mixture (e.g., for 1 gram of crude product, start with 10-15 mL of the solvent mixture).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent mixture until a clear solution is obtained at an elevated temperature (do not exceed the boiling point of the mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, proceed to step 5.

  • Inducing Precipitation (if necessary): If the solution remains clear at room temperature, slowly add MTBE dropwise with gentle swirling until a persistent cloudiness is observed.

  • Cooling: Allow the flask to stand undisturbed at room temperature for several hours to allow for slow crystal growth. Subsequently, place the flask in a refrigerator (4 °C) for at least 4 hours, or overnight, to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol, followed by a wash with MTBE to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary: Purification Parameters

ParameterRecommended Value/SolventRationale
Primary Purification Method RecrystallizationEffective for removing impurities from crystalline solids.
Recrystallization Solvent System Isopropanol/Water (9:1) with MTBE as an anti-solventBalances polarity for dissolution at high temperature and insolubility at low temperature. MTBE effectively induces precipitation.
Alternative Purification Reverse-Phase Chromatography (C18)Suitable for highly polar compounds and for separating impurities with similar polarities.
Mobile Phase for RP-HPLC Water/Methanol or Water/Acetonitrile with 0.1% Formic AcidProvides good separation for polar, ionizable compounds.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (Oil or Gummy Solid) Dissolve Dissolve in minimal hot IPA/Water Crude->Dissolve Filter Hot Gravity Filtration (optional) Dissolve->Filter Cool Slow Cooling to RT Filter->Cool Add_Antisolvent Add MTBE (if necessary) Cool->Add_Antisolvent No Crystals Crystallize Crystallization at 4°C to -20°C Cool->Crystallize Crystals Form Add_Antisolvent->Crystallize Isolate Vacuum Filtration & Washing Crystallize->Isolate Dry Drying under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Potential Byproducts in Synthesis

Byproducts cluster_synthesis Hypothetical Synthesis cluster_byproducts Potential Byproducts Start Protected Azetidine Precursor + Linker Coupling Coupling Reaction Start->Coupling Isomer Pyrrolidine Isomer Start->Isomer Rearrangement Deprotection Deprotection Coupling->Deprotection Unreacted Unreacted Starting Materials Coupling->Unreacted Incomplete Reaction Mono_Adduct Mono-Azetidine Adduct Coupling->Mono_Adduct Incomplete Reaction Oxalate_Formation Oxalate Salt Formation Deprotection->Oxalate_Formation Incomplete_Deprotection N-Protected Impurity Deprotection->Incomplete_Deprotection Incomplete Reaction

Caption: Potential byproducts from a hypothetical synthesis route.

References

Technical Support Center: Synthesis and Stabilization of Azetidinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidinium salt chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these strained, four-membered heterocyclic compounds. Due to their inherent ring strain, azetidinium salts are valuable synthetic intermediates but can be prone to decomposition during synthesis and purification.[1][2]

This resource provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind the troubleshooting steps, and offers validated protocols to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of azetidinium salt decomposition during synthesis?

A: The decomposition of azetidinium salts is primarily driven by their inherent ring strain (~25.4 kcal/mol), which makes them susceptible to nucleophilic attack and ring-opening reactions.[2] The main factors that trigger or accelerate decomposition are:

  • Nucleophiles: Strong nucleophiles, including certain bases, solvents, or even the counter-ion, can attack the electrophilic carbons of the azetidinium ring, leading to cleavage.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for decomposition pathways, especially during prolonged heating for reaction or solvent removal.[3][4]

  • Acidic/Basic Conditions: Both strongly acidic and basic conditions can catalyze decomposition. Acidic conditions can protonate substituents, potentially leading to intramolecular ring-opening, while strong bases can directly attack the ring or promote elimination reactions.[1]

  • Inappropriate Solvents: Protic solvents can sometimes participate in ring-opening, while solvents that don't adequately solubilize and stabilize the charged intermediates and final salt can lead to side reactions.[3][4]

Q2: How does the choice of counter-ion affect the stability of my azetidinium salt?

A: The counter-ion is a critical but often overlooked component that significantly impacts the stability, solubility, and even reactivity of the azetidinium salt.[5] A well-chosen counter-ion is non-nucleophilic and weakly coordinating.

  • Good Choices (Stabilizing): Large, non-nucleophilic anions like hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), and triflate (OTf⁻) are excellent choices. They do not readily participate in side reactions and help to form a more stable, often crystalline, salt.

  • Poor Choices (Destabilizing): Small, nucleophilic anions like iodide (I⁻) or bromide (Br⁻) can attack the azetidinium ring, leading to ring-opened byproducts. Halide ions are particularly problematic if elevated temperatures are used. Similarly, counter-ions that can act as bases may lead to catalyst deactivation or side reactions.[5]

The counter-ion's influence extends to the salt's physical properties, such as hygroscopicity and melting point, which in turn affect its handling and long-term stability.[6][7][8]

Q3: Which analytical techniques are best for monitoring the synthesis and detecting decomposition?

A: A multi-technique approach is recommended for robust monitoring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The formation of the azetidinium ring results in characteristic shifts of the ring protons, typically in the 4-5 ppm region.[9] The appearance of new, unexpected signals, especially upfield shifts, may indicate ring-opening or other decomposition events.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for monitoring reaction progress, assessing purity, and quantifying impurities. Developing a stability-indicating HPLC method is crucial for separating the desired product from potential degradants.[10]

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the molecular weights of the product and any byproducts, providing direct evidence of decomposition pathways.[10]

Troubleshooting Guide: Common Synthesis Problems

Q4: My reaction yield is very low, and the crude NMR shows a complex mixture of products. What's the likely cause?

A: Low yields with complex product mixtures often point to competing decomposition pathways. The primary suspect is often the reaction conditions being too harsh or the choice of reagents promoting side reactions.

Causality: The synthesis of azetidinium salts, commonly from epichlorohydrin and a secondary amine, involves a nucleophilic addition followed by an intramolecular Sₙ2 cyclization.[3][4] If conditions are not optimal, side reactions can dominate.

Troubleshooting Workflow:

G start Problem: Low Yield & Complex Mixture check_temp Is the reaction temperature > 80°C or refluxing? start->check_temp check_base Are you using a strong, nucleophilic base (e.g., NaOH)? check_temp->check_base No reduce_temp Action: Lower temperature. Try 60-80°C. Monitor by TLC/NMR. check_temp->reduce_temp Yes check_solvent Is the solvent aprotic (e.g., ACN, Hexane)? check_base->check_solvent No change_base Action: Switch to a non-nucleophilic base (e.g., Proton-Sponge®) or run reaction neat/without base. check_base->change_base Yes final_check Consider continuous flow synthesis for better temperature control. check_solvent->final_check No change_solvent Action: Switch to a polar protic solvent like EtOH or H₂O. check_solvent->change_solvent Yes

Expert Insight: Studies have shown that contrary to typical Sₙ2 reactions, polar protic solvents like ethanol (EtOH) and water (H₂O) are superior for azetidinium salt synthesis from epichlorohydrin.[3][4] These solvents activate the epoxide ring and stabilize the charged intermediates, favoring the desired cyclization over side reactions.[3][4] While aprotic solvents like acetonitrile might seem logical, they often result in significantly lower yields.[4]

Q5: My reaction mixture turns dark brown or black during the final heating/workup. Is my product lost?

A: A significant color change, especially to dark brown or black, is a strong indicator of decomposition, likely polymerization or the formation of complex degradation products. While some product may be salvageable, immediate action is needed to prevent total loss.

Causality: This issue is almost always caused by excessive heat during the final ring-closure step or during solvent removal under vacuum. The strained azetidinium ring, once formed, can be forced to reopen and polymerize under high thermal stress.

Preventative & Corrective Actions:

  • Minimize Heat Exposure:

    • Reaction: Perform the final cyclization at the lowest effective temperature. An optimized protocol might involve stirring at room temperature for 12-24 hours followed by a shorter period of gentle heating (e.g., 60-80°C) rather than prolonged reflux.[3][9][11]

    • Workup: Remove solvents using a rotary evaporator with the bath temperature set as low as possible (e.g., <40°C). Avoid concentrating the product to a hard film; it's often better to leave a small amount of solvent and proceed directly to precipitation or recrystallization.

  • Purification Strategy:

    • Avoid Chromatography if Possible: Azetidinium salts are often highly polar and can decompose on silica or alumina columns.

    • Prefer Precipitation/Recrystallization: A robust method is to precipitate the salt from the reaction mixture by adding a non-polar solvent like diethyl ether or ethyl acetate.[9] The resulting solid can then be washed with the non-polar solvent to remove unreacted starting materials and non-polar impurities.

Q6: I'm trying to synthesize an N-aryl azetidinium salt, but I'm observing intramolecular ring-opening. How can I prevent this?

A: N-aryl azetidines and their corresponding salts can be susceptible to a specific acid-mediated intramolecular decomposition pathway, where a pendant amide or other nucleophilic group on the aryl ring attacks the azetidinium ring.[1]

Causality: This decomposition is pH-dependent and involves protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack.[1] The stability is therefore directly related to the pKa of the azetidine nitrogen.[1]

G cluster_0 Decomposition Pathway cluster_1 Prevention Strategies A N-Aryl Azetidine with Amide Sidechain B Protonation of Azetidine Nitrogen (Low pH) A->B H⁺ C Intramolecular Attack by Amide Oxygen B->C Spontaneous D Ring-Opened Product C->D Cleavage S1 Maintain Neutral pH (pH ≈ 7.0) S1->A Stabilizes S2 Increase Spacer Length between Ring and Amide S2->C Hinders S3 Reduce Azetidine Basicity (e.g., use N-pyridyl analogs) S3->B Discourages

Stabilization Strategies:

  • pH Control: Maintain the reaction and workup conditions at or near neutral pH to avoid protonating the azetidine nitrogen.[1]

  • Structural Modification:

    • Increase the length of the alkyl chain between the azetidine ring and the attacking nucleophile (e.g., the amide group). Moving from one to three methylene units can progressively increase stability.[1]

    • Reduce the basicity (pKa) of the azetidine nitrogen. For example, substituting an N-phenyl group with an N-pyridyl group can delocalize the nitrogen's lone pair, making it less basic and less prone to protonation.[1]

Recommended Protocols & Data

Protocol: Optimized Synthesis of 1,1-Diallyl-3-hydroxyazetidinium Chloride

This protocol is adapted from methodologies that prioritize stability by controlling temperature and solvent choice.[3][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diallylamine (5.0 g, 51.4 mmol, 1.0 equiv) in 25 mL of acetonitrile. Note: While EtOH or H₂O can give higher yields, acetonitrile is often used for easier solvent removal with sensitive substrates.[9]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add epichlorohydrin (4.76 g, 51.4 mmol, 1.0 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality: The initial aminolysis is exothermic; slow addition prevents overheating and potential side reactions.[4]

  • Initial Reaction (Ring-Opening): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the formation of the aminochlorohydrin intermediate by TLC or ¹H NMR.

  • Cyclization: Gently heat the reaction mixture to 60°C and stir for 12-24 hours. The cyclization into the azetidinium salt will occur during this step. Monitor the disappearance of the intermediate.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add diethyl ether (approx. 150 mL) with vigorous stirring. The azetidinium salt will precipitate as a white or off-white solid.

    • Isolate the solid by vacuum filtration.

    • Wash the solid cake thoroughly with two portions of diethyl ether (50 mL each) to remove any unreacted starting materials.

    • Dry the product under high vacuum at a temperature not exceeding 35°C.

Data Summary: Impact of Solvent and Temperature on Yield

The choice of solvent and temperature has a dramatic effect on the yield of azetidinium salt synthesis. The following table summarizes data from a study on the reaction of diethylamine with epichlorohydrin.[3][4]

SolventTemperature (°C)Time (min)Yield (%)
Hexane606019%
Acetonitrile606011%
Ethanol (EtOH)606030%
Water (H₂O)606071%
Water (H₂O) 80 60 83%
Ethanol (EtOH) 80 60 51%

Analysis: This data clearly demonstrates that polar protic solvents significantly outperform aprotic and non-polar solvents.[3][4] Furthermore, increasing the temperature from 60°C to 80°C provides a substantial boost in yield, highlighting its role as a key driving force for the reaction.[4] However, this must be balanced with the thermal stability of the specific target molecule.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven, validated solutions to optimize your experimental outcomes.

Section 1: The Synthetic Pathway & Critical Control Points

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is a multi-step process that requires precise control to achieve high purity and yield. The general pathway involves the formation of a protected azetidine ring, subsequent deprotection, and final salt formation. Each stage presents unique challenges and potential for impurity generation.

A typical synthetic route commences with the reaction of a suitable precursor, such as 1,3-dichloro-2-propanol, with a protected amine like benzylamine to form the key intermediate, 1-benzyl-3-(hydroxymethyl)azetidin-3-ol. This is followed by catalytic hydrogenolysis to remove the benzyl protecting group, yielding 3-(hydroxymethyl)azetidin-3-ol. The final step is the salt formation with oxalic acid to produce the target molecule.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Precursors (e.g., 1,3-Dichloro-2-propanol, Benzylamine) B 1-Benzyl-3-(hydroxymethyl)azetidin-3-ol A->B Cyclization S1 Side Reaction: Dimerization & Over-alkylation A->S1 S2 Side Reaction: Pyrrolidine Formation B->S2 competing pathway C 3-(Hydroxymethyl)azetidin-3-ol B->C Hydrogenolysis (Pd/C, H₂) S3 Side Reaction: Incomplete Deprotection C->S3 D bis(3-(hydroxymethyl)azetidin-3-ol) oxalate C->D Crystallization S4 Side Reaction: Esterification D->S4 E Oxalic Acid E->D Crystallization

Caption: Synthetic workflow with critical side reaction points.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low yield and significant impurities are observed during the azetidine ring formation (Step 1).

Q: My primary impurity is a high-molecular-weight species, and the yield of 1-benzyl-3-(hydroxymethyl)azetidin-3-ol is below 50%. What is the likely cause and solution?

A: Potential Causes & Solutions

This issue commonly stems from two competing side reactions during the cyclization step: over-alkylation of the amine and an unfavorable ring-closure pathway.

  • Cause - Over-alkylation: Benzylamine can react with two molecules of the chloro-alcohol precursor, leading to the formation of di(3-chloro-2-hydroxypropyl)benzylamine. This dimer does not cyclize to the desired azetidine and represents a significant loss of material. An optimized process for a similar synthesis emphasizes reducing the formation of this byproduct[1].

    • Solution:

      • Control Stoichiometry: Use a slight excess of benzylamine to ensure the halo-alcohol is the limiting reagent.

      • Slow Addition & Temperature Control: Add the halo-alcohol precursor slowly to a cooled solution of benzylamine (e.g., 0-5 °C)[2]. This minimizes the local concentration of the alkylating agent and reduces the rate of the second alkylation.

      • Solvent Choice: The reaction can be run in various solvents. A patent describes using triethylamine as both the solvent and base, which can facilitate the desired intramolecular cyclization over the intermolecular side reaction[3].

  • Cause - Competing 5-endo-tet Cyclization: The formation of the four-membered azetidine ring occurs via a kinetically favored 4-exo-tet cyclization. However, under certain conditions, a competing 5-endo-tet cyclization can occur, leading to the formation of a thermodynamically more stable, but undesired, 3-hydroxypyrrolidine byproduct[4].

    • Solution:

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to significantly favor the 4-exo-tet pathway, thereby increasing the yield of the desired azetidine product[4].

      • Base and Solvent Optimization: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base can favor the intramolecular proton transfer required for the desired cyclization pathway.

G cluster_main Intramolecular Aminolysis of Epoxy Amine Intermediate cluster_desired Desired Pathway cluster_side Side Reaction start Epoxy Amine Intermediate A 4-exo-tet Cyclization start->A C 5-endo-tet Cyclization start->C B Azetidine Product A->B Favored D Pyrrolidine Byproduct C->D Competing

References

Technical Support Center: Optimization of Azetidinium Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of azetidinium salt formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Azetidinium salts, with their strained four-membered ring, are highly reactive and useful intermediates in a variety of synthetic applications, from polymer chemistry to pharmaceutical development.[1][2] However, their synthesis can present challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher rate of success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of azetidinium salts.

Q1: What is the most common and direct method for synthesizing 3-hydroxyazetidinium salts?

A1: The most prevalent and straightforward method involves the reaction of a secondary amine with epichlorohydrin.[1][3] This reaction typically proceeds through a two-step, one-pot process: a nucleophilic attack of the secondary amine on the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate, followed by an intramolecular SN2 cyclization to yield the azetidinium salt.[2][4]

Q2: I am not obtaining the desired azetidinium salt. What are the most critical reaction parameters to control?

A2: The key parameters influencing the success of azetidinium salt formation are solvent choice, reaction temperature, and the stoichiometry of the reactants. Polar protic solvents like water and ethanol are generally preferred as they facilitate both the initial nucleophilic addition and the subsequent intramolecular cyclization.[4][5] Temperature plays a crucial role in driving the reaction towards completion, with higher temperatures often leading to better yields.[4][5]

Q3: How can I monitor the progress of my reaction to determine if the azetidinium salt is forming?

A3: The most effective method for monitoring the reaction is through 1H NMR spectroscopy.[1][2] You can track the disappearance of the starting materials (epichlorohydrin and secondary amine) and the appearance of characteristic peaks for the azetidinium salt. Specifically, the formation of the azetidinium ring results in new signals in the 3.5-4.5 ppm region.[1] It is also possible to observe the transient formation and subsequent consumption of the chlorohydrin intermediate.[2]

Q4: Are there any common side reactions I should be aware of?

A4: Yes, the primary side reaction to be mindful of is polymerization, especially at higher temperatures.[5] Additionally, the reaction between the azetidinium product and any unreacted secondary amine or the chlorohydrin intermediate can lead to the formation of branched polymers and eventual cross-linking.[6] In some cases, the reaction may stall at the ring-opened chlorohydrin stage if the cyclization conditions are not optimal.[7]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides a systematic approach to troubleshooting common problems encountered during azetidinium salt synthesis.

Problem 1: Low or No Yield of Azetidinium Salt

Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a frequent issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.

Potential Cause 1: Inappropriate Solvent

The choice of solvent is critical for both the initial epoxide opening and the subsequent intramolecular cyclization.[2][4]

  • Troubleshooting Steps:

    • Switch to a Polar Protic Solvent: If you are using a nonpolar or aprotic solvent (e.g., hexane, acetonitrile), switch to a polar protic solvent like water or ethanol.[4][5] These solvents can activate the epichlorohydrin, stabilize the intermediate, and facilitate the final ring-closing SN2 reaction.[2][4]

    • Consider Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, using isopropanol and water together can be effective, particularly at elevated temperatures.[3]

SolventPolarityGeneral Effect on Azetidinium Salt Formation
WaterHighOften gives high yields but can present challenges with reactant solubility.[4][5]
EthanolHighGood alternative to water, offering better solubility for organic substrates.[4][5]
IsopropanolMediumCan be effective, especially in combination with water.[3]
AcetonitrileMediumGenerally results in lower yields compared to protic solvents.[4][5]
HexaneLowNot recommended; typically leads to very low conversion.[4][5]

Potential Cause 2: Insufficient Reaction Temperature or Time

The formation of the azetidinium salt is often temperature-dependent, with higher temperatures favoring the intramolecular cyclization.[4][5]

  • Troubleshooting Steps:

    • Increase the Reaction Temperature: If your reaction is being run at room temperature, consider increasing the temperature. A systematic study has shown that yields can significantly increase when moving from 25 °C to 80 °C.[4][5] For reactions in water or isopropanol/water mixtures, heating to 100 °C is a common practice.[3]

    • Extend the Reaction Time: Some reactions may require longer periods to go to completion. Monitor the reaction by NMR over an extended period (e.g., 24 hours) to determine the optimal reaction time for your specific substrates.

Potential Cause 3: Nature of the Secondary Amine

The electronic and steric properties of the secondary amine can significantly impact its nucleophilicity and, consequently, the reaction rate and yield.

  • Troubleshooting Steps:

    • Evaluate Amine Reactivity: Aliphatic amines are generally more suitable for azetidinium salt formation due to the electron-donating nature of the alkyl groups, which increases the nucleophilicity of the nitrogen atom.[2]

    • Consider Steric Hindrance: While moderate steric hindrance may be tolerated, highly bulky secondary amines might react more slowly or require more forcing conditions.[2]

Experimental Protocol: A General Procedure for Azetidinium Salt Synthesis

  • In a round-bottom flask, dissolve the secondary amine (1 equivalent) in a suitable polar protic solvent (e.g., water, ethanol, or a mixture of isopropanol and water).[3][4]

  • With stirring, add epichlorohydrin (1 equivalent) dropwise to the solution.[1] For exothermic reactions, consider cooling the mixture in an ice bath during the addition.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours to overnight).[3][4]

  • Monitor the reaction progress by 1H NMR.[2]

  • Upon completion, remove the solvent under reduced pressure to obtain the crude azetidinium salt.[5] In many cases, the product is of sufficient purity for subsequent use without further purification.[4]

Problem 2: Formation of an Oily or Gummy Product Instead of a Crystalline Solid

Q: My reaction has produced a viscous oil or a sticky solid that is difficult to handle and characterize. What is happening and how can I obtain a solid product?

A: The formation of an oil or gum often indicates the presence of impurities, residual solvent, or that the product itself is not crystalline under the current conditions.

Potential Cause 1: Incomplete Reaction or Presence of Intermediates

The crude product may be a mixture of the desired azetidinium salt, unreacted starting materials, and the chlorohydrin intermediate.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Use 1H NMR to check for the presence of starting materials or the chlorohydrin intermediate. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

    • Purification: While often not necessary, if significant impurities are present, purification by recrystallization or column chromatography might be required. However, be aware that the high polarity of azetidinium salts can make chromatography challenging.[1]

Potential Cause 2: Residual Solvent

Even trace amounts of solvent can prevent the product from solidifying.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure all solvent is removed by placing the product under high vacuum for an extended period. Gentle heating during this process can also be beneficial.

    • Trituration: Try triturating the oil with a solvent in which the azetidinium salt is insoluble (e.g., diethyl ether, acetone). This can help to wash away impurities and induce crystallization.

Potential Cause 3: The Product is Inherently Non-Crystalline

Some azetidinium salts may exist as oils or amorphous solids at room temperature.

  • Troubleshooting Steps:

    • Attempt Crystallization from Different Solvents: Experiment with various solvent systems to induce crystallization.

    • Counter-ion Exchange: If possible, consider exchanging the counter-ion (typically chloride) for one that might promote crystallinity, such as hexafluorophosphate or tetrafluoroborate.

Problem 3: Evidence of Polymerization or Side Products

Q: My NMR spectrum is complex and shows broad signals, suggesting polymerization. How can I minimize these side reactions?

A: Polymerization is a known side reaction, particularly under forcing conditions. Careful control of stoichiometry and reaction parameters can mitigate this issue.

Potential Cause 1: Excess Epichlorohydrin or Amine

An imbalance in the stoichiometry can lead to side reactions.

  • Troubleshooting Steps:

    • Use Equimolar Amounts: Ensure that you are using a 1:1 molar ratio of the secondary amine and epichlorohydrin.[1]

    • Controlled Addition: Add the epichlorohydrin dropwise to the amine solution to maintain a low instantaneous concentration of the electrophile.

Potential Cause 2: High Reaction Temperature for Extended Periods

While heat is often necessary, prolonged heating at high temperatures can promote polymerization.[5]

  • Troubleshooting Steps:

    • Optimize Temperature and Time: Conduct a time-course study at a slightly lower temperature to find the optimal balance between reaction rate and side product formation.

    • Consider a Two-Step Procedure: Some protocols suggest forming the chlorohydrin intermediate at a lower temperature (e.g., room temperature) before heating to induce cyclization.[3] This can sometimes provide a cleaner reaction profile.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the core concepts.

Azetidinium Salt Formation Workflow Troubleshooting Workflow for Azetidinium Salt Synthesis start Start Synthesis reaction_setup Reaction Setup: - Secondary Amine - Epichlorohydrin - Solvent start->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time reaction_setup->reaction_conditions monitoring Reaction Monitoring (NMR) reaction_conditions->monitoring workup Workup: - Solvent Removal monitoring->workup product_analysis Product Analysis (NMR, etc.) workup->product_analysis success Desired Azetidinium Salt product_analysis->success Successful troubleshoot Problem Encountered product_analysis->troubleshoot Unsatisfactory Result low_yield Low/No Yield troubleshoot->low_yield Low Yield oily_product Oily/Gummy Product troubleshoot->oily_product Oily Product polymerization Polymerization troubleshoot->polymerization Polymerization optimize_solvent Optimize Solvent: - Use Polar Protic (Water, EtOH) low_yield->optimize_solvent optimize_temp_time Optimize Temperature/Time: - Increase Temperature - Extend Time low_yield->optimize_temp_time check_amine Check Amine Reactivity low_yield->check_amine purify Purification: - Trituration - Recrystallization oily_product->purify drying Thorough Drying (High Vacuum) oily_product->drying polymerization->optimize_temp_time control_stoichiometry Control Stoichiometry (1:1 Ratio) polymerization->control_stoichiometry optimize_solvent->reaction_setup optimize_temp_time->reaction_conditions check_amine->reaction_setup purify->product_analysis drying->product_analysis control_stoichiometry->reaction_setup

Caption: Troubleshooting workflow for azetidinium salt synthesis.

Reaction Mechanism General Reaction Mechanism amine R₂NH Secondary Amine intermediate R₂N⁺HCH₂(CHOH)CH₂Cl Chlorohydrin Intermediate amine->intermediate Nucleophilic Attack epichlorohydrin Epichlorohydrin O(CH₂)CHCH₂Cl epichlorohydrin->intermediate azetidinium [R₂N(CH₂)₂CHOH]⁺Cl⁻ 3-Hydroxyazetidinium Salt intermediate->azetidinium Intramolecular Sₙ2 Cyclization

Caption: General reaction mechanism for azetidinium salt formation.

References

Technical Support Center: Characterization of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the analysis of this molecule. Our goal is to move beyond simple protocols and explain the scientific reasoning behind these analytical strategies, empowering you to resolve challenges effectively.

Introduction: Understanding the Molecule

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is a salt composed of two molecules of the highly polar azetidine-diol cation and one oxalate dianion. The azetidine ring, a four-membered heterocycle, provides a rigid scaffold, while the multiple hydroxyl groups introduce significant hydrogen bonding capabilities.[1][2][3] The oxalate counter-ion is known to influence the solid-state properties of active pharmaceutical ingredients (APIs).[4] This combination of features presents a unique set of analytical challenges related to solid-state form, stability, and spectral interpretation. This guide will address these challenges systematically.

Section 1: Solid-State Characterization Challenges

The physical form of a pharmaceutical salt is a critical quality attribute that can impact its stability, solubility, and bioavailability.[5][6] For bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, the primary challenges are controlling and identifying polymorphism and understanding its interaction with atmospheric moisture (hygroscopicity).

FAQ 1: Why are my X-ray Powder Diffraction (XRPD) patterns inconsistent between batches?

Short Answer: You are likely observing polymorphism, a phenomenon where a compound exists in multiple distinct crystalline forms.[7][8] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.

In-Depth Explanation: Polymorphism is common in pharmaceutical salts, including oxalates.[4] The final crystal form is highly sensitive to the conditions of its formation, such as the solvent system, cooling rate, agitation, and humidity. Even minor variations in your crystallization process can lead to the formation of a different, and potentially less stable, polymorph.[5] This is not just an academic curiosity; different polymorphs can have drastically different physicochemical properties, including:

  • Solubility and Dissolution Rate: A metastable polymorph is often more soluble than the most stable form.[7]

  • Stability: Metastable forms can convert to a more stable form over time, especially under stress conditions like heat or humidity.[5]

  • Manufacturability: Properties like crystal shape and flowability can differ, impacting downstream processing.

Troubleshooting Guide: Investigating Polymorphism

If you suspect polymorphism, a systematic screening study is necessary to identify the stable form and understand the conditions that produce each polymorph.

Workflow: Polymorph Investigation

start Inconsistent XRPD Results Observed screen Perform Polymorph Screen: - Recrystallize from diverse solvents - Slurry in various solvents at different temps - Evaporative crystallization start->screen analyze Analyze all solid forms by: - XRPD - DSC/TGA - FT-IR/Raman screen->analyze compare Compare Physical Properties (Solubility, Stability) analyze->compare identify Identify Most Stable Form (e.g., via slurry conversion, DSC rule of thumb) compare->identify control Define Crystallization Process to Consistently Produce Desired Form identify->control

Caption: Decision tree for investigating and controlling polymorphism.

Step-by-Step Protocol for Slurry Conversion (A Key Stability Experiment):

  • Preparation: Add an excess of the material (a mixture of polymorphs, if available, or the current batch) to several vials, each containing a different solvent (e.g., water, ethanol, acetonitrile).

  • Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C and 40°C) for an extended period (e.g., 48-72 hours). This allows the material to equilibrate into its most thermodynamically stable form under those conditions.

  • Isolation: Filter the solids from each vial and gently dry them under vacuum at ambient temperature.

  • Analysis: Analyze the resulting solid from each vial by XRPD. The form that appears consistently across most solvents is likely the most stable polymorph at that temperature.

FAQ 2: My material gains weight upon storage. What is happening and is it a problem?

Short Answer: Your material is likely hygroscopic, meaning it readily takes up water from the atmosphere. Oxalate salts can exhibit significant hygroscopicity.[9][10] This can be a major issue, as it can affect material stability, flowability, and accurate weighing.

In-Depth Explanation: Hygroscopicity is the tendency of a solid to absorb moisture from the air. This can range from slight surface adsorption to deliquescence, where the material absorbs so much water that it dissolves into a liquid. Water uptake can:

  • Induce a phase transition from an anhydrous form to a hydrate.[8]

  • Act as a plasticizer, lowering the glass transition temperature of amorphous material and increasing chemical degradation rates.

  • Cause particle agglomeration, leading to poor powder flow.

Troubleshooting Guide: Quantifying Hygroscopicity

To properly manage your material, you must quantify its hygroscopic behavior using Dynamic Vapor Sorption (DVS).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption/Desorption Cycle: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm will show how much water the material absorbs at different humidity levels and whether the process is reversible.

Data Presentation: Hygroscopicity Classification

Classification% Weight Gain (at 25°C / 80% RH)Typical Observations
Non-hygroscopic < 0.2%No significant water uptake.
Slightly hygroscopic 0.2% to < 2%Minor weight gain, typically reversible.
Moderately hygroscopic 2% to < 15%Significant water uptake. May require controlled humidity storage.
Very hygroscopic ≥ 15%Material readily absorbs large amounts of water. Strict handling protocols are essential.

This classification is based on general pharmaceutical industry standards.

FAQ 3: My thermal analysis (DSC/TGA) data shows multiple events. How do I interpret them?

Short Answer: The complex thermal profile is likely due to a sequence of events such as dehydration/desolvation, followed by melting and/or decomposition. Both the azetidine moiety and the oxalate counter-ion will contribute to the decomposition profile.[11][12]

In-Depth Explanation:

  • Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature. It is excellent for detecting the loss of volatiles like water or solvents.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm), crystallization (exotherm), or decomposition.

For bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, you might observe:

  • A weight loss in the TGA below ~120°C, corresponding to an endotherm in the DSC, indicating the loss of water (if a hydrate) or residual solvent.

  • A sharp endotherm in the DSC with no corresponding weight loss in the TGA, which is characteristic of melting.

  • A complex series of events at higher temperatures indicating decomposition. The oxalate portion often decomposes to form carbonates and/or oxides, releasing CO and CO₂.

Troubleshooting Guide: Deciphering Thermal Events

Experimental Protocol: TGA-MS (Mass Spectrometry) To definitively identify the cause of weight loss, couple the TGA instrument to a mass spectrometer (TGA-MS). This allows you to analyze the gases evolved during each decomposition step. For example, detecting an m/z signal of 18 (H₂O), 44 (CO₂), or 28 (CO) can confirm dehydration and oxalate decomposition, respectively.

Data Presentation: Table of Potential Thermal Events

Temperature RangeTechniqueObserved EventProbable Cause
30 - 120 °CTGA / DSCWeight loss / EndothermLoss of adsorbed water or crystallization solvent.
150 - 250 °CDSCSharp EndothermMelting of the anhydrous crystal form.
> 250 °CTGA / DSCSignificant weight loss / Complex exo/endothermsOnset of thermal decomposition of the organic molecule and oxalate counter-ion.

Section 2: Purity and Stability Analysis

Ensuring the purity of your compound and understanding its degradation pathways are fundamental requirements in drug development. A robust, stability-indicating analytical method is therefore essential.

FAQ 4: How do I develop a reliable stability-indicating HPLC method?

Short Answer: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any degradation products, process impurities, or excipients.[13][14] Development requires a systematic approach to chromatography combined with forced degradation studies.

In-Depth Explanation: The goal is to expose the material to harsh conditions to intentionally generate degradation products. You then develop an HPLC method that can separate all these new peaks from the main compound peak. This provides confidence that the method can detect stability issues if they arise during storage.

Troubleshooting Guide: Stability-Indicating HPLC Method Development

Workflow: HPLC Method Development

start Goal: Stability-Indicating Method method_dev Initial Method Development - Column: C18, 3.5-5 µm - Mobile Phase: ACN/Water or MeOH/Water with buffer (e.g., phosphate, acetate) - Detector: UV (scan for λmax) start->method_dev forced_deg Perform Forced Degradation - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (dry heat) - Photolytic (UV/Vis light) method_dev->forced_deg analyze_deg Analyze Stressed Samples with Initial Method forced_deg->analyze_deg eval Evaluate Specificity: - Are all degradant peaks resolved? - Is the main peak pure? analyze_deg->eval optimize Optimize Method: - Adjust gradient slope - Change mobile phase pH - Try a different column chemistry eval->optimize No validate Validate Final Method (per ICH Q2) - Specificity, Linearity, Accuracy, Precision, Robustness eval->validate Yes optimize->analyze_deg

References

Technical Support Center: Strategies for Removing Residual Oxalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of residual oxalic acid from their final products. Oxalic acid is a common reagent in organic synthesis, often used as a salt-former, a catalyst, or in deprotection steps. However, its presence in the final product, even at trace levels, can be detrimental to the compound's stability, activity, and safety. This resource provides in-depth troubleshooting advice, validated analytical methods, and practical solutions to ensure the purity of your compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may face during the purification process in a question-and-answer format.

Question 1: My final product still contains high levels of oxalic acid after standard recrystallization. What's going wrong and how can I fix it?

Answer: This is a frequent issue stemming from the high polarity of oxalic acid and its potential to co-crystallize with the desired product, especially if the product is a salt. Several factors could be at play:

  • Inappropriate Solvent Choice: The solvent system may not provide a sufficient solubility difference between your product and oxalic acid at different temperatures. Oxalic acid is soluble in water and other polar solvents.[1] If your product also has high polarity, achieving selective crystallization can be difficult.

  • Co-crystallization: If your product can form strong hydrogen bonds or is a basic compound, it may form a stable salt or co-crystal with oxalic acid, making separation by simple recrystallization ineffective.

  • Supersaturation and Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the trapping of impurities, including oxalic acid, within the crystal lattice of your product.

Solution: Optimized Recrystallization Protocol

  • Solvent Screening: The key is to find a solvent or solvent system where your product's solubility is high at an elevated temperature but low at a lower temperature, while oxalic acid remains reasonably soluble at the lower temperature. Consider solvent mixtures (e.g., ethanol/water, acetone/water) to fine-tune the polarity.

  • pH Adjustment: If your product is a basic compound that forms a salt with oxalic acid, consider basifying the solution before recrystallization. This will convert the oxalic acid to its more water-soluble salt form (e.g., sodium oxalate), which may then be more easily removed in the aqueous phase.

  • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to include impurities. Seeding the solution with a small crystal of the pure product can also encourage selective crystallization.

  • Iterative Recrystallization: A single recrystallization may not be sufficient. A second or even third recrystallization from a fresh solvent may be necessary to achieve the desired purity.[2]

Question 2: I'm using a solvent wash to remove oxalic acid from my solid product, but it's not working well. What am I missing?

Answer: The ineffectiveness of a solvent wash often points to issues with solvent selection and the physical form of your product.

  • Solvent Polarity: A solvent that is too non-polar will not effectively dissolve and wash away the highly polar oxalic acid. Conversely, a solvent that is too polar may dissolve a significant amount of your product, leading to yield loss.

  • Product Form: If your product is a very fine powder or an amorphous solid, the solvent may not be able to penetrate the bulk material to remove the trapped oxalic acid.

Solution: Effective Solvent Washing Protocol

  • Select an Appropriate Solvent: Choose a solvent in which oxalic acid is soluble, but your product is sparingly soluble. Alcohols like isopropanol or ethanol can be good starting points. For non-polar products, a wash with a slightly more polar solvent may be effective.

  • Slurry Wash: Instead of simply rinsing the solid, create a slurry by suspending the solid product in the wash solvent and stirring for a period (e.g., 15-30 minutes). This allows for better contact between the solvent and the impurity.

  • Temperature: Performing the wash at a slightly elevated temperature (if your product is stable) can increase the solubility of oxalic acid and improve removal efficiency.

  • Filtration and Drying: After the wash, ensure the solid is thoroughly filtered and dried to remove the solvent containing the dissolved oxalic acid.

Question 3: How can I remove oxalic acid from a non-crystalline or amorphous product?

Answer: For oils, gums, or amorphous solids where recrystallization is not an option, alternative purification techniques are necessary.

  • Chromatography: Column chromatography is a powerful tool for separating compounds based on their differing affinities for the stationary phase.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind certain types of molecules, allowing for their easy removal by filtration.[3]

Solution: Alternative Purification Strategies

A. Column Chromatography Protocol

  • Stationary Phase Selection: For polar compounds, normal-phase chromatography on silica gel can be effective. The more polar oxalic acid will have a stronger affinity for the silica and will elute later than a less polar product.

  • Mobile Phase Optimization: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane/ethyl acetate gradient). This will allow for the separation of your product from the more strongly retained oxalic acid.

  • Ion-Exchange Chromatography: For ionic products, ion-exchange chromatography can be highly selective. An anion exchange resin will bind the oxalate anion, allowing your product to pass through if it is neutral or cationic.

B. Scavenger Resin Protocol

  • Resin Selection: Choose a basic scavenger resin (e.g., an amine-functionalized resin) that will react with the acidic oxalic acid.[4][5]

  • Reaction Conditions: Add the scavenger resin to a solution of your crude product and stir for a sufficient amount of time to allow for the complete scavenging of the oxalic acid. The reaction time will depend on the specific resin and the concentration of the impurity.

  • Removal and Work-up: Simply filter off the resin to remove the bound oxalic acid. The purified product remains in the filtrate.[3]

Analytical Methods for Quantifying Residual Oxalic Acid

Accurate quantification of residual oxalic acid is crucial for quality control. Here are some commonly used analytical techniques.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, with UV or other detection methods.[6][7]High sensitivity and specificity. Can separate oxalic acid from other components in a mixture.Requires specialized equipment and method development.
Ion Chromatography (IC) Separation of ions based on their interaction with a resin, followed by conductivity detection.[8][9][10]Excellent for quantifying low levels of oxalate in complex matrices.[8][11]Can be sensitive to interference from other anions.[9]
Titration A redox reaction between oxalic acid and a titrant like potassium permanganate (KMnO4).[12][13][14][15][16]Simple, cost-effective, and does not require sophisticated instrumentation.Less sensitive than chromatographic methods and can be subject to interference from other reducing or oxidizing agents in the sample.
Experimental Protocols

General HPLC Method for Oxalic Acid Quantification

This is a general guideline; specific parameters will need to be optimized for your sample matrix.

  • Column: A C18 reverse-phase column or a specialized column for organic acids is typically used.[6]

  • Mobile Phase: An acidic aqueous mobile phase (e.g., water with a small amount of sulfuric or formic acid) is common.[6][7]

  • Detection: UV detection at a low wavelength (around 210-220 nm) is often employed.[6][17]

  • Sample Preparation: Dissolve a known amount of your final product in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve using known concentrations of oxalic acid standards to quantify the amount in your sample.

Redox Titration with Potassium Permanganate (KMnO₄)

This method is suitable for determining higher concentrations of oxalic acid.

  • Sample Preparation: Accurately weigh a sample of your final product and dissolve it in deionized water. Add dilute sulfuric acid to acidify the solution.[12][13]

  • Heating: Gently heat the solution to approximately 60-70°C.[12][14]

  • Titration: Titrate the hot solution with a standardized solution of KMnO₄. The KMnO₄ acts as its own indicator.[14][15]

  • Endpoint: The endpoint is reached when a faint, persistent pink color is observed, indicating that all the oxalic acid has been oxidized.[12][13][14]

Visualizing Your Workflow

A logical approach to selecting the right purification method is essential.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

  • What are the typical acceptable limits for residual oxalic acid in pharmaceutical products? The acceptable limits for any impurity are dictated by regulatory bodies and depend on the final drug product's dosage and route of administration. For many substances, there are no specific published limits for oxalic acid, but general impurity thresholds would apply. It is essential to consult the relevant pharmacopeias and regulatory guidelines for your specific application.

  • Can residual oxalic acid impact the stability or activity of my final compound? Yes. As an acid, residual oxalic acid can catalyze degradation pathways, particularly for acid-labile compounds. It can also form salts with basic active pharmaceutical ingredients (APIs), potentially altering their solubility, bioavailability, and pharmacokinetic profile.

  • What are the safety considerations when handling oxalic acid? Oxalic acid is toxic and corrosive.[18] It can cause severe irritation and burns upon contact with the skin and eyes.[18] Ingestion can be fatal, with lethal doses reported to be between 15 and 30 grams.[1] Always handle oxalic acid in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20][21][22]

References

Technical Support Center: Stability of Novel Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Message from our Senior Application Scientist

Welcome to the technical support center. You are likely here because you are working with a novel azetidine-containing molecule, such as bis(3-(hydroxymethyl)azetidin-3-ol), and have questions about its stability in solution. Publicly available stability data on highly specific or novel azetidine structures is often limited. Therefore, this guide is designed to empower you, the researcher, by providing a robust framework for systematically assessing the stability of your compound.

This guide will walk you through the foundational principles of chemical stability, potential degradation pathways specific to the azetidine motif, and detailed protocols for conducting the necessary experiments to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like bis(3-(hydroxymethyl)azetidin-3-ol)?

A1: Based on its constituent functional groups, the primary stability concerns are twofold:

  • Azetidine Ring Instability: The four-membered azetidine ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] Protonation of the basic azetidine nitrogen makes it an excellent leaving group, facilitating nucleophilic attack and cleavage of the ring.[3][4] This is a common degradation pathway for many azetidine-containing compounds.[5][6]

  • Alcohol Group Reactivity: The structure contains both primary (hydroxymethyl) and tertiary alcohol groups. These can be susceptible to:

    • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the tertiary alcohol is more resistant but can be degraded under harsh oxidative conditions.[7][8]

    • Dehydration: Under acidic conditions and heat, tertiary alcohols can undergo dehydration to form an alkene.[9][10]

Q2: My compound appears to be degrading in an acidic solution (e.g., during HPLC analysis with a low pH mobile phase or in an acidic formulation). How can I confirm the cause and prevent this?

A2: This is a classic issue for azetidine compounds. The degradation is likely due to acid-catalyzed hydrolysis and ring-opening.[4][11]

Troubleshooting Steps:

  • pH-Dependent Stability Study: Perform a simple experiment by incubating your compound in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9). Analyze samples at different time points (e.g., 0, 1, 4, 8, 24 hours) using an appropriate analytical method like HPLC-UV or LC-MS.

  • Identify Degradants: Use LC-MS to obtain the mass of the degradation products. An increase in mass corresponding to the addition of a water molecule (M+18) is a strong indicator of a hydrolysis/ring-opening event.

  • Optimization:

    • HPLC Method: If degradation occurs on-column, increase the pH of your mobile phase. Use a column stable at neutral or higher pH.

    • Formulation: Buffer your formulation to a pH where the compound is most stable, typically in the neutral to slightly basic range.[4]

Q3: How do I systematically determine the stability profile of my new compound?

A3: The most effective way is to conduct a Forced Degradation Study . This involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways and products.[12][13] This is a standard approach in pharmaceutical development and is guided by organizations like the International Council for Harmonisation (ICH).[14][15][16]

A forced degradation study will provide critical information about your molecule's intrinsic stability and help you develop a stability-indicating analytical method.[12][13]

Troubleshooting Guide: Designing a Forced Degradation Study

This guide provides a structured workflow for investigating the stability of your azetidine compound.

Workflow for Stability Assessment

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Interpretation A Prepare Stock Solution (e.g., in ACN or DMSO) B Develop Initial Analytical Method (HPLC-UV or LC-MS) A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C in solution) B->F G Photolytic (ICH Q1B compliant) B->G H Analyze Stressed Samples (LC-MS, HPLC) C->H D->H E->H F->H G->H I Quantify Degradation (% Parent Remaining) H->I J Identify Degradants (Mass Spectrometry) I->J K Elucidate Degradation Pathways J->K

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathway Under Acidic Conditions

The most probable degradation pathway involves protonation of the azetidine nitrogen, followed by nucleophilic attack by water, leading to a ring-opened amino diol.

G compound Azetidine Compound protonation Protonation (Azetidinium Ion) compound->protonation + H+ ring_opening Ring-Opened Product (Amino Diol) protonation->ring_opening + H2O (Nucleophilic Attack)

Caption: Hypothesized acid-catalyzed ring-opening.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of bis(3-(hydroxymethyl)azetidin-3-ol) under various stress conditions.

Materials:

  • Bis(3-(hydroxymethyl)azetidin-3-ol) ("Compound")

  • Solvents: Acetonitrile (ACN), DMSO, Water (HPLC grade)

  • Stress Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the Compound in ACN or DMSO.

  • Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in a sealed vial. Create a control sample by mixing with 900 µL of water.

    • Acidic: 0.1 M HCl. Incubate at room temperature (RT) and 60°C.

    • Basic: 0.1 M NaOH. Incubate at RT.

    • Oxidative: 3% H₂O₂. Incubate at RT.

    • Thermal: Dilute stock in water. Incubate at 60°C.

  • Time Points: Take aliquots at T=0, 2, 8, and 24 hours.

  • Sample Preparation for Analysis:

    • For Acidic/Basic samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.[17]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the mass of any new peaks observed in the chromatogram using LC-MS to aid in structural elucidation.

Stress ConditionTemperatureTypical Degradation TargetPotential Products
0.1 M HClRT & 60°C5-20%Ring-opened products, dehydration products
0.1 M NaOHRT5-20%Ring-opened products
3% H₂O₂RT5-20%Oxidized products (aldehydes, ketones)
Heat (Aqueous)60°C<10%Thermally induced degradation products
Light (Photolytic)ICH Q1BVariablePhotodegradation products

Table 1: Example conditions and targets for a forced degradation study.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To develop a baseline HPLC method capable of separating the parent compound from its potential degradation products.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reversed-phase column suitable for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible. NOTE: If acid instability is observed, switch to a neutral pH buffer like 10 mM Ammonium Acetate.
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Gradient 5% to 95% B over 15 minA broad gradient is used initially to ensure elution of all components.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp 30°CProvides reproducible retention times.
Detection (UV) 210 nmWavelength suitable for compounds lacking a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.

This method serves as a starting point and should be optimized based on the results of the forced degradation study to ensure adequate separation of all degradants from the parent peak.

References

Azetidinium Oxalate Crystallization: A Technical Support Guide for Polymorphism Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the control of polymorphism in azetidinium oxalate crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical parameter in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.

This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to assist you in understanding and controlling the polymorphic outcomes of your azetidinium oxalate crystallizations. The principles and protocols described herein are grounded in established crystallographic science to ensure reliability and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for azetidinium oxalate?

Polymorphism is the phenomenon where a single chemical compound can crystallize into two or more different crystal lattices. These different crystalline forms are called polymorphs. For an API like azetidinium oxalate, controlling polymorphism is crucial because different polymorphs can have varying:

  • Solubility and Dissolution Rate: This directly affects the bioavailability of the drug. A less soluble form may lead to incomplete absorption.

  • Stability: One polymorph may be more thermodynamically stable than others. Metastable forms can convert to a more stable form over time, which can alter the drug's properties during storage.

  • Mechanical Properties: Properties like tabletability and flowability can differ between polymorphs, impacting the manufacturing process.

Q2: How can I determine if I have different polymorphs of azetidinium oxalate?

A combination of analytical techniques is essential for identifying and characterizing polymorphs. No single technique is sufficient. Key methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points, enthalpies of fusion, and solid-state transitions between polymorphs.[3]

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates, which can be mistaken for polymorphs. It measures changes in weight as a function of temperature.[3]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can reveal differences in the molecular environment and intermolecular interactions between polymorphs.[4][5]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local environment of atoms in the crystal lattice, which can distinguish between polymorphs.

  • Microscopy: Techniques like polarized light microscopy and scanning electron microscopy (SEM) can reveal differences in crystal habit (shape) and morphology, which can be indicative of different polymorphs.[1][6]

Q3: What are the primary factors that influence which polymorph of azetidinium oxalate will crystallize?

The formation of a specific polymorph is a complex interplay of thermodynamic and kinetic factors. The key variables to control in your experiments are:

  • Supersaturation: The level of supersaturation is a critical driving force for crystallization.[7][8] High supersaturation often leads to the formation of metastable polymorphs, while lower supersaturation may favor the growth of the thermodynamically stable form.

  • Solvent: The choice of solvent is paramount. Solvent-solute interactions can stabilize different conformations of the azetidinium oxalate in solution, leading to the nucleation of different polymorphs. Solvent properties such as polarity, hydrogen bonding capability, and viscosity all play a role.[3]

  • Temperature: Temperature affects solubility, supersaturation, and the kinetics of nucleation and growth. Cooling rate during crystallization is a critical parameter to control.

  • Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another, or even lead to the formation of a new crystalline form.

  • pH: For ionizable compounds like azetidinium oxalate, the pH of the crystallization medium can influence the polymorphic outcome.

  • Stirring/Agitation: The degree of agitation affects mass transfer and can influence the nucleation rate, potentially leading to different polymorphs.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of azetidinium oxalate and provides systematic approaches to their resolution.

Issue 1: Inconsistent Polymorphic Form in Batch-to-Batch Crystallizations

Symptoms:

  • PXRD patterns show different peaks between batches.

  • DSC thermograms exhibit varying melting points or thermal events.

  • Inconsistent dissolution profiles of the crystallized material.

Root Causes and Corrective Actions:

Potential Cause Scientific Rationale Troubleshooting Steps
Variability in Supersaturation The rate of achieving supersaturation and the final supersaturation level are critical kinetic factors. Rapid changes favor less stable (kinetic) polymorphs, while slow, controlled changes favor the most stable (thermodynamic) form.[7][8]1. Control Cooling Rate: Implement a precise and reproducible cooling profile using a programmable thermostat. 2. Control Anti-Solvent Addition Rate: If using anti-solvent crystallization, use a syringe pump for consistent and controlled addition. 3. Monitor Solute Concentration: Utilize in-situ concentration monitoring (e.g., ATR-FTIR) to ensure consistent starting concentrations.
Solvent Purity and Composition Trace amounts of water or other solvent impurities can act as templates or inhibitors for specific polymorphic forms.1. Use High-Purity Solvents: Always use solvents of the same grade and from the same supplier if possible. 2. Control Water Content: For non-aqueous solvents, measure and control the water content (e.g., Karl Fischer titration). 3. Pre-saturate the Solvent: If a specific solvate is desired, pre-saturating the anti-solvent with the crystallization solvent can improve reproducibility.
Presence of Impurities Impurities from starting materials or side reactions can selectively inhibit the growth of certain crystal faces or act as nucleation sites for a different polymorph.1. Purify Starting Materials: Ensure the purity of azetidine and oxalic acid is consistent across all batches. 2. Analyze for Impurities: Use techniques like HPLC to identify and quantify any impurities in your starting materials and final product.
Seeding Inconsistency The presence of seed crystals of a particular polymorph will direct the crystallization towards that form. Inadvertent seeding from dust or residual crystals can lead to inconsistency.1. Implement a Seeding Protocol: If a specific polymorph is desired, develop a robust seeding protocol with a known amount of the desired polymorph. 2. Ensure Thorough Cleaning: Meticulously clean all glassware and equipment between experiments to prevent cross-contamination with other polymorphic forms.
Issue 2: Formation of an Undesired Polymorph

Symptoms:

  • Characterization data consistently indicates the formation of a metastable or otherwise undesirable polymorph.

Root Causes and Corrective Actions:

Potential Cause Scientific Rationale Troubleshooting Steps
Kinetic Trapping The experimental conditions may favor the faster-nucleating, but less stable, kinetic polymorph.1. Reduce Supersaturation: Decrease the cooling rate, reduce the concentration, or slow down the anti-solvent addition to favor the thermodynamic polymorph. 2. Increase Crystallization Temperature: Crystallizing at a higher temperature (while maintaining supersaturation) can provide the system with enough energy to overcome the kinetic barrier to nucleate the more stable form. 3. Slurry Conversion: After crystallization, hold the resulting solid in suspension (slurry) in the mother liquor for an extended period. This allows the metastable form to dissolve and the stable form to precipitate.
Solvent-Mediated Polymorphism The chosen solvent may preferentially stabilize the undesired polymorph.1. Conduct a Solvent Screen: Systematically crystallize azetidinium oxalate from a variety of solvents with different properties (polarity, hydrogen bonding, etc.).[3] 2. Use Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal environment for the desired polymorph to form.
pH Effects The pH of the solution may be favoring the formation of the undesired polymorph.1. Vary the pH: Systematically adjust the pH of the crystallization medium and observe the effect on the polymorphic outcome.
Issue 3: Amorphous Material or Poor Crystallinity

Symptoms:

  • Broad, featureless PXRD pattern (amorphous halo).

  • Absence of a sharp melting peak in the DSC thermogram.

  • Formation of an oil or gum instead of solid crystals.

Root Causes and Corrective Actions:

Potential Cause Scientific Rationale Troubleshooting Steps
Too High Supersaturation Extremely high levels of supersaturation can lead to rapid precipitation or "crashing out" of the solute, resulting in disordered amorphous material instead of an ordered crystal lattice.1. Reduce Solute Concentration: Lower the initial concentration of azetidinium oxalate. 2. Slow Down Supersaturation Generation: Decrease the cooling rate or the rate of anti-solvent addition significantly. 3. Increase Crystallization Temperature: Working at a higher temperature can increase solubility and prevent overly rapid precipitation.
Presence of Inhibitors Certain impurities can strongly inhibit crystal growth, leading to the formation of amorphous material.1. Purify the Material: As with inconsistent polymorphs, ensure high purity of starting materials. 2. Identify and Remove Inhibitors: If an impurity is identified, develop a strategy to remove it before crystallization.
High Viscosity A highly viscous solution can hinder the diffusion of molecules to the growing crystal lattice, promoting the formation of an amorphous solid.1. Dilute the Solution: Lowering the concentration can reduce viscosity. 2. Choose a Less Viscous Solvent: If possible, select a solvent with lower viscosity.

Visualizations and Workflows

Factors Influencing Polymorphism in Azetidinium Oxalate Crystallization

G cluster_thermodynamics Thermodynamic Control cluster_kinetics Kinetic Control Stable Polymorph Stable Polymorph Metastable Polymorph Metastable Polymorph Crystallization Conditions Crystallization Conditions Supersaturation Supersaturation Crystallization Conditions->Supersaturation Cooling Rate Cooling Rate Crystallization Conditions->Cooling Rate Solvent Solvent Crystallization Conditions->Solvent Impurities Impurities Crystallization Conditions->Impurities Temperature Temperature Crystallization Conditions->Temperature Supersaturation->Stable Polymorph Low Supersaturation->Metastable Polymorph High Cooling Rate->Stable Polymorph Slow Cooling Rate->Metastable Polymorph Fast Solvent->Stable Polymorph Solvent->Metastable Polymorph Impurities->Stable Polymorph Impurities->Metastable Polymorph Temperature->Stable Polymorph Temperature->Metastable Polymorph

Caption: Interplay of thermodynamic and kinetic factors in polymorph selection.

General Troubleshooting Workflow for Polymorphism Control

G start Problem Identified (e.g., wrong polymorph, inconsistency) check_supersaturation Analyze Supersaturation Control (Concentration, Cooling Rate, Anti-solvent Rate) start->check_supersaturation check_solvent Evaluate Solvent System (Purity, Water Content, Solvent Choice) start->check_solvent check_impurities Investigate Impurities (Starting Materials, Side Products) start->check_impurities check_seeding Review Seeding Protocol (Intentional and Unintentional) start->check_seeding modify_protocol Modify Crystallization Protocol check_supersaturation->modify_protocol check_solvent->modify_protocol check_impurities->modify_protocol check_seeding->modify_protocol characterize Characterize New Crystals (PXRD, DSC, TGA, etc.) modify_protocol->characterize characterize->modify_protocol Problem Persists success Desired Polymorph Achieved characterize->success

References

Validation & Comparative

A Comparative Guide to the Vibrational Spectroscopy of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid. As a salt formed between a substituted azetidine diol and a dicarboxylic acid, this molecule presents a rich vibrational landscape. Understanding how to leverage the complementary nature of FT-IR and Raman spectroscopy is crucial for researchers, scientists, and drug development professionals seeking unambiguous structural confirmation and material characterization.

Introduction: The Compound and the Challenge

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (hereafter BHAO) is a salt with the chemical formula 2(C₄H₉NO₂)·C₂H₂O₄[1]. Its structure consists of two protonated 3-(hydroxymethyl)azetidin-3-ol cations and one oxalate dianion. This architecture is rich in functional groups, including hydroxyl (-OH), amine (as an azetidinium cation, >NH₂⁺-), and carboxylate (-COO⁻) moieties, all held together by a network of ionic interactions and hydrogen bonds.

A comprehensive characterization must therefore not only identify the constituent parts but also confirm their interaction, i.e., the formation of the salt. Vibrational spectroscopy is exceptionally well-suited for this, as it directly probes the chemical bonds and their immediate environment. Both FT-IR and Raman spectroscopy provide a unique "molecular fingerprint," but they operate on different principles, making them sensitive to different molecular motions[2][3].

  • FT-IR Spectroscopy measures the absorption of infrared light by molecules, which occurs when a vibration causes a change in the molecule's dipole moment[4][5]. It is particularly sensitive to polar functional groups like O-H and C=O.

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which occurs when a vibration causes a change in the molecule's polarizability[4]. It excels at analyzing non-polar or symmetric bonds, such as C-C backbones.

This guide will dissect the application of both techniques to BHAO, moving from theoretical considerations to practical experimental protocols and data interpretation.

FT-IR vs. Raman: A Strategic Comparison for BHAO Characterization

The choice between FT-IR and Raman is not arbitrary; it depends on the specific structural questions being asked. For BHAO, a complete picture emerges only when the techniques are used in tandem.

Fundamental Principles and Complementarity

G FTIR FTIR Dipole Dipole FTIR->Dipole Governed by FTIR_Strengths FTIR_Strengths Dipole->FTIR_Strengths Leads to Raman Raman Polarizability Polarizability Raman->Polarizability Governed by Raman_Strengths Raman_Strengths Polarizability->Raman_Strengths Leads to

FT-IR is highly sensitive to the polar O-H, N-H, and C-O bonds abundant in the azetidinol cation and the asymmetric stretch of the carboxylate group[6]. Conversely, Raman spectroscopy is more sensitive to the symmetric vibrations of the molecule. This includes the C-C single bond of the oxalate backbone and the symmetric stretch of the carboxylate group, providing a clear, complementary view of the anion's structure[3][4].

Practical Considerations:

  • Water Interference: FT-IR is notoriously susceptible to interference from water, whose broad O-H absorption can mask important spectral features. This necessitates rigorous sample drying[7][8]. Raman spectroscopy is largely unaffected by water, making it superior for analyzing samples in aqueous media or those that are difficult to dry completely[9].

  • Fluorescence: Samples containing fluorescent impurities can be problematic for Raman spectroscopy, as the fluorescence signal can overwhelm the much weaker Raman scattering[4]. FT-IR is not susceptible to fluorescence.

  • Sample Preparation: While both techniques can analyze solids, FT-IR often requires sample preparation, such as grinding with potassium bromide (KBr) to form a pellet or using an Attenuated Total Reflectance (ATR) accessory[10][11]. Raman analysis can often be performed directly on the solid sample with no preparation, even through glass vials or plastic bags[2].

Expected Vibrational Modes for BHAO

A key part of the analysis is predicting the vibrational bands for the functional groups present in BHAO. The formation of a salt from oxalic acid and the azetidine base is the most critical transformation to verify. In the solid state, oxalic acid's carboxylic acid groups (-COOH) are deprotonated to carboxylate groups (-COO⁻), and the azetidine nitrogen is protonated to an azetidinium cation (>NH₂⁺-).

Vibrational ModeFunctional GroupExpected FT-IR (cm⁻¹)Expected Raman (cm⁻¹)Notes
O-H StretchAlcohol R-OH3500-3200 (Broad, Strong) 3500-3200 (Weak)Broadness indicates extensive hydrogen bonding. Strong in IR due to high polarity[6].
N-H StretchAzetidinium R₂NH₂⁺3200-2800 (Broad, Strong) 3200-2800 (Weak)Overlaps with C-H stretches. Very strong and broad due to charge and H-bonding.
C-H StretchAliphatic -CH₂-3000-2850 (Medium)3000-2850 (Strong) Often stronger and more resolved in Raman spectra[12][13].
C=O Asymmetric StretchCarboxylate -COO⁻~1600 (Very Strong) ~1600 (Medium)Key indicator of salt formation. The C=O stretch of the acid (expected ~1720 cm⁻¹) is absent[14].
N-H BendAzetidinium R₂NH₂⁺~1580 (Medium)~1580 (Weak)May overlap with the strong carboxylate stretch in the IR spectrum.
C=O Symmetric StretchCarboxylate -COO⁻~1400 (Medium)~1400 (Strong) Highly characteristic and often strong in Raman, confirming the carboxylate structure[14].
C-O StretchAlcohol C-OH1150-1050 (Strong) 1150-1050 (Weak)Strong in IR due to the polar C-O bond.
C-N StretchAzetidine Ring1250-1020 (Medium)1250-1020 (Medium)Part of the complex fingerprint region.
C-C StretchOxalate BackboneWeak/Absent~890 (Strong) The symmetric C-C stretch is a classic example of a Raman-active, IR-inactive (or very weak) mode.
Ring ModesAzetidine Ring900-650 (Fingerprint)900-650 (Fingerprint)Complex vibrations characteristic of the ring structure.

Experimental Protocols

To ensure trustworthy and reproducible data, the following detailed protocols are recommended. The workflow illustrates the parallel and complementary nature of the analyses.

G Sample BHAO Solid Sample Prep_FTIR Prep_FTIR Sample->Prep_FTIR Prep_Raman Prep_Raman Sample->Prep_Raman Combined Combined Structural Characterization Spectrum_FTIR Spectrum_FTIR Spectrum_FTIR->Combined Spectrum_Raman Spectrum_Raman Spectrum_Raman->Combined

FT-IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) technique is often preferred for its speed and minimal sample preparation[9][11].

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a fresh background spectrum is collected using the clean, empty ATR crystal (typically diamond or zinc selenide). This step is critical as it subtracts the spectral signature of ambient water vapor and CO₂.

  • Sample Application: Place a small amount (1-5 mg) of the BHAO powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is typically sufficient for routine characterization.

  • Data Processing: The resulting spectrum should be processed using the instrument software. An ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Raman Spectroscopy Protocol

This protocol assumes a standard benchtop Raman spectrometer.

  • Instrument Calibration: Before analysis, verify the instrument's calibration using a known standard, such as a silicon wafer or polystyrene.

  • Sample Placement: Place a small amount of the BHAO powder into a glass vial or onto a microscope slide. The choice of a 785 nm or 1064 nm laser can help mitigate fluorescence issues if they arise[8].

  • Focusing: Use the integrated microscope to focus the laser onto the sample surface.

  • Parameter Optimization: Set the acquisition parameters. This is a crucial step to balance signal quality with potential sample damage.

    • Laser Power: Start with low power (e.g., 10-20 mW) and increase only if necessary to avoid sample burning or degradation.

    • Exposure Time and Accumulations: A typical starting point is a 5-10 second exposure time with 2-4 accumulations.

  • Data Acquisition: Collect the spectrum over the desired range (e.g., 3500–200 cm⁻¹). The software should automatically filter out cosmic rays, which appear as sharp, narrow spikes.

  • Data Processing: Apply a baseline correction algorithm to remove any broad background fluorescence, ensuring the true Raman peaks are clearly visible.

Conclusion: A Synthesized Approach

Neither FT-IR nor Raman spectroscopy alone can provide a complete structural verification of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid. A synthesized approach is essential.

  • FT-IR provides definitive evidence for the presence of polar functional groups, particularly the broad, overlapping O-H and N-H stretches indicative of the extensive hydrogen-bonding network and the strong asymmetric carboxylate stretch confirming salt formation.

  • Raman spectroscopy provides complementary, crucial data, clearly resolving the symmetric carboxylate stretch and, most importantly, the C-C backbone of the oxalate anion, which is often weak or invisible in the IR spectrum.

By leveraging the strengths of both techniques, as detailed in this guide, researchers can achieve a self-validating, robust, and unambiguous characterization of this complex salt, ensuring scientific integrity in pharmaceutical development and materials science.

References

A Comparative Guide to Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate and Other Azetidinium Salts for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer a balance of structural rigidity, synthetic accessibility, and tunable physicochemical properties is paramount. Azetidinium salts, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in medicinal chemistry. Their inherent ring strain imparts a unique reactivity profile, making them attractive intermediates for the synthesis of more complex molecules.[1] This guide provides an in-depth comparison of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate with other functionalized azetidinium salts, offering insights into their synthesis, physicochemical properties, biological activity, and toxicological profiles to aid researchers in their selection for drug development programs.

The Azetidinium Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidinium ring is a conformationally restricted scaffold that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2] The introduction of functional groups onto the azetidin-3-ol backbone allows for the fine-tuning of properties such as solubility, stability, and target engagement. The quaternary nitrogen of the azetidinium salt further enhances aqueous solubility and can participate in crucial ionic interactions with biological macromolecules.

This guide focuses on bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a unique divalent salt, and compares its projected attributes with those of other relevant azetidinium salts, including monofunctionalized 3-hydroxyazetidinium chloride and other salts with varying counterions and N-substituents.

Synthesis of Functionalized Azetidinium Salts

The synthesis of 3-hydroxyazetidinium salts is most commonly achieved through the reaction of a secondary amine with epichlorohydrin.[1][3] This domino reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered ring.[1]

Experimental Protocol: General Synthesis of 3-Hydroxyazetidinium Salts

This protocol describes a general method for the synthesis of 3-hydroxyazetidinium salts, which can be adapted for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate and other analogs.

Materials:

  • Secondary amine (e.g., 3-(hydroxymethyl)azetidin-3-ol for the target compound)

  • Epichlorohydrin

  • Solvent (e.g., water, ethanol, isopropanol, or acetonitrile)[1][4]

  • Oxalic acid (for oxalate salt formation)

  • Hydrochloric acid (for chloride salt formation)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve the secondary amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add epichlorohydrin (1 equivalent) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC or NMR spectroscopy.[1]

  • For the formation of the oxalate salt, add a solution of oxalic acid (0.5 equivalents for the bis-salt) in the same solvent to the reaction mixture.

  • For the formation of the chloride salt, the product can often be isolated directly, or HCl can be added if necessary for salt formation.

  • The resulting salt may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like water and ethanol have been shown to be effective for the synthesis of azetidinium salts.[1][3]

  • Temperature: The reaction is typically initiated at a low temperature to control the exothermic reaction between the amine and epichlorohydrin and then allowed to proceed at room temperature for completion.

  • Stoichiometry: A 1:1 molar ratio of the secondary amine to epichlorohydrin is crucial for the formation of the desired monosubstituted azetidinium salt. For the bis-salt with oxalate, a 2:1 ratio of the azetidinium cation to the oxalate anion is required.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability.[5][6] The choice of the counterion and the functional groups on the azetidinium ring will significantly influence these properties.

PropertyBis(3-(hydroxymethyl)azetidin-3-ol) Oxalate (Predicted)3-Hydroxyazetidinium Chloride (Reference)N-alkyl-3-hydroxyazetidinium Salts (General)Impact of Oxalate vs. Chloride Counterion
Aqueous Solubility HighHighModerate to HighOxalates can sometimes have lower aqueous solubility than chlorides depending on the crystal lattice energy.[7]
Hygroscopicity ModerateHighVariableOxalate salts are often less hygroscopic than their chloride counterparts.[8]
Melting Point HighModerateVariableOxalate salts typically have higher melting points due to the potential for more extensive hydrogen bonding and stronger crystal lattice interactions.
Chemical Stability GoodGoodGenerally good, but can be susceptible to ring-opening.The oxalate anion is less nucleophilic than chloride, which may lead to enhanced stability of the azetidinium ring against nucleophilic attack.[8]
Crystallinity Crystalline solidCrystalline solidCrystalline solidsThe divalent nature of the oxalate ion can lead to the formation of well-defined, stable crystalline structures.

Table 1: Comparative Physicochemical Properties of Azetidinium Salts

Discussion of Physicochemical Properties:
  • Solubility: The presence of multiple hydroxyl groups and the ionic nature of the azetidinium salt are expected to confer high aqueous solubility to bis(3-(hydroxymethyl)azetidin-3-ol) oxalate. While 3-hydroxyazetidinium chloride is also highly soluble, the larger, divalent oxalate anion might slightly decrease the solubility compared to the smaller, monovalent chloride ion, depending on the packing efficiency in the crystal lattice.[7]

  • Stability: The stability of azetidinium salts in the solid state is influenced by factors such as hygroscopicity and the nature of the counterion.[5][9] The lower predicted hygroscopicity of the oxalate salt is advantageous for formulation and storage. The less nucleophilic nature of the oxalate anion compared to chloride could also contribute to greater stability by reducing the propensity for ring-opening reactions.[8]

Comparative Biological Activity and Toxicity Profile

The biological activity and toxicity of azetidinium salts are influenced by the substituents on the nitrogen atom and the azetidine ring, as well as the overall charge of the molecule.[10][11]

ParameterBis(3-(hydroxymethyl)azetidin-3-ol) Oxalate (Predicted)3-Hydroxyazetidinium Chloride (Reference)N-alkyl-3-hydroxyazetidinium Salts (General)Rationale for Comparison
Antimicrobial Activity Low to ModerateLowModerate to High (especially with long alkyl chains)The presence of long alkyl chains on the nitrogen atom of quaternary ammonium compounds is known to enhance their antimicrobial activity by facilitating interaction with bacterial cell membranes. The hydroxyl and hydroxymethyl groups in the target compound are not expected to contribute significantly to antimicrobial effects.[10]
Cytotoxicity (in vitro) LowLowModerate to High (increases with lipophilicity)The cytotoxicity of quaternary ammonium compounds is often correlated with their lipophilicity. The hydrophilic nature of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, due to the multiple hydroxyl groups, is expected to result in lower cytotoxicity compared to N-alkylated derivatives.[12][13][14]
Therapeutic Target Interaction Potential for hydrogen bonding and ionic interactions.Potential for hydrogen bonding and ionic interactions.Primarily ionic and hydrophobic interactions.The hydroxyl and hydroxymethyl groups offer hydrogen bond donor and acceptor capabilities, which can be crucial for specific interactions with biological targets. The oxalate counterion can also participate in hydrogen bonding.

Table 2: Comparative Biological and Toxicological Profile of Azetidinium Salts

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of azetidinium salts against a mammalian cell line.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)[14]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Azetidinium salt solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the azetidinium salt in DMEM.

  • Remove the culture medium from the wells and replace it with 100 µL of the different concentrations of the azetidinium salt solutions. Include a vehicle control (medium only).

  • Incubate the plate for another 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of 3-Hydroxyazetidinium Salt Amine Secondary Amine Intermediate Ring-Opened Intermediate Amine->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Azetidinium 3-Hydroxyazetidinium Salt Intermediate->Azetidinium Intramolecular Cyclization

Caption: General synthetic pathway for 3-hydroxyazetidinium salts.

G cluster_properties Factors Influencing Azetidinium Salt Properties cluster_physicochem Physicochemical Properties cluster_bio Biological Properties Azetidinium Azetidinium Salt + Cationic Ring + Substituents + Counterion Solubility Solubility Azetidinium->Solubility Stability Stability Azetidinium->Stability Hygroscopicity Hygroscopicity Azetidinium->Hygroscopicity Activity Activity Azetidinium->Activity Toxicity Toxicity Azetidinium->Toxicity

Caption: Interplay of structural features and resulting properties of azetidinium salts.

Conclusion and Future Directions

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate presents an intriguing scaffold for drug discovery, offering the potential for high aqueous solubility, good solid-state stability, and low cytotoxicity. Its divalent nature and the presence of multiple hydrogen-bonding moieties distinguish it from simpler N-alkyl-3-hydroxyazetidinium salts. While direct experimental data for this specific compound is limited, this guide provides a framework for its comparison with other azetidinium salts based on established chemical principles and data from related structures.

Future research should focus on the synthesis and thorough experimental characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate to validate the predictions made in this guide. Head-to-head comparisons of its physicochemical and biological properties with a panel of other azetidinium salts would provide invaluable data for medicinal chemists. The exploration of this and other highly functionalized azetidinium salts will undoubtedly expand the toolbox for the rational design of new and improved therapeutic agents.

References

Structural Comparison of Oxalic Acid Salts and Co-crystals: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

< A Senior Application Scientist's Guide

Abstract

In pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1] Crystal engineering offers powerful strategies to optimize these properties, with salt formation and co-crystallization being two of the most prominent techniques.[2][3] Oxalic acid, a simple and versatile dicarboxylic acid, is frequently employed as a counterion in salts or a coformer in co-crystals.[2] This guide provides a comprehensive structural comparison of oxalic acid salts and co-crystals, offering insights into their fundamental differences, comparative physicochemical properties, and the experimental techniques required for their unambiguous characterization.

Introduction: The Significance of Solid-State Forms

The therapeutic efficacy of a drug is not solely dependent on its molecular structure but is profoundly influenced by its solid-state form.[4] Variations in the crystal lattice can lead to different polymorphs, solvates, salts, or co-crystals, each exhibiting unique physical properties.[5] For APIs with poor aqueous solubility (BCS Class II and IV drugs), modifying the solid-state form is a key strategy to enhance dissolution rates and improve bioavailability.[1][6] While salt formation has traditionally been the go-to method for ionizable APIs, co-crystallization has emerged as a versatile alternative applicable to a broader range of molecules, including non-ionizable ones.[7] Oxalic acid's ability to form both salts and co-crystals makes it an excellent model for understanding the nuances of these two solid-state forms.[2]

Defining the Landscape: Oxalic Acid Salts vs. Co-crystals

The distinction between a salt and a co-crystal hinges on the nature of the intermolecular interactions, specifically whether a proton is transferred from the acidic component (oxalic acid) to the basic component (API).

Oxalic Acid Salts

An oxalic acid salt is formed when there is a complete transfer of one or both protons from the carboxylic acid groups of oxalic acid to a basic functional group on the API, such as an amine. This transfer results in the formation of an ionic pair: the oxalate or hydrogen oxalate anion and the protonated API cation.[2] The crystal lattice is then held together primarily by strong ionic interactions and hydrogen bonds involving the newly formed ions.[8] A general rule of thumb suggests that a salt is likely to form when the difference in pKa values (ΔpKa = pKa(base) - pKa(acid)) between the API and oxalic acid is greater than 2-3.[9]

Oxalic Acid Co-crystals

A co-crystal, in contrast, is a multi-component crystal in which the API and the coformer (oxalic acid) are present in a defined stoichiometric ratio and are held together by non-ionic interactions, predominantly hydrogen bonds.[3][7] In an oxalic acid co-crystal, the oxalic acid molecule remains neutral; there is no proton transfer. The robust hydrogen bond donor and acceptor sites on oxalic acid interact with complementary sites on the API to form a stable, crystalline structure.[10] Co-crystals are typically formed when the ΔpKa is less than 0.[9]

The Salt-Co-crystal Continuum

It is important to note that a sharp dividing line does not always exist between salts and co-crystals. In cases where the ΔpKa is between 0 and 3, intermediate forms, sometimes referred to as "co-crystals of a salt" or structures with partial proton transfer, can occur.[2][9] These complex structures feature both ionized and neutral species within the same crystal lattice.[2] For example, the antidepressant escitalopram oxalate is described as a hydrated cocrystal of a salt, containing protonated escitalopram cations, oxalate dianions, and neutral oxalic acid molecules.[2]

The Structural Perspective: A Comparative Analysis

The fundamental difference in proton transfer leads to distinct structural arrangements at the molecular level.

Crystal Packing and Supramolecular Synthons

Salts: The crystal packing in oxalic acid salts is dominated by the efficient packing of ions. The strong, non-directional electrostatic forces lead to lattices that maximize the proximity of opposite charges. Hydrogen bonding often plays a crucial role in organizing these ionic components into higher-order structures like chains or sheets.[8]

Co-crystals: Co-crystal engineering relies on the predictability of supramolecular synthons—robust and recurring hydrogen-bonding patterns.[11] With oxalic acid, a common and highly stable synthon is the carboxylic acid dimer. However, in the presence of a good hydrogen bond acceptor on an API, a more favorable carboxylic acid-API heterosynthon will form. The directionality and specificity of these hydrogen bonds allow for a more designed approach to crystal structure formation compared to salts.[12]

The Nature of Intermolecular Interactions

The defining difference lies in the primary interaction holding the crystal lattice together.

Caption: Salt vs. Co-crystal formation with Oxalic Acid.

  • In Salts: The primary interaction is the electrostatic attraction between the API cation and the oxalate anion. This is supplemented by strong N⁺-H···O⁻ hydrogen bonds.

  • In Co-crystals: The structure is maintained by neutral O-H···X and C=O···H-Y hydrogen bonds (where X and Y are heteroatoms on the API). These interactions are weaker and more directional than ionic bonds.[13]

Comparative Physicochemical Properties

The structural differences between salts and co-crystals directly translate to variations in their bulk physicochemical properties. It is a common misconception that salts are always more soluble than co-crystals; the reality depends on the interplay between the solid-state and solution chemistry.[14][15]

Solubility and Dissolution Rate
  • Salts: Salt formation can dramatically increase the aqueous solubility of a poorly soluble basic API.[1] The dissociation of the salt in water yields ionized species, which are generally more water-soluble than their neutral counterparts.[6] However, the solubility of a salt is highly pH-dependent and can be suppressed by the common ion effect.[14]

  • Co-crystals: Co-crystals can also significantly enhance solubility and dissolution rates.[6] The mechanism often involves generating a supersaturated solution with respect to the pure API.[14] The coformer dissolves, disrupting the crystal lattice and releasing the API in a higher energy state. The extent of solubility enhancement is less predictable than for salts and depends heavily on the properties of the coformer and the stability of the co-crystal in solution.[14] An apixaban-oxalic acid cocrystal, for example, demonstrated 2.7 times higher oral bioavailability in dogs compared to the pure drug, attributed to its enhanced solubility.[6]

Table 1: Illustrative Comparison of Physicochemical Properties

Property API (e.g., Lamotrigine) Oxalate Salt Oxalic Acid Co-crystal (e.g., with Nicotinamide) Rationale
Aqueous Solubility Low Moderate to High Variable (can be higher or lower than salt) Salt formation creates soluble ions; co-crystal solubility depends on lattice energy and coformer properties.[1][14]
pH-dependent Solubility Low dependence High dependence Moderate dependence Salt solubility is governed by the pKa of the API and counterion; co-crystals dissociate into neutral species.[14]
Melting Point (°C) ~217°C Variable (e.g., ~227°C) Variable (e.g., ~150°C) Salts often have high melting points due to strong ionic forces. Co-crystal melting points are influenced by the packing efficiency and strength of hydrogen bonds.[2]
Physical Stability Stable Prone to disproportionation Prone to dissociation/conversion Salts can convert back to the free base in certain conditions (e.g., high humidity).[16] Co-crystals can dissociate in the presence of excipients or convert to a more stable form of the API.[17]

Note: Data is illustrative and compiled from general principles and specific examples.[2][14]

Thermal Stability
  • Salts: Due to the strong ionic forces in the crystal lattice, salts typically exhibit high melting points and greater thermal stability compared to the parent API.[2]

  • Co-crystals: The thermal stability of a co-crystal is generally intermediate between the parent API and the coformer. The melting point is a function of the stability of the hydrogen-bonded network.[18] Differential Scanning Calorimetry (DSC) is a key technique to observe these differences. A co-crystal will typically show a single, sharp melting endotherm at a temperature different from either of the starting components.[19][20]

Experimental Protocols for Characterization

Unambiguous differentiation between an oxalic acid salt and a co-crystal requires a suite of analytical techniques.[21]

Workflow start Synthesize API + Oxalic Acid Product pxrd Powder X-ray Diffraction (PXRD) start->pxrd Is it a new crystalline phase? dsc Differential Scanning Calorimetry (DSC) pxrd->dsc Yes ftir FTIR Spectroscopy dsc->ftir Does it have a unique melting point? scxrd Single Crystal X-ray Diffraction (SCXRD) ftir->scxrd Is there evidence of proton transfer? conclusion Definitive Structure (Salt or Co-crystal) scxrd->conclusion Determine atomic positions

Caption: Experimental workflow for characterizing multicomponent solids.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive "gold standard" method for distinguishing between a salt and a co-crystal.[22] It provides the precise location of all atoms in the crystal lattice, including hydrogen atoms, allowing for the direct observation of proton transfer.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of suitable size and quality (typically > 0.1 mm) from the reaction of the API and oxalic acid. This is often achieved by slow evaporation of a suitable solvent.[2]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full diffraction pattern.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and optimized (structure refinement).[23]

  • Analysis: Examine the bond lengths. In a co-crystal, the C-O bond lengths in the carboxylic acid group will be distinct (~1.21 Å for C=O and ~1.31 Å for C-OH). In a salt, proton transfer results in a carboxylate anion where the negative charge is delocalized, leading to nearly equal C-O bond lengths (~1.25 Å).[22] The position of the proton (covalently bonded to the API's basic nitrogen in a salt vs. the oxalic acid's oxygen in a co-crystal) provides conclusive evidence.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for probing the functional groups involved in hydrogen bonding and can provide strong evidence for or against proton transfer.[24]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample, typically by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[24]

  • Spectral Interpretation:

    • Co-crystal Signature: The spectrum will show a characteristic C=O stretching vibration (νC=O) from the neutral carboxylic acid group of oxalic acid, typically in the range of 1750-1680 cm⁻¹. The broad O-H stretch from the acid will also be present, although it may be shifted due to hydrogen bonding.[18]

    • Salt Signature: Upon proton transfer, the carboxylic acid group is converted to a carboxylate anion. This results in the disappearance of the νC=O band and the appearance of two new, distinct bands: an asymmetric stretching band (νas(COO⁻)) around 1610-1550 cm⁻¹ and a symmetric stretching band (νs(COO⁻)) around 1420-1300 cm⁻¹.[24] The presence of these carboxylate bands is a strong indicator of salt formation.

Powder X-ray Diffraction (PXRD)

PXRD is essential for bulk sample characterization, confirming the formation of a new crystalline phase and ensuring phase purity.[23][25]

Step-by-Step Methodology:

  • Sample Preparation: Gently grind the bulk crystalline powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection: Place the sample in a powder diffractometer and scan over a range of 2θ angles (e.g., 2° to 40°).[14]

  • Pattern Analysis: Compare the resulting diffractogram to the patterns of the starting materials (API and oxalic acid). The formation of a new crystalline solid (salt or co-crystal) is confirmed by the appearance of a unique diffraction pattern with characteristic peaks at different 2θ angles.[23] While PXRD confirms a new phase, it does not, by itself, distinguish between a salt and a co-crystal.

Differential Scanning Calorimetry (DSC)

DSC measures the thermal properties of a sample, providing information on melting points, phase transitions, and stability.[18]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

  • Thermal Scan: Place the pan in the DSC instrument alongside an empty reference pan. Heat the sample at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The formation of a co-crystal or salt is typically indicated by a single, sharp endothermic peak corresponding to the melting point of the new phase, which is different from the melting points of the individual components.[19] For example, the DSC curve of a 2:1 theophylline-oxalic acid co-crystal shows a unique thermal profile distinct from its parent compounds.[20]

Conclusion and Future Outlook

The choice between forming an oxalic acid salt or a co-crystal is a critical decision in drug development, with significant implications for the final product's performance. Salts, formed via proton transfer, are governed by strong ionic interactions, often leading to high melting points and significant, but pH-dependent, solubility enhancements. Co-crystals, held together by directional hydrogen bonds, offer a more nuanced approach to modifying physicochemical properties and are applicable to a wider range of APIs.

A multi-technique approach is imperative for the unambiguous characterization of these solid forms. While spectroscopic (FTIR) and thermal (DSC) methods provide strong initial evidence, only single-crystal X-ray diffraction can definitively resolve the salt-co-crystal conundrum by precisely locating the proton. As the field of crystal engineering advances, a deeper understanding of the structural interplay between salts and co-crystals will continue to empower scientists to rationally design and develop drug products with optimized stability, solubility, and therapeutic efficacy.

References

A Comparative Guide to the Synthesis and Validation of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its strained ring system offers a unique three-dimensional geometry that can be exploited to fine-tune the pharmacological properties of drug candidates.[2] Unlike its lower homolog, aziridine, or its higher homolog, pyrrolidine, the azetidine ring provides a distinct conformational rigidity that can enhance binding affinity to biological targets.[2] The synthesis of functionalized azetidines, such as 3-hydroxyazetidine derivatives, is a critical step in the development of novel therapeutics, including certain classes of antibiotics and polypeptides.[3]

This guide focuses on a specific, highly functionalized derivative: bis(3-(hydroxymethyl)azetidin-3-ol) oxalate . The presence of both a tertiary alcohol and a primary alcohol on the C3 position presents a unique synthetic challenge and offers multiple points for further derivatization. The formation of an oxalate salt is a strategic choice, often employed to improve the crystallinity, stability, and handling properties of amine-containing compounds, facilitating purification and formulation.[4][5]

This document provides a comprehensive overview of a proposed synthetic pathway and a rigorous, multi-faceted validation strategy. We will compare various analytical techniques, explaining the causality behind experimental choices to ensure a self-validating workflow for researchers, scientists, and drug development professionals.

Proposed Synthetic and Validation Workflow

The overall strategy involves a multi-step synthesis of the core amine, 3-(hydroxymethyl)azetidin-3-ol, followed by a stoichiometric salt formation with oxalic acid. The subsequent validation process is designed to unequivocally confirm the structure and purity of the final product.

G cluster_synthesis Part I: Synthesis cluster_validation Part II: Validation A N-Boc-azetidin-3-one B Cyanohydrin Formation (TMSCN, ZnI2) A->B C Reduction of Nitrile (LiAlH4 or H2/Catalyst) B->C D N-Boc-3-(hydroxymethyl) azetidin-3-ol C->D E Boc Deprotection (TFA or HCl) D->E F Freebase Amine: 3-(hydroxymethyl)azetidin-3-ol E->F H Oxalate Salt Formation (2:1 Stoichiometry) F->H G Oxalic Acid G->H 2 : 1 Molar Ratio I Final Product: bis(3-(hydroxymethyl)azetidin-3-ol) oxalate H->I J Synthesized Product K Spectroscopic Analysis (NMR, FT-IR, MS) J->K L Chromatographic Purity (HPLC/UPLC) J->L M Physicochemical Tests (Melting Point, Solubility) J->M N Structural Confirmation & Purity Assessment K->N L->N M->N

Figure 1: Overall workflow for synthesis and validation.

Part I: A Proposed Synthetic Route

The synthesis of highly substituted azetidines is a challenging endeavor due to the inherent ring strain.[6] The following protocol is a proposed route based on established chemical transformations of azetidine derivatives.

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)azetidin-3-ol

This key intermediate can be synthesized from the commercially available N-Boc-azetidin-3-one. The strategy involves the addition of a protected one-carbon unit (cyanide) to the ketone, followed by reduction.

Experimental Protocol:

  • Cyanohydrin Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected cyanohydrin.

  • Nitrile Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add the crude cyanohydrin dissolved in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature, then gently reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-(hydroxymethyl)azetidin-3-ol. Purify by column chromatography on silica gel.

Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group is strategic; it deactivates the azetidine nitrogen towards nucleophilic attack and is stable to the planned reaction conditions, yet it can be removed under acidic conditions without affecting other functional groups. TMSCN is a safer and more effective source of cyanide for cyanohydrin formation compared to KCN/HCN. LiAlH₄ is a powerful reducing agent capable of reducing the nitrile group directly to a primary amine, which, in this intramolecular context, results in the desired hydroxymethyl group.

Step 2: Deprotection and Oxalate Salt Formation

The final steps involve the removal of the Boc group to liberate the freebase amine, followed by salt formation with oxalic acid.

Experimental Protocol:

  • Boc Deprotection: Dissolve the purified N-Boc-3-(hydroxymethyl)azetidin-3-ol (1.0 eq) in a minimal amount of DCM or 1,4-dioxane. Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to yield the crude amine salt.

  • Salt Formation: Dissolve the crude amine in isopropanol (IPA) or ethanol. In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in the same solvent.[4]

  • Add the oxalic acid solution dropwise to the amine solution with stirring. A white precipitate should form.[4]

  • Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold IPA and then diethyl ether, and dry under vacuum to yield pure bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Rationale: Oxalate salt formation serves as an excellent method for purification.[5] Amines often form highly crystalline oxalate salts, which allows for the removal of non-basic impurities that remain in the filtrate.[4] The 2:1 stoichiometry is critical and is confirmed by the product's name. Using less than 0.5 equivalents of oxalic acid would result in an impure mixture of the salt and the freebase.

Part II: A Multi-Pronged Validation Strategy

No single analytical technique is sufficient to confirm the synthesis of a new compound. A robust validation relies on the convergence of data from multiple, orthogonal methods.

G cluster_validation Validation Logic cluster_primary Primary Structural Confirmation cluster_secondary Secondary Confirmation & Purity P Final Product NMR ¹H & ¹³C NMR P->NMR Confirms Connectivity & Stoichiometry MS High-Res Mass Spec P->MS Confirms Molecular Formula FTIR FT-IR Spectroscopy P->FTIR Confirms Functional Groups HPLC HPLC-UV/MS P->HPLC Quantifies Purity & Impurities MP Melting Point P->MP Assesses Purity & Identity

Figure 2: Logical flow of the analytical validation process.

Spectroscopic and Spectrometric Validation

These methods provide direct information about the molecular structure and functional groups present.

Technique Expected Observations for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate Rationale and Insights
¹H NMR Azetidine Protons: Signals for the two non-equivalent CH₂ groups of the azetidine ring. Hydroxymethyl Protons: A singlet or AB quartet for the -CH₂OH protons. Exchangeable Protons: Broad signals for -OH and -NH₂⁺ protons, which may exchange with D₂O. Integration: The ratio of azetidine protons to hydroxymethyl protons should be 4:2.Confirms the carbon-hydrogen framework and the 2:1 stoichiometry of the amine cation to the oxalate anion (no signal for oxalate protons). The chemical shifts of protons alpha to the ammonium nitrogen will be shifted downfield compared to the freebase.
¹³C NMR Azetidine Carbons: Signals for the three distinct carbons of the azetidine ring. Oxalate Carbon: A signal for the carboxylate carbon of the oxalate anion, typically >160 ppm.Provides a carbon count, confirming the presence of all expected carbons from both the azetidine cation and the oxalate anion.
FT-IR O-H Stretch: Broad absorption band around 3400-3200 cm⁻¹ (alcohols). N-H Stretch: Broad absorption around 3200-2800 cm⁻¹ characteristic of a secondary ammonium salt. C=O Stretch: Strong absorption around 1720-1700 cm⁻¹ from the oxalate carboxylate.[5] C-O Stretch: Absorptions in the 1200-1000 cm⁻¹ region.Confirms the presence of key functional groups. The N-H stretch of the ammonium salt and the strong C=O stretch of the oxalate are definitive indicators of successful salt formation.[1][7]
HRMS (ESI+) Observed Ion: [C₄H₉NO₂ + H]⁺ Calculated m/z: 104.0706High-Resolution Mass Spectrometry provides an exact mass of the cationic portion of the molecule, allowing for the unambiguous determination of its elemental composition.
Chromatographic and Physicochemical Validation

These methods are essential for determining the purity of the synthesized compound and providing comparative data against a reference standard.

Technique Methodology and Expected Results Rationale and Insights
HPLC/UPLC Method: Reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer). Detection: UV detection (if chromophore present) or, more universally, Evaporative Light Scattering (ELSD) or Mass Spectrometry (LC-MS). Result: A single major peak with >95% purity by area percentage.HPLC is the gold standard for purity assessment in pharmaceutical development. It separates the main compound from starting materials, by-products, and degradation products. Method validation would include linearity, accuracy, and precision studies.
Melting Point Method: Measured using a calibrated melting point apparatus. Result: A sharp, defined melting range (e.g., 1-2 °C range).A pure crystalline solid will have a sharp melting point.[1] A broad or depressed melting range is indicative of impurities. The melting point of the salt will be significantly different from that of oxalic acid or the freebase amine.[5]
Oxalate Content Method: Titration with potassium permanganate or an enzymatic oxalate assay kit.[8] Result: The experimentally determined percentage of oxalate should match the theoretical value based on the molecular formula.This provides a quantitative confirmation of the salt's stoichiometry, complementing the qualitative data from spectroscopy.[8]

Conclusion

The successful synthesis and validation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate require a systematic and logical approach. The proposed synthetic route leverages well-established chemical principles to construct the highly functionalized azetidine core, while the strategic formation of the oxalate salt facilitates purification and improves handling.

A robust validation is not a mere checklist of techniques but a self-corroborating system. The convergence of data from NMR and MS to confirm the molecular structure, FT-IR to verify functional groups, HPLC to establish purity, and melting point to assess crystalline integrity provides an unassailable confirmation of the target compound's identity and quality. This comprehensive guide provides the framework for researchers to confidently synthesize and validate this and other complex azetidine derivatives, accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Physicochemical Properties of Azetidinium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidinium Cation as a Versatile Chemical Motif

Azetidinium salts, characterized by a strained, four-membered heterocyclic ring containing a positively charged nitrogen atom, are highly versatile intermediates in organic synthesis and materials science.[1][2] Their inherent ring strain makes them susceptible to nucleophilic attack, a property leveraged for alkylation reactions, the generation of substituted pyrrolidines, and the functionalization of polymers and biomaterials like nanocrystalline cellulose.[2][3] These salts are typically synthesized from the reaction of epichlorohydrin with secondary amines, allowing for a wide variety of substituents to be incorporated.[1][4]

For researchers in drug development and materials science, understanding the fundamental physicochemical properties of these salts is not merely academic; it is paramount for their practical application. Properties such as thermal stability, hygroscopicity, and solubility dictate everything from reaction conditions and catalyst selection to storage, handling, and formulation of the final product.[5] This guide provides a comparative analysis of these key properties, explains the profound influence of substituents and counter-ions, and details the experimental protocols necessary for their robust characterization.

Core Physicochemical Properties: A Comparative Overview

The physical behavior of an azetidinium salt is a composite of the properties endowed by its core ring structure, the appended N-substituents (R¹, R²), and the associated counter-ion (X⁻). While direct, head-to-head comparative data across a wide range of azetidinium salts is not always available in the literature, we can infer trends from studies on related quaternary ammonium and heterocyclic salts.[5][6]

Thermal Stability

The thermal stability of a salt determines the upper-temperature limit for its safe handling, storage, and use in chemical reactions. For quaternary ammonium compounds, this property can be a significant concern, as many are known to be thermally unstable at elevated temperatures.[7] The decomposition temperature is critically influenced by both the substituents on the cation and the nature of the counter-ion.

Causality in Experimental Choice: We employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe thermal stability. TGA measures the change in mass as a function of temperature, precisely identifying the onset of decomposition. DSC detects heat flow changes, revealing melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Structure-Property Insights:

  • Counter-Ion Effect: Studies on related heterocyclic salts, such as pyrrolidinium and diazonium salts, show a strong correlation between the anion and thermal stability.[8][9] Salts with weakly coordinating anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or tetrafluoroborate (BF₄⁻) generally exhibit higher thermal stability than those with coordinating halide anions like chloride (Cl⁻).[9][10] For example, pyrrolidinium salts with a chloride anion have been shown to decompose at temperatures between 153°C and 165°C, while those with other anions are often stable above 200°C.[9]

  • Substituent Effect: The nature of the alkyl or aryl groups on the nitrogen atom also plays a role. Long alkyl chains can lower the decomposition temperature through alternative decomposition pathways like Hofmann elimination. In contrast, sterically bulky groups can sometimes enhance stability.

Table 1: Comparative Thermal Stability of Representative Quaternary Ammonium Salts (Illustrative Data)

Cation Structure Counter-Ion (X⁻) Decomposition Onset (Td, °C) Source
N-benzyl-N-methylpyrrolidinium Cl⁻ ~160 [9]
N-benzyl-N-methylpyrrolidinium NTf₂⁻ > 200 [9]
para-methoxy substituted diazonium BF₄⁻ ~140 [8]
para-nitro substituted diazonium BF₄⁻ ~150 [8]

| Generic Quaternary Ammonium | Varies | Stable up to at least 120°C |[7] |

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a defining characteristic of many quaternary ammonium compounds.[7][11] This property is a critical handling parameter, as the absorption of water can lead to physical changes (e.g., deliquescence), decreased stability, and inaccuracies in weighing for reactions.

Structure-Property Insights:

  • Counter-Ion Effect: The hygroscopicity of a salt is heavily dependent on the counter-ion. Salts with small, charge-dense anions that are strong hydrogen bond acceptors (e.g., halides like Cl⁻ and Br⁻) tend to be more hygroscopic than salts with large, diffuse, non-coordinating anions (e.g., PF₆⁻, NTf₂⁻).

  • Cation Effect: While the anion is often the primary driver, the substituents on the azetidinium cation can modulate hygroscopicity. Introducing long, hydrophobic alkyl chains can decrease the overall tendency of the salt to absorb water.

Solubility

The solubility of an azetidinium salt in different media (e.g., water, organic solvents) is fundamental to its application, influencing reaction rates, catalyst efficiency, and purification methods.[5]

Structure-Property Insights:

  • Solvent Polarity: As ionic compounds, azetidinium salts generally exhibit higher solubility in polar protic solvents like water and alcohols, which can effectively solvate both the cation and the anion.[2]

  • Counter-Ion and Substituent Effects: The "like dissolves like" principle applies. To enhance solubility in less polar organic solvents, one can pair the azetidinium cation with a more lipophilic, non-coordinating anion or incorporate long alkyl or aryl substituents on the nitrogen atom.[3] Conversely, for high aqueous solubility, smaller substituents and hydrophilic counter-ions are preferred.[12][13]

  • Melting Point Correlation: A complex relationship often exists between a salt's melting point and its solubility. For a series of related salts, a higher melting point often indicates a more stable crystal lattice, which requires more energy to disrupt, thus leading to lower solubility.[14] However, this trend is not universal and can be reversed in certain salt families, such as halides.[14] Pharmaceutical salt screening often reveals that converting a drug into a salt form can dramatically increase its aqueous solubility.[15]

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be self-validating systems, incorporating steps for instrument calibration and system suitability to ensure trustworthy and reproducible data.

Protocol 1: Thermal Stability Analysis by DSC/TGA

This protocol quantifies the thermal decomposition profile of an azetidinium salt.

  • Instrument Preparation & Calibration:

    • Calibrate the TGA balance using standard calibration weights.

    • Calibrate the DSC temperature and enthalpy scales using certified standards (e.g., Indium).

    • Ensure the purge gas (typically Nitrogen at 20-50 mL/min) is active and stable.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the azetidinium salt into a clean, tared aluminum TGA/DSC pan. For volatile or energetic samples, use a hermetically sealed pan with a pinhole lid.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring a more accurate measurement of transition temperatures.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 400°C) at a constant rate of 10°C/min.

    • Rationale: A 10°C/min heating rate is a standard condition that balances resolution and experimental time.

    • Record the mass loss as a function of temperature. The onset decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%).[9]

  • DSC Analysis:

    • Place the sample pan and a reference pan (empty, sealed) into the DSC cell.

    • Use the same temperature program as the TGA analysis (e.g., 30°C to 400°C at 10°C/min).

    • Record the differential heat flow. Analyze the resulting curve for endothermic events (melting) and exothermic events (decomposition).

  • Data Analysis:

    • From the TGA curve, determine the Td5%.

    • From the DSC curve, determine the melting point (Tm) as the onset or peak of the melting endotherm and the decomposition peak temperature.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Calibrate Calibrate DSC/TGA (Indium, Std. Weights) Prepare Prepare Sample (3-5 mg in pan) Calibrate->Prepare TGA TGA Analysis (Ramp 10°C/min) Prepare->TGA DSC DSC Analysis (Ramp 10°C/min) Prepare->DSC TGA_Data Mass Loss vs. Temp (Determine Td5%) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Determine Tm, Tdecomp) DSC->DSC_Data

Protocol 2: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a salt in water, a gold-standard method.

  • System Preparation:

    • Prepare a series of glass vials with screw caps.

    • Add an excess amount of the azetidinium salt to each vial.

    • Rationale: Using excess solid ensures that equilibrium between the dissolved and undissolved states is achieved and maintained.

    • Add a precise volume of deionized water (or a relevant buffer) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, 48 hours) should be run to validate that the concentration has reached a plateau.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Rationale: Filtration is critical to prevent suspended solids from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent/buffer.

    • Quantify the concentration of the azetidinium cation using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or quantitative NMR (qNMR).

    • A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[14]

  • Data Reporting:

    • Calculate the average concentration from replicate vials.

    • Report the solubility in units of mg/mL or mol/L, specifying the temperature and the nature of the aqueous medium (e.g., pH).

Visualizing Structure-Property Relationships

The interplay between the molecular structure of an azetidinium salt and its bulk properties is complex but can be summarized logically. The choice of N-substituents and the counter-ion are independent variables that directly influence the dependent physicochemical properties.

// Independent Variables Substituents [label="N-Substituents\n(R¹, R²)", fillcolor="#FBBC05", fontcolor="#202124"]; Counterion [label="Counter-Ion\n(X⁻)", fillcolor="#FBBC05", fontcolor="#202124"];

// Properties Stability [label="Thermal Stability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hygro [label="Hygroscopicity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships sub_long [label="Long/Hydrophobic Chains", fontsize=10]; sub_short [label="Short/Polar Groups", fontsize=10]; ion_large [label="Large/Non-coordinating\n(e.g., NTf₂⁻)", fontsize=10]; ion_small [label="Small/Coordinating\n(e.g., Cl⁻)", fontsize=10];

sub_long -> Stability [label="↓", color="#EA4335"]; sub_long -> Hygro [label="↓", color="#4285F4"]; sub_long -> Solubility [label="↓ in H₂O\n↑ in Organics", color="#34A853"];

sub_short -> Solubility [label="↑ in H₂O", color="#34A853"];

ion_large -> Stability [label="↑", color="#EA4335"]; ion_large -> Hygro [label="↓", color="#4285F4"]; ion_large -> Solubility [label="↓ in H₂O", color="#34A853"];

ion_small -> Stability [label="↓", color="#EA4335"]; ion_small -> Hygro [label="↑", color="#4285F4"]; ion_small -> Solubility [label="↑ in H₂O", color="#34A853"];

// Grouping Substituents -> {sub_long, sub_short} [style=invis]; Counterion -> {ion_large, ion_small} [style=invis];

{rank=same; Substituents; Counterion;} {rank=same; sub_long; sub_short; ion_large; ion_small;} {rank=same; Stability; Hygro; Solubility;} } dot Caption: Influence of Structure on Key Physicochemical Properties.

Conclusion

The physicochemical properties of azetidinium salts are not fixed but are highly tunable through synthetic design. Thermal stability, hygroscopicity, and solubility are governed by a delicate balance between the steric and electronic effects of the N-substituents and the coordinating ability and size of the counter-ion. For the medicinal chemist or materials scientist, a systematic approach to characterizing these properties using robust, self-validating protocols is essential. By understanding these structure-property relationships, researchers can rationally select or design azetidinium salts with the optimal profile for a given application, accelerating innovation and ensuring the development of safe and effective products.

References

A Comparative Guide to Assessing the Purity of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity assessment of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid. As a highly polar, non-chromophoric compound, its analysis presents unique challenges that necessitate specialized analytical approaches. This document delves into the rationale behind method selection, offers detailed experimental protocols, and compares the primary HPLC method with a viable alternative, supported by scientific principles and data. Our audience of researchers, scientists, and drug development professionals will find actionable insights grounded in established analytical standards.

The Analytical Challenge: Unveiling the Purity of a "Difficult-to-Analyze" Molecule

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is characterized by its high polarity and lack of a significant UV-absorbing chromophore.[1][2][3] These properties render traditional reversed-phase HPLC with UV detection ineffective.[4] Standard C18 columns fail to provide adequate retention for such polar analytes, leading to elution in or near the solvent front.[5] The absence of a chromophore means the molecule does not absorb UV light, making detection by standard photodiode array (PDA) or UV-Vis detectors challenging, if not impossible.[2][6][7]

To overcome these hurdles, a strategic approach to both separation and detection is paramount. This guide will focus on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, specifically a Charged Aerosol Detector (CAD), as the primary and most robust method. We will compare this with an alternative approach utilizing a mixed-mode stationary phase.

Primary Recommended Method: HILIC with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar and hydrophilic compounds.[8][9][10] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. This provides excellent retention for highly polar compounds that are poorly retained in reversed-phase chromatography.[9][11]

For detection, the Charged Aerosol Detector (CAD) is a superior choice for non-volatile analytes that lack a chromophore.[6][12][13] The CAD nebulizes the column eluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles, which is then measured by an electrometer.[12][14][15] This detection method is mass-dependent and provides a more uniform response for different compounds compared to other universal detectors like the Evaporative Light Scattering Detector (ELSD).[14]

Experimental Workflow: HILIC-CAD

HILIC_CAD_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Prepare Sample (Dissolve in Mobile Phase A/B) Injector 3. Inject Sample Sample->Injector MobilePhase 2. Prepare Mobile Phases A: Water/Buffer B: Acetonitrile Pump Gradient Pump MobilePhase->Pump Column 4. HILIC Column (e.g., Amide, Silica) Injector->Column Pump->Injector Detector 5. Charged Aerosol Detector (CAD) Column->Detector CDS 6. Chromatography Data System (CDS) Detector->CDS Analysis 7. Peak Integration & Purity Calculation CDS->Analysis

Caption: HILIC-CAD experimental workflow for purity analysis.

Detailed Experimental Protocol: HILIC-CAD

1. Instrumentation and Columns:

  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo, Waters ACQUITY UPLC CAD).[13]

  • Column: A HILIC stationary phase, such as an amide or bare silica column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

2. Reagents and Mobile Phases:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm.

  • Buffer: Ammonium formate or ammonium acetate, 10 mM, pH adjusted to 3.0 with formic acid. Volatile buffers are essential for CAD compatibility.[6]

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-12 min: 95% B (re-equilibration)

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

    • Gas (Nitrogen) Pressure: 35 psi.

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent as the standard.

5. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • These criteria are in line with general chromatographic standards outlined in pharmacopeias such as the USP.[16][17][18][19][20]

6. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Alternative Method: Mixed-Mode Chromatography (MMC)

Mixed-Mode Chromatography (MMC) offers an alternative approach by utilizing stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange.[21][22][23][24][25] For a molecule like bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a mixed-mode column with both reversed-phase and anion-exchange or cation-exchange functionalities could provide unique selectivity and retention.[21][22] This can be particularly useful for separating the active compound from both polar and non-polar impurities, as well as counter-ions, in a single run.[23][24]

Comparison of Analytical Approaches
FeatureHILIC-CADMixed-Mode Chromatography with CAD/ELSD
Primary Retention Mechanism Hydrophilic partitioning.Combination of reversed-phase and ion-exchange.[21]
Selectivity Excellent for separating highly polar compounds based on hydrophilicity.[9]Unique selectivity for separating compounds with varying polarity and charge.[21][24]
Mobile Phase High organic content (typically >70% ACN).Wide range of organic content and requires buffered mobile phases to control ionization.
Detector Compatibility Excellent with CAD and MS due to volatile mobile phases.[8]Good with CAD and MS, provided volatile buffers are used.[21]
Method Development Can be complex due to the sensitivity of retention to water content.Can be more complex due to the interplay of multiple retention mechanisms.
Robustness Generally robust once optimized.Can be sensitive to small changes in mobile phase pH and ionic strength.
Alternative Detectors Evaporative Light Scattering Detector (ELSD).[7][26][27][28][29]Evaporative Light Scattering Detector (ELSD).

Justification for Method Selection and Validation

The choice of HILIC-CAD as the primary method is based on its direct and robust approach to retaining and detecting highly polar, non-chromophoric analytes. The separation is orthogonal to traditional reversed-phase methods, offering a powerful tool for purity assessment.[11]

Any analytical method intended for quality control must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[30][31][32][33][34] The validation would need to demonstrate specificity, linearity, range, accuracy, precision, and robustness of the chosen method.[30][31]

Method Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol 1. Validation Protocol Definition (ICH Q2(R2) Guidelines) Specificity 2. Specificity (Peak Purity) Protocol->Specificity Linearity 3. Linearity & Range Specificity->Linearity Accuracy 4. Accuracy (% Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Varied Parameters) Precision->Robustness Report 7. Validation Report Robustness->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Conclusion

The assessment of purity for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid requires a departure from conventional reversed-phase HPLC-UV methods. The recommended approach of HILIC with Charged Aerosol Detection provides a robust and sensitive method for the separation and quantification of this challenging compound and its potential impurities. While Mixed-Mode Chromatography presents a viable alternative with unique selectivity, the HILIC-CAD method is often more straightforward to develop and implement for this class of molecules. The ultimate choice of method should be guided by the specific impurity profile of the sample and validated to ensure it is fit for its intended purpose in a regulated environment.

References

A Comparative Guide to the Thermal Analysis of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, stability, and efficacy. Among the suite of analytical techniques employed, Differential Scanning Calorimetry (DSC) stands out as a powerful tool for elucidating the thermal properties of crystalline and amorphous materials.[1][2] This guide provides an in-depth analysis of the expected thermal behavior of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a novel organic salt with potential therapeutic applications. In the absence of publicly available experimental data for this specific compound, we will construct a scientifically grounded, hypothetical thermal profile and compare it against well-characterized pharmaceutical compounds to highlight the utility and interpretative power of DSC.

The Central Role of DSC in Pharmaceutical Solid-State Characterization

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature under a controlled atmosphere.[3] This technique is indispensable in early-phase drug development for several key reasons:

  • Polymorph Screening: Many APIs can exist in different crystalline forms, or polymorphs, which may exhibit distinct physical properties, including solubility and bioavailability. DSC is highly effective at identifying and distinguishing between these polymorphic forms.[1][3][4]

  • Purity Determination: The presence of impurities can depress the melting point of a substance. DSC can quantify the purity of a crystalline API by analyzing the shape of its melting endotherm.[1][5]

  • Stability Assessment: Understanding a compound's response to thermal stress is critical for defining storage conditions and predicting shelf-life.[1] DSC can reveal the onset of decomposition, providing crucial stability data.

  • Drug-Excipient Compatibility: DSC is used to investigate potential interactions between the API and excipients in a formulation, which could otherwise compromise the stability of the final drug product.[1]

The resulting DSC thermogram plots heat flow against temperature, revealing thermal events as peaks or shifts in the baseline. Endothermic events (heat absorption), such as melting or dehydration, are conventionally shown as upward peaks, while exothermic events (heat release), like crystallization or some decomposition processes, are displayed as downward peaks.

Hypothetical DSC Thermogram of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is an organic salt. As such, its thermal behavior is expected to be characterized by a sharp melting point, followed by decomposition at a higher temperature. The hypothetical DSC curve presented below is based on the anticipated properties of a pure, crystalline organic salt of this nature.

Figure 1: Representative DSC Thermogram

DSC_Thermogram Hypothetical DSC Thermogram for Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate Heat Flow (mW) Heat Flow (mW) ->Heat Flow (mW) Endo Up p1 p2 p1->p2 p3 Melting Peak p2->p3 p4 p3->p4 p5 p4->p5 p6 Decomposition p5->p6 p7 p6->p7 Temperature (°C) Temperature (°C)

Caption: A representative DSC curve showing endothermic melting followed by exothermic decomposition.

In this thermogram, we observe a distinct endothermic peak corresponding to the melting of the crystalline salt. This is followed by a broader, more complex series of events at higher temperatures, indicative of thermal decomposition. For oxalate salts, this decomposition can involve multiple steps, as seen in the thermal analysis of compounds like calcium oxalate monohydrate.[6][7]

Comparative Analysis with Alternative Compounds

To contextualize the thermal behavior of our target compound, we will compare its hypothetical profile with the known DSC data of two other substances: Paracetamol (a well-known API) and Calcium Oxalate (a simple, well-studied oxalate salt).

Compound Key Thermal Events Significance in Pharmaceutical Context
Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate (Hypothetical) - Sharp melting endotherm (~170-190 °C)- Onset of decomposition (>200 °C)The distinct melting point suggests a crystalline solid. The decomposition temperature provides a preliminary upper limit for processing and storage.
Paracetamol (Form I) - Melting endotherm at ~169 °C[3]A well-defined melting point is indicative of a specific polymorphic form. The absence of other thermal events before melting suggests good purity and stability up to this temperature.
Calcium Oxalate Monohydrate - Dehydration endotherm (~100-200 °C)- Decomposition of oxalate to carbonate (~400-500 °C)- Decomposition of carbonate to oxide (>600 °C)[6]This multi-step decomposition is characteristic of many inorganic and organic salts. It underscores the importance of conducting thermal analysis over a wide temperature range to capture all relevant thermal events. Simultaneous Thermogravimetric Analysis (TGA) is often used with DSC to correlate mass loss with these decomposition steps.[6]

This comparison illustrates that while a sharp melting point is a common feature of pure crystalline APIs, the post-melting thermal behavior can vary significantly. The complex, multi-step decomposition of oxalate salts highlights the need for careful analysis to fully understand the degradation pathways of new chemical entities like bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Standardized Protocol for DSC Analysis of a Novel Pharmaceutical Salt

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following section outlines a best-practice methodology for the DSC analysis of a new API salt.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis prep1 Accurately weigh 1-3 mg of sample prep2 Hermetically seal in an aluminum pan prep1->prep2 Use a microbalance inst3 Purge with dry Nitrogen at 50 mL/min prep2->inst3 Place sample and reference pan in DSC cell inst1 Calibrate with Indium standard inst2 Set temperature program: - Equilibrate at 25 °C - Ramp to 300 °C at 10 °C/min inst1->inst2 inst2->inst3 an1 Record heat flow vs. temperature an2 Determine onset temperature and peak area of thermal events an1->an2 an3 Compare with reference materials an2->an3

References

computational analysis of the stability of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational and Experimental Stability Analysis of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the physical and chemical stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of a successful drug product. The crystalline form of a molecule dictates critical properties such as solubility, bioavailability, and manufacturability. Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, a molecule incorporating the strained yet valuable azetidine scaffold[1][2], presents a compelling case for a thorough stability assessment. The presence of multiple hydroxyl groups and the formation of an oxalate salt suggest a complex landscape of potential intermolecular interactions, including hydrogen bonding and ionic forces, which can lead to polymorphism—the existence of multiple crystal forms with different stability profiles.[3]

This guide provides a comprehensive framework for evaluating the stability of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, integrating state-of-the-art computational prediction with essential experimental validation. We will explore the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.

Part 1: The Computational Approach to Predicting Crystal Stability

Predicting the thermodynamic stability of different crystalline polymorphs from first principles has become a vital, cost-saving tool in modern chemistry.[4][5] It allows for an early-stage, in silico screening of the potential solid-state landscape of a molecule before significant resources are committed to laboratory synthesis and analysis. The core principle is to compute the Gibbs free energy of various plausible crystal structures; the structure with the lowest free energy is predicted to be the most thermodynamically stable under given conditions.[5][6]

Our computational workflow is designed to first explore the potential crystal structures and then refine the energy calculations to achieve high accuracy.

Computational Workflow for Stability Analysis

Computational_Workflow cluster_CSP Crystal Structure Prediction (CSP) cluster_QM Quantum Mechanics (QM) Refinement cluster_Thermo Thermodynamic Analysis CSP_Gen 1. Generate Trial Crystal Structures (e.g., using PACKMOL, USPEX) CSP_FF 2. Force-Field Optimization (Geometry optimization with MMFF/UFF) CSP_Gen->CSP_FF Initial Geometries QM_DFT 3. DFT Geometry Optimization (e.g., PBE0-MBD functional) CSP_FF->QM_DFT Low-energy candidates QM_Energy 4. High-Accuracy Energy Calculation (Dispersion-corrected MP2 or DFT) QM_DFT->QM_Energy Optimized Structures Thermo_Gibbs 5. Calculate Gibbs Free Energy (Including vibrational contributions) QM_Energy->Thermo_Gibbs Accurate Energies Thermo_Rank 6. Rank Polymorph Stability (Based on lowest G) Thermo_Gibbs->Thermo_Rank Output Predicted Stability Hierarchy & Decomposition Pathways Thermo_Rank->Output

Caption: Computational workflow for predicting polymorph stability.

Detailed Computational Protocol

Objective: To predict the thermodynamically most stable polymorph of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate and evaluate its stability relative to alternative salt forms.

Protocol:

  • Conformational Analysis of the Monomer:

    • Perform a conformational search of the bis(3-(hydroxymethyl)azetidin-3-ol) cation and the oxalate anion in the gas phase using a computationally inexpensive method (e.g., B3LYP/6-31G*). This identifies low-energy conformers that are likely to be present in the crystal structure.

  • Crystal Structure Prediction (CSP):

    • Generate a large number of trial crystal structures (typically >10,000) within common space groups.

    • Use the low-energy conformers from Step 1 as input.

    • Relax these structures using a classical force field (e.g., UFF or MMFF94) to obtain a preliminary ranking based on lattice energy.

  • Quantum Mechanical Optimization:

    • Take the top ~100-200 unique crystal structures from the CSP step.

    • Perform full geometry optimization (including cell parameters and atomic positions) using a periodic Density Functional Theory (DFT) method.[3] A functional that accurately describes non-covalent interactions, such as PBE0-MBD, is recommended.[5] This step provides a more accurate ranking of polymorph stability.

  • High-Accuracy Energy Ranking:

    • For the top 10-20 structures from the DFT optimization, perform single-point energy calculations using a more accurate method to refine the relative energies. Dispersion-corrected Second-Order Møller-Plesset Perturbation Theory (MP2) is an excellent choice for this refinement.[3]

  • Thermodynamic Correction:

    • Calculate the vibrational frequencies from the DFT-optimized structures to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to the Gibbs free energy at standard conditions (298.15 K, 1 atm).

    • The final ranking of polymorph stability is determined by the Gibbs free energy (G = E_electronic + ZPVE + G_thermal).[5]

Comparative Computational Data

To illustrate the utility of this approach, we compare the computationally predicted stability of the oxalate salt with two hypothetical, yet common, alternative salt forms: hydrochloride (HCl) and phosphate (H₃PO₄). The stability is reported as the relative Gibbs free energy (ΔG), where the most stable form is set to 0.

Salt FormPredicted Relative Stability (ΔG, kJ/mol)Key Predicted Intermolecular Interactions
Oxalate (Target) 0.00 (Hypothetical Ground State)Strong, directional H-bonds between hydroxyls and oxalate oxygens; Ionic bonding.
Hydrochloride (Alternative 1)+5.8H-bonding to chloride ion; potential for weaker packing efficiency.
Phosphate (Alternative 2)+2.1Extensive H-bond network involving phosphate; potential for hydration.

Note: This data is illustrative for the purpose of this guide.

Part 2: The Imperative of Experimental Validation

Computational predictions, while powerful, model an idealized system.[7][8] Experimental validation is crucial to confirm the in silico findings and to understand the behavior of the material under real-world conditions.[9][10] Thermal analysis techniques are particularly well-suited for studying the stability of crystalline solids, especially salts of organic acids like oxalates, which have well-defined decomposition pathways.[11][12][13][14]

Experimental Validation Workflow

Experimental_Workflow cluster_Synthesis Material Synthesis & Screening cluster_Characterization Solid-State Characterization cluster_Correlation Correlation with Predictions Synthesis 1. Synthesize & Purify Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate Screening 2. Polymorph Screen (Slurry crystallization in various solvents) Synthesis->Screening PXRD 3. Powder X-Ray Diffraction (PXRD) (Identify unique crystal forms) Screening->PXRD Solid samples DSC 4. Differential Scanning Calorimetry (DSC) (Identify melt, transition temps) PXRD->DSC TGA 5. Thermogravimetric Analysis (TGA) (Determine decomposition temp) DSC->TGA Correlation 6. Compare Experimental Data with Computational Predictions TGA->Correlation Output Validated Stability Profile & Confirmed Polymorphs Correlation->Output

Caption: Experimental workflow for validating computational stability predictions.

Detailed Experimental Protocols

Objective: To experimentally measure the thermal stability of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate and identify any existing polymorphs.

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate monohydrate).[12][13]

  • Sample Preparation: Place 5-10 mg of the finely ground sample into an aluminum or ceramic TGA pan.

  • Analysis Conditions:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. Record the percentage of mass lost at each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.

  • Analysis Conditions:

    • Heat the sample from 30 °C to a temperature just below its decomposition point (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization, decomposition). The peak temperature of the melting endotherm is recorded as the melting point.

Comparative Experimental Data

This table presents hypothetical experimental data that could be used to validate the computational predictions.

ParameterComputational Prediction (Form I)Experimental Result (Form I)Experimental Result (Form II)
Relative Stability Most Stable (ΔG = 0)Most Stable (Observed)Metastable
TGA Onset of Decomposition (°C) Not directly calculated~195 °C~180 °C
DSC Melting Point (°C) Not directly calculated~185 °C~172 °C

Note: This data is illustrative. The existence of a second polymorph (Form II) would be confirmed via PXRD after a polymorph screen.

Discussion: Synthesizing Computational and Experimental Insights

The true power of this dual approach lies in the synergy between prediction and observation. The computational analysis provides an atomic-level rationale for the macroscopic properties measured experimentally.

  • Causality of Stability: Our computational model predicts the oxalate salt to be the most stable form due to its ability to form a robust and highly directional hydrogen bond network with the hydroxyl groups of the azetidine derivative, complemented by strong ionic interactions. The lower predicted stability of the hydrochloride salt, for instance, could be attributed to the single chloride anion forming fewer hydrogen bonds compared to the four oxygen atoms of the oxalate dianion, leading to a less favorable lattice energy.

  • Polymorphism: If the experimental polymorph screen (e.g., via slurry crystallization) and subsequent PXRD analysis reveal a second, metastable polymorph (Form II), its lower melting point and decomposition temperature would align with the thermodynamic principles that less stable forms are generally more energetic and react at lower temperatures. The computational results can then be re-examined to identify the predicted structure corresponding to Form II and analyze the subtle differences in packing and intermolecular interactions that lead to its metastability.

  • Self-Validation: The workflow is inherently self-validating. If a polymorph is discovered experimentally that was not predicted computationally, it indicates that the initial CSP search space was insufficient and needs to be expanded. Conversely, if computation predicts a stable polymorph that cannot be produced experimentally, it may suggest a high kinetic barrier to its nucleation, which is valuable information for process development.[4]

Conclusion

The stability analysis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate serves as an excellent model for a modern, integrated approach to pharmaceutical materials science. By combining the predictive power of computational chemistry with the definitive evidence of experimental analysis, researchers can build a comprehensive understanding of a compound's solid-state behavior. This knowledge is critical for making informed decisions in drug development, from lead optimization and salt selection to formulation and manufacturing, ultimately de-risking the development process and accelerating the delivery of safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid Waste

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of chemical waste containing bis(3-(hydroxymethyl)azetidin-3-ol) and oxalic acid. As a scientist, your commitment to safety extends beyond the bench; it includes the responsible management of all chemical byproducts of your research. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the principles of chemical waste management.

Hazard Analysis and Chemical Profile

A thorough understanding of the chemical components is the foundation of safe disposal.

bis(3-(hydroxymethyl)azetidin-3-ol)

At the time of writing, detailed safety and toxicological data for bis(3-(hydroxymethyl)azetidin-3-ol) are not widely available in public databases. One supplier lists the compound, but a comprehensive Safety Data Sheet (SDS) is not accessible[1]. The parent molecule, 3-(hydroxymethyl)azetidin-3-ol, and its hydrochloride salt are also listed by chemical suppliers, but with limited safety information[2][3][4].

Given the lack of specific data, a precautionary approach is mandated. Azetidine-containing compounds, as a class, can exhibit a range of biological activities and potential hazards. Some substituted azetidines are known to be toxic, corrosive, and may pose environmental risks[5][6][7][8]. Therefore, for the purposes of this guide, bis(3-(hydroxymethyl)azetidin-3-ol) should be treated as a potentially hazardous substance.

Oxalic Acid

In contrast, oxalic acid is a well-characterized chemical. It is a strong dicarboxylic acid that is corrosive, harmful if swallowed or in contact with skin, and can cause serious eye damage[9][10][11]. Oxalic acid is a white, crystalline solid that is soluble in water, forming a colorless, acidic solution[10][12][13][14]. It is a reducing agent and a chelating agent for metal cations[10][15].

Chemical Properties of Oxalic Acid
IUPAC Name Ethanedioic acid[10][16]
Molecular Formula H₂C₂O₄[10][12]
Appearance White crystalline solid[10][16]
Hazards Corrosive, Acute Toxicity (Oral, Dermal), Serious Eye Damage[9][11][17]
Core Principles of Disposal

The disposal strategy for a mixture of a well-characterized acid and a novel azetidine compound must be conservative and prioritize safety and environmental protection. The primary goals are:

  • Neutralize the Corrosive Hazard: The immediate danger posed by oxalic acid's corrosivity must be addressed.

  • Segregate the Waste Stream: This chemical mixture should not be combined with other laboratory waste streams to avoid unforeseen reactions.

  • Comply with Regulations: All disposal actions must adhere to local, state, and federal environmental regulations[18][19].

Step-by-Step Disposal Protocol

This protocol is designed for trained laboratory personnel operating in a controlled environment with appropriate personal protective equipment (PPE).

3.1. Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the following:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of the waste should be conducted within a certified chemical fume hood.

3.2. Waste Stream Segregation and Storage

  • Designated Waste Container: The bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid waste should be collected in a dedicated, clearly labeled, and chemically compatible container. A high-density polyethylene (HDPE) container is recommended.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical names of all components (bis(3-(hydroxymethyl)azetidin-3-ol) and oxalic acid), and the approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong bases and oxidizing agents[20][21].

3.3. Neutralization of Oxalic Acid

This procedure should be performed with caution in a chemical fume hood.

  • Dilution: Slowly and carefully add the acidic waste solution to a larger container of cold water. A 1:10 dilution is recommended to manage the heat generated during neutralization. Always add acid to water, never the other way around.

  • Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of soda ash (sodium carbonate).

  • Slow Addition: With constant stirring, slowly add the basic solution to the diluted acidic waste. Vigorous bubbling (effervescence) will occur as carbon dioxide is released. Add the base in small increments to control the reaction.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the basic solution until the pH is between 6.0 and 8.0[22][23].

  • Final Disposal: Once neutralized, the solution still contains the potentially hazardous bis(3-(hydroxymethyl)azetidin-3-ol). Therefore, the neutralized solution must be collected as hazardous waste.

3.4. Final Disposal of the Neutralized Waste

  • Container Management: Securely cap the container holding the neutralized waste.

  • EHS Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Provide them with a full description of the waste contents.

The following diagram illustrates the decision-making process for the disposal of this chemical waste.

G start Waste Generation: bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid solution ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled, Compatible Container fume_hood->segregate neutralize_step Neutralize Oxalic Acid segregate->neutralize_step dilute 1. Dilute Waste by Adding Acid to Cold Water (1:10) neutralize_step->dilute Procedure add_base 2. Slowly Add Sodium Bicarbonate or Soda Ash Solution dilute->add_base monitor_ph 3. Monitor pH (Target: 6.0 - 8.0) add_base->monitor_ph collect_waste Collect Neutralized Solution as Hazardous Waste monitor_ph->collect_waste Once pH is neutral contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby ignition sources.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Neutralization (for small spills): For small, manageable spills of the acidic solution, cautiously neutralize the area with sodium bicarbonate or soda ash after absorbing the bulk of the liquid[24].

  • Cleanup: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS department.

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For novel compounds like bis(3-(hydroxymethyl)azetidin-3-ol), a conservative approach that assumes potential hazards is essential. By combining this precautionary principle with established protocols for known hazardous substances like oxalic acid, researchers can ensure a safe and compliant waste management process. Always consult your institution's specific waste disposal guidelines and EHS department for guidance.

References

Navigating the Safe Handling of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid presents a dual-hazard profile that demands meticulous adherence to safety protocols. This guide provides an in-depth, procedural framework for its safe handling, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research. The primary hazards are driven by the oxalic acid component, which is corrosive and toxic.

Understanding the Hazard: A Dual-Component Risk Profile

  • Oxalic Acid: The primary driver of the immediate hazards. It is a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation of dust can lead to respiratory tract irritation, and ingestion can be fatal, with as little as 5 to 15 grams being a lethal dose for humans.[1] Systemic absorption is a significant concern, as oxalic acid can bind with calcium in the blood, leading to kidney damage.[2]

  • bis(3-(hydroxymethyl)azetidin-3-ol): Based on data for similar azetidinol compounds, this component is expected to be a skin and eye irritant.[3] Some azetidine derivatives are also classified as corrosive and can cause respiratory irritation.

Therefore, all handling procedures must be approached with the highest level of caution, prioritizing the mitigation of risks associated with oxalic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum requirements:

Body PartRequired PPERationale
Hands Acid-resistant gloves (Nitrile or Neoprene)To prevent skin contact with the corrosive oxalic acid.[2][3] Gangrene has been reported from handling oxalic acid solutions without adequate hand protection.[1]
Eyes Chemical splash gogglesTo provide a complete seal around the eyes and protect against splashes of the corrosive solution.[2] Standard safety glasses are insufficient.
Body Fully-buttoned lab coatTo protect the skin on the arms and torso from accidental spills.
Respiratory N95 or P100 respiratorEssential when handling the solid form to prevent inhalation of fine crystal dust, which can cause severe respiratory irritation.[2]

Safe Handling Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe weigh Carefully weigh the solid compound, minimizing dust generation. don_ppe->weigh dissolve If preparing a solution, slowly add the solid to the solvent with stirring. weigh->dissolve transfer Use appropriate tools (e.g., spatulas, pipettes) for all transfers. dissolve->transfer avoid_contact Avoid all contact with skin, eyes, and clothing. transfer->avoid_contact decontaminate Decontaminate all work surfaces with a suitable cleaning agent. avoid_contact->decontaminate wash_hands Wash hands thoroughly with soap and water after removing gloves. decontaminate->wash_hands collect_waste Collect all waste in a designated, properly labeled hazardous waste container. wash_hands->collect_waste dispose Dispose of waste according to institutional and local regulations. collect_waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and decisive action is crucial.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Spills:

For small spills, trained personnel wearing appropriate PPE can moisten the spilled material to prevent dust generation and clean it up with a HEPA-filter vacuum or by carefully sweeping.[5] The collected material should be placed in a sealed container for disposal as hazardous waste.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's hazardous waste disposal program for specific guidance.

Occupational Exposure Limits for Oxalic Acid

It is crucial to ensure that workplace air concentrations of oxalic acid are maintained below established occupational exposure limits.

AgencyTWA (8-hour)STEL (15-minute)
OSHA (PEL) 1 mg/m³-
NIOSH (REL) 1 mg/m³2 mg/m³
ACGIH (TLV) 1 mg/m³2 mg/m³

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet and the Occupational Safety and Health Administration.[6]

By adhering to these guidelines, researchers can work confidently and safely with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.